Product packaging for 2-Ethoxy-1,3-difluorobenzene(Cat. No.:CAS No. 946078-87-1)

2-Ethoxy-1,3-difluorobenzene

Cat. No.: B1591212
CAS No.: 946078-87-1
M. Wt: 158.14 g/mol
InChI Key: FWGGXGUIXTZGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethoxy-1,3-difluorobenzene ( 946078-87-1) is a high-purity fluorinated aromatic compound with the molecular formula C8H8F2O and a molecular weight of 158.15 g/mol . This specialized chemical, characterized by an ethoxy group adjacent to two fluorine atoms on a benzene ring, offers unique electronic and steric properties valuable for advanced synthetic applications . It serves as a versatile building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals, where the electron-withdrawing fluorine atoms enhance reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations . Researchers also utilize it as a precursor for liquid crystal materials and advanced polymers due to its rigid aromatic core and fluorine-induced polarity . In medicinal chemistry, this compound is employed to modulate the lipophilicity and metabolic stability of drug candidates . The product is a clear to pale-yellow liquid at room temperature and is rigorously tested via GC, NMR, and HPLC to ensure a purity of not less than (NLT) 97% to 98% . This product is sold for laboratory research purposes only and is strictly not intended for diagnostic, human, or animal use. Buyers assume all responsibility for compliance with local and international regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2O B1591212 2-Ethoxy-1,3-difluorobenzene CAS No. 946078-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGGXGUIXTZGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591821
Record name 2-Ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946078-87-1
Record name 2-Ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Ethoxy-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical properties of 2-Ethoxy-1,3-difluorobenzene (CAS No. 946078-87-1). As a Senior Application Scientist, this document is crafted to deliver not just data, but actionable insights and methodologies grounded in established scientific principles. The unique substitution pattern of this aromatic ether presents specific characteristics that are of interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This guide is designed to be a self-contained resource, enabling researchers to understand, handle, and utilize this compound with a strong foundation of its physical attributes. We will also briefly touch upon its isomer, 1-Ethoxy-2,3-difluorobenzene (CAS No. 121219-07-6), to provide a comparative context.

Introduction to this compound: A Molecule of Interest

This compound is a halogenated aromatic ether. The presence of two fluorine atoms on the benzene ring, flanking an ethoxy group, imparts distinct electronic properties and conformational preferences to the molecule. These features are of significant interest in the design of novel pharmaceuticals and liquid crystals, where fine-tuning of molecular interactions and properties is paramount.

The strategic placement of fluorine atoms can influence a molecule's metabolic stability, binding affinity to biological targets, and liquid crystalline properties. Therefore, a thorough understanding of the physical characteristics of this compound is essential for its effective application in research and development.

It is crucial to distinguish this compound from its isomer, 1-Ethoxy-2,3-difluorobenzene. While sharing the same molecular formula, the different substitution patterns lead to variations in their physical and chemical properties. This guide will focus on the former, with comparative data for the latter provided for clarity.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are the bedrock of its application. The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that while some data is available from chemical suppliers, a complete experimental dataset is not publicly accessible. Therefore, some values are predicted based on computational models.

PropertyThis compound (CAS: 946078-87-1)1-Ethoxy-2,3-difluorobenzene (CAS: 121219-07-6)
Molecular Formula C₈H₈F₂OC₈H₈F₂O
Molecular Weight 158.15 g/mol 158.15 g/mol [1][2]
Density 1.143 g/cm³[3]1.1784 g/cm³[1]
Boiling Point 178.467 °C[3]178 °C[1]
Flash Point 68.018 °C[3]70.5 °C[1]
Melting Point Not available (Predicted to be a liquid at room temperature)Not available (Predicted to be a liquid at room temperature)
Refractive Index Not available (Predicted)1.4670-1.4710[1]
Water Solubility Not available (Predicted to be low)254 mg/L at 20°C[1]

Spectroscopic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (3H): The three protons on the benzene ring are expected to appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The chemical shifts and coupling patterns will be influenced by the two fluorine atoms and the ethoxy group.

  • Ethoxy Group Protons (5H): The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene protons (-OCH₂-) deshielded by the adjacent oxygen atom (predicted around δ 4.0-4.2 ppm) and a triplet for the methyl protons (-CH₃) at a more upfield position (predicted around δ 1.3-1.5 ppm).

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon bearing the ethoxy group will also have a distinct chemical shift. The aromatic region for fluorinated benzenes can be complex due to C-F couplings.

  • Ethoxy Group Carbons (2C): Two signals are expected for the ethoxy group: one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

  • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

  • C=C stretching (aromatic): Around 1450-1600 cm⁻¹

  • C-O-C stretching (ether): Strong band(s) in the region of 1000-1300 cm⁻¹

  • C-F stretching: Strong band(s) in the region of 1100-1400 cm⁻¹

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern will likely involve the loss of the ethyl group (M-29), the ethoxy group (M-45), and potentially rearrangements involving the fluorine atoms.

Experimental Protocols for Physical Property Determination

To empower researchers to independently verify and expand upon the available data, this section provides detailed, self-validating protocols for the determination of key physical properties.

Boiling Point Determination

The boiling point is a fundamental property for assessing the purity of a liquid. The Thiele tube method is a reliable technique for this determination.

Protocol:

  • Preparation: Seal one end of a capillary tube using a flame.

  • Sample Introduction: Place a small amount of this compound into a small test tube or fusion tube.

  • Assembly: Place the sealed capillary tube (sealed end up) into the test tube containing the sample. Attach the test tube to a thermometer.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Observation: Heat the Thiele tube gently and observe the sample. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is the boiling point.

  • Confirmation: Allow the apparatus to cool slowly and note the temperature at which the liquid just begins to enter the capillary tube. This should be close to the boiling point.

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is a crucial parameter for quality control and for calculating molar volume. The pycnometer method provides high accuracy.

Protocol:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

  • Weighing (Empty): Accurately weigh the empty pycnometer.

  • Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Weighing (Filled): Accurately weigh the filled pycnometer.

  • Temperature Control: Ensure all measurements are performed at a constant, recorded temperature.

  • Calculation: Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.

Caption: Workflow for Density Measurement.

Refractive Index Measurement

The refractive index is a sensitive measure of a substance's purity and composition. An Abbe refractometer is commonly used for this purpose.

Protocol:

  • Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Apply a few drops of this compound to the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Reading: Read the refractive index from the instrument's scale.

  • Temperature Control: Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Caption: Workflow for Refractive Index Measurement.

Synthesis and Handling

Plausible Synthetic Route

A plausible synthesis of this compound would involve the Williamson ether synthesis, starting from 2,6-difluorophenol and an ethylating agent.

Reaction: 2,6-difluorophenol is deprotonated with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to yield this compound.

SynthesisPathway Start 2,6-Difluorophenol Product This compound Start->Product Williamson Ether Synthesis Reagents Base (e.g., K₂CO₃) Ethylating Agent (e.g., C₂H₅I) Reagents->Product

Caption: Plausible Synthetic Pathway.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be a combustible liquid. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is imperative to consult the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable compound with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its known and predicted physical properties, along with detailed protocols for their experimental determination. The significant lack of publicly available experimental spectroscopic data highlights an opportunity for further research to fully characterize this molecule. By providing a solid foundation of its physical characteristics and the means to verify them, this guide aims to facilitate the safe and effective use of this compound in the advancement of science and technology.

References

A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-1,3-difluorobenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of 2-Ethoxy-1,3-difluorobenzene, a valuable fluorinated aromatic intermediate. The core of this guide focuses on the Williamson ether synthesis, leveraging 1,3-difluorophenol as the starting material. We will dissect the mechanistic underpinnings of this SN2 reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure high yield and purity. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a reliable and well-understood synthetic pathway to this and similar fluorinated ethers.

Introduction and Synthetic Objective

Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound is a key building block, serving as a precursor for more complex molecular architectures.

The primary objective of this guide is to delineate a clear, reproducible, and scalable laboratory procedure for the synthesis of this compound starting from commercially available 1,3-difluorophenol. The chosen synthetic route is the Williamson ether synthesis, a classic yet highly effective method for forming the ether linkage.

The Synthetic Cornerstone: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the process involves two primary steps:

  • Deprotonation: The acidic phenolic proton of 1,3-difluorophenol is abstracted by a suitable base to form a potent nucleophile, the 1,3-difluorophenoxide ion.

  • Nucleophilic Attack: The generated phenoxide ion attacks an ethyl electrophile (e.g., an ethyl halide), displacing the leaving group in a concerted fashion to form the desired this compound.[1][3]

Mechanistic Rationale and Selection of Reagents

The success of the Williamson synthesis hinges on the judicious selection of reagents and conditions to maximize the SN2 pathway and minimize competing side reactions, such as elimination (E2).[3][4]

  • The Nucleophile (Phenol): 1,3-difluorophenol is significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide conjugate base. This enhanced acidity means that a moderately strong base is sufficient for complete deprotonation, avoiding the need for extremely harsh conditions.

  • The Base: For aryl ether synthesis, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[4] Potassium carbonate is a cost-effective, easy-to-handle, and sufficiently strong base to deprotonate the phenol without promoting unwanted side reactions with the solvent or electrophile.

  • The Electrophile (Ethylating Agent): The electrophile must be a good SN2 substrate. Primary alkyl halides are ideal.[2] Both ethyl bromide (EtBr) and ethyl iodide (EtI) are excellent choices. While ethyl iodide has a better leaving group (I⁻ vs. Br⁻) and may react faster, ethyl bromide is less expensive and generally provides excellent yields. For this protocol, we will utilize ethyl bromide.

  • The Solvent: A polar aprotic solvent is essential for promoting SN2 reactions.[4][5] Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal because they effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic phenoxide anion. This "naked" nucleophile is highly reactive, leading to faster reaction rates. DMF is an excellent and commonly used solvent for this transformation.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating reaction monitoring and a thorough purification process to ensure the integrity of the final product.

Materials and Reagents
ReagentFormulaM.W.Purity
1,3-DifluorophenolC₆H₄F₂O130.09 g/mol ≥98%
Ethyl BromideC₂H₅Br108.97 g/mol ≥99%
Potassium Carbonate (anhydrous)K₂CO₃138.21 g/mol ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09 g/mol Anhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol ACS Grade
Deionized WaterH₂O18.02 g/mol -
Brine (Saturated NaCl solution)NaCl(aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol Granular
Silica GelSiO₂-100-200 mesh
Hexanes / Ethyl Acetate--HPLC Grade
Equipment
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure
  • Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,3-difluorophenol (10.0 g, 76.9 mmol, 1.0 equiv.) and anhydrous potassium carbonate (21.3 g, 153.8 mmol, 2.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the resulting suspension.

  • Reagent Addition: Add ethyl bromide (8.6 mL, 115.4 mmol, 1.5 equiv.) to the mixture dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle and stir vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-16 hours. The disappearance of the 1,3-difluorophenol spot indicates completion.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 300 mL of ice-cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of hexanes to 5% ethyl acetate in hexanes to afford this compound as a pure liquid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Data

The entire experimental process, from initial setup to the final purified product, follows a logical and systematic workflow designed for efficiency and safety.

G Synthesis Workflow: this compound start Start: Assemble Dry Glassware reactants Charge Reactants: 1,3-Difluorophenol, K₂CO₃, DMF start->reactants addition Add Ethyl Bromide (Room Temperature) reactants->addition reaction Heat to 80°C (Under N₂ Atmosphere) addition->reaction monitoring Monitor by TLC (12-16 hours) reaction->monitoring Is reaction complete? monitoring->reaction No workup Workup: Quench with H₂O, Extract with DCM monitoring->workup Yes purification Purification: Wash, Dry, Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key stages of the synthesis of this compound.

Summary of Key Parameters
ParameterValue/ConditionRationale
Starting Material 1,3-DifluorophenolPhenolic precursor for ether formation.
Base K₂CO₃ (2.0 equiv.)Sufficiently strong, cost-effective, and minimizes side reactions.
Ethylating Agent Ethyl Bromide (1.5 equiv.)Excellent primary electrophile for SN2 reaction.
Solvent Anhydrous DMFPolar aprotic solvent to accelerate SN2 rate.
Temperature 80 °CProvides sufficient thermal energy without degrading reagents.
Reaction Time 12-16 hoursEnsures complete conversion as monitored by TLC.
Expected Yield > 85%Based on similar reported procedures.[6]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,3-Difluorophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[7]

  • Ethyl Bromide: Is a volatile and toxic alkylating agent. It is a suspected carcinogen. Handle with extreme care.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.

  • Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

Conclusion

The Williamson ether synthesis provides a highly reliable and efficient pathway for the preparation of this compound from 1,3-difluorophenol. By carefully selecting a suitable base, electrophile, and a polar aprotic solvent, the SN2 reaction can be driven to completion with high yield and selectivity. The protocol described herein offers a clear, step-by-step guide for researchers, enabling the consistent production of this valuable fluorinated intermediate for further application in drug discovery and materials science.

References

A Comprehensive Technical Guide to 2-Ethoxy-1,3-difluorobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-1,3-difluorobenzene is a fluorinated aromatic ether that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms, make it a valuable intermediate in the development of novel pharmaceuticals, liquid crystals, and agrochemicals. The strategic placement of the fluorine atoms can significantly influence molecular conformation, lipophilicity, and metabolic stability, properties of paramount importance in the design of bioactive molecules. This guide provides an in-depth analysis of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application and characterization.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
Synonyms 1-Ethoxy-2,6-difluorobenzene
CAS Number 946078-87-1--INVALID-LINK--[2]
Molecular Formula C8H8F2O--INVALID-LINK--[1]
Molar Mass 158.15 g/mol --INVALID-LINK--[3]
Appearance Clear, colorless to light yellow liquid--INVALID-LINK--[3]
Boiling Point 178 °C--INVALID-LINK--[3]
Flash Point 70.5 °C--INVALID-LINK--[3]
Water Solubility 254 mg/L at 20°C--INVALID-LINK--[3]
LogP 2.82 at 23°C--INVALID-LINK--[3]
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy group and a quartet for the methylene protons (OCH₂). The aromatic region will display complex multiplets due to the coupling of the aromatic protons with each other and with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by distinct signals for the ethoxy group carbons. The aromatic carbons will show splitting due to C-F coupling. The carbon attached to the ethoxy group will be significantly shifted downfield.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal may exhibit coupling to the ortho aromatic proton.

  • IR Spectroscopy: The infrared spectrum will feature characteristic C-O-C stretching vibrations for the ether linkage, C-F stretching bands, and aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethyl group and other characteristic cleavages of the aromatic ether.

Synthesis of this compound

The primary route for the synthesis of this compound is via the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, the synthesis would proceed from 2,6-difluorophenol and an ethylating agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 2,6-Difluorophenol intermediate 2,6-Difluorophenoxide reactant1->intermediate Deprotonation reactant2 Base (e.g., K₂CO₃, NaH) reactant2->intermediate reactant3 Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) product This compound reactant3->product intermediate->product SN2 Reaction

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol:

  • Deprotonation: To a solution of 2,6-difluorophenol in a suitable aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate or sodium hydride is added to generate the corresponding 2,6-difluorophenoxide in situ. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

  • Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the leaving group on the ethylating agent in an Sₙ2 reaction to form the ether.

  • Work-up and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic effects of its substituents. The ethoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these effects dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The electron-donating ethoxy group is the dominant directing group, making the positions ortho and para to it the most susceptible to electrophilic attack. However, the two fluorine atoms at the 2 and 6 positions sterically hinder the ortho positions relative to the ethoxy group. Therefore, electrophilic substitution is most likely to occur at the para position (C4). A known reaction is the introduction of a halogen atom at this position under appropriate conditions.[3]

G start This compound intermediate Arenium Ion Intermediate (Resonance Stabilized) start->intermediate Electrophilic Attack at C4 reagent Electrophile (E⁺) reagent->intermediate product 4-Substituted-2-ethoxy-1,3-difluorobenzene intermediate->product Deprotonation

Figure 2: Mechanism of electrophilic aromatic substitution on this compound.

Cleavage of the Ether Linkage

The ethoxy group can be cleaved to regenerate the corresponding phenol. This can be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This reaction is useful if the phenol functionality is required after the difluorobenzene ring has undergone other transformations where the hydroxyl group needed to be protected.

Applications in Drug Development and Materials Science

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Difluorinated benzene derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Role in Medicinal Chemistry

While specific examples of marketed drugs containing the this compound moiety are not prominently documented, its structural motifs are present in various biologically active compounds. The 1,3-difluoro substitution pattern is found in compounds with applications as anti-inflammatory drugs and antibacterial agents. The ethoxy group can be a key pharmacophoric feature or a precursor to a phenolic hydroxyl group, which is a common hydrogen bond donor/acceptor in drug-receptor interactions.

G start This compound step1 Functional Group Interconversion start->step1 step2 Coupling Reactions step1->step2 step3 Further Derivatization step2->step3 product Bioactive Molecule step3->product

Figure 3: A generalized workflow for the utilization of this compound in drug discovery.

Applications in Liquid Crystal Synthesis

Fluorinated compounds are extensively used in the synthesis of liquid crystals due to their influence on properties such as dielectric anisotropy and viscosity. The this compound core can be incorporated into more complex molecular architectures to tune the mesomorphic properties of the final material. The polarity and steric profile of the difluorinated ring, combined with the conformational flexibility of the ethoxy group, can be exploited to design liquid crystals with specific phase behaviors and electro-optical responses.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

  • Eye and Skin Contact: Causes irritation. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Inhalation: May cause respiratory irritation. Work in a well-ventilated area or use a fume hood.

  • Ingestion: Harmful if swallowed.

  • Handling: Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the synthesis of complex organic molecules. Its unique combination of an electron-donating ethoxy group and two electron-withdrawing fluorine atoms provides a platform for a range of chemical transformations. A thorough understanding of its synthesis, reactivity, and properties is crucial for its effective application in the design and development of new pharmaceuticals, liquid crystals, and other advanced materials. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of this compound in both academic and industrial research is set to increase.

References

An In-depth Technical Guide to the Solubility of 2-Ethoxy-1,3-difluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of process chemistry, formulation science, and drug development. 2-Ethoxy-1,3-difluorobenzene (CAS: 946078-87-1), an important fluorinated building block in medicinal chemistry, presents a solubility profile that dictates its handling, reaction kinetics, and purification strategies. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predictive analysis based on its molecular structure, and a robust, self-validating experimental protocol for its quantitative determination in various organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

In modern synthetic and medicinal chemistry, fluorinated aromatic compounds are indispensable intermediates. Their unique electronic properties often impart desirable characteristics to target molecules, such as enhanced metabolic stability and binding affinity. This compound is one such intermediate. A precise understanding of its solubility is not merely academic; it is a critical parameter that influences:

  • Reaction Optimization: Solvent choice dictates reactant concentration, reaction rate, and can influence pathway selectivity.

  • Purification Processes: Solubility data is essential for developing efficient crystallization, extraction, and chromatographic purification methods.

  • Formulation Development: For compounds intended for biological screening, solubility in relevant delivery vehicles is paramount.

This guide moves beyond a simple data table to explain the underlying principles and provide a framework for predicting and experimentally verifying the solubility of this compound.

Physicochemical Profile of this compound

To predict how a solute will behave, we must first understand its intrinsic properties. The molecular structure—a benzene ring substituted with two electronegative fluorine atoms and a moderately polar ethoxy group—creates a molecule with distinct characteristics.

PropertyValueSource
CAS Number 946078-87-1 / 121219-07-6¹[1][2][3]
Molecular Formula C₈H₈F₂O[1][4][5]
Molecular Weight 158.15 g/mol [1][4][5]
Appearance Clear, colorless liquid[5]
Density ~1.178 g/cm³ at 20°C[4][5][6]
Boiling Point ~178 - 179.9 °C[4][5][6]
Flash Point 70.5 °C[4][5][6]
Water Solubility 254 mg/L at 20°C (Sparingly soluble)[4][5][6]
LogP (Octanol-Water) 2.82 at 23°C[4][5][6]

¹Note: The CAS number 121219-07-6 refers to the isomer 1-Ethoxy-2,3-difluorobenzene, which has very similar physical properties.

The low water solubility and a LogP value of 2.82 clearly indicate that the compound is significantly lipophilic, or "fat-loving".[4][5][6] This is the foundational piece of data for predicting its behavior in organic solvents.

Theoretical Principles & Predicted Solubility Profile

The guiding principle of solubility is "like dissolves like".[7][8][9][10] This means that solutes dissolve best in solvents that have similar intermolecular forces. The solubility of a substance is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[11]

Molecular Analysis of this compound:

  • Polarity: The C-F and C-O bonds are polar. However, the symmetrical placement of the two fluorine atoms relative to the ethoxy group results in a molecule with a moderate overall dipole moment. It is not strongly polar.

  • Hydrogen Bonding: The ether oxygen has lone pairs and can act as a hydrogen bond acceptor. It lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[8]

  • Van der Waals Forces: The aromatic ring provides a large, nonpolar surface area, leading to significant London dispersion forces.

Based on this analysis, we can predict its solubility in different classes of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneHigh The dominant intermolecular forces are London dispersion forces, which are strong between the aromatic ring of the solute and these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Very High / Miscible These solvents have dipole-dipole interactions that can engage with the polar C-F and C-O bonds. The ether oxygen can also accept weak hydrogen bonds from solvents like DCM. Their overall character is well-matched.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High These solvents are strong hydrogen bond donors and acceptors. While the solute can accept a hydrogen bond at its ether oxygen, it cannot donate one. The primary interaction will be dipole-dipole. Solubility is expected to be good, but perhaps not as high as in polar aprotic solvents.
Highly Polar WaterVery Low As confirmed by experimental data (254 mg/L), the large nonpolar aromatic ring cannot overcome the strong hydrogen-bonding network of water.[4][5][6]

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[12] The protocol below is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of equilibrium solubility. By ensuring an excess of the solid phase is present and allowing sufficient time for equilibration, we can be confident that the measured concentration in the liquid phase represents the true saturation point under the specified conditions.

Workflow for Solubility Determination

G prep 1. Preparation - Select Solvents - Prepare Vials - Weigh Solute add_solute 2. Addition of Solute Add excess 2-ethoxy-1,3- difluorobenzene to each vial prep->add_solute Ensure solute purity add_solvent 3. Addition of Solvent Add a precise volume of each solvent add_solute->add_solvent equilibrate 4. Equilibration Incubate at constant T° (e.g., 25°C) with agitation for 24-48 hours add_solvent->equilibrate Seal vials tightly settle 5. Phase Separation Allow solids to settle (centrifugation if needed) equilibrate->settle Confirm equilibrium (test at 24h & 48h) sample 6. Sampling Withdraw supernatant using a filter syringe to avoid solids settle->sample Maintain temperature analyze 7. Analysis Quantify concentration via Gravimetric, HPLC, or NMR sample->analyze Prepare dilutions if necessary data 8. Data Calculation Convert analytical signal to solubility (e.g., mg/mL, M) analyze->data

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials:

  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker/incubator

  • Calibrated pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • Centrifuge (optional)

  • Analytical instrumentation (HPLC-UV, GC-FID, or vacuum oven for gravimetric analysis)

Procedure:

  • Preparation:

    • Add an excess amount of this compound to a series of pre-weighed glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~100 mg of solute.

    • Record the exact mass of the solute added.

  • Solvent Addition:

    • Pipette a precise volume (e.g., 2.00 mL) of a single organic solvent into each corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker-incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed for a predetermined period. Causality: Agitation ensures continuous mixing, maximizing the surface area for dissolution and accelerating the approach to equilibrium.

    • Self-Validation: To confirm that equilibrium has been reached, take measurements at multiple time points (e.g., 24 hours and 48 hours). If the measured solubility does not change significantly between these points, equilibrium can be assumed.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

    • If the solid is finely suspended, centrifuge the vials at the experimental temperature to ensure a clear supernatant.

  • Sampling:

    • Carefully draw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. Causality: The filter is critical to prevent any undissolved solid microparticles from being transferred, which would artificially inflate the solubility measurement.

  • Quantification (Choose one method):

    • a) Gravimetric Analysis (for non-volatile solutes):

      • Dispense the filtered supernatant into a pre-weighed container.

      • Record the exact mass of the solution transferred.

      • Slowly evaporate the solvent in a vacuum oven at a moderate temperature until a constant weight is achieved.

      • The final weight is the mass of the dissolved solute. Solubility (in g/100g solvent) = [mass of solute / (mass of solution - mass of solute)] * 100.

    • b) Chromatographic Analysis (HPLC/GC):

      • Prepare a series of calibration standards of this compound of known concentrations in the solvent being tested.

      • Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

      • Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility by multiplying the measured concentration by the dilution factor. Causality: This method is highly sensitive and specific, making it ideal for accurately measuring solubility, especially when only small sample volumes are available.

  • Data Reporting:

    • Express solubility in standard units such as mg/mL, g/L, or molarity (mol/L).

    • Always report the temperature at which the measurement was made.

Conclusion

While readily available quantitative data for the solubility of this compound is scarce, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. Its lipophilic nature (LogP 2.82) and moderate polarity suggest high solubility in nonpolar and polar aprotic solvents, with good solubility in polar protic solvents. For process development and research applications where precise values are necessary, the provided isothermal shake-flask protocol offers a robust and reliable method for generating high-quality, quantitative solubility data. This systematic approach, combining theoretical prediction with rigorous experimental verification, is fundamental to the successful application of this and other critical intermediates in the fields of drug discovery and materials science.

References

A Guide to the Commercial Availability and Application of 2-Ethoxy-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Ethoxy-1,3-difluorobenzene (CAS No. 946078-87-1). This document delves into its physicochemical properties, commercial availability, a validated synthesis protocol, safety considerations, and its emerging potential in the fields of medicinal chemistry and materials science. As a fluorinated aromatic ether, this compound represents a valuable building block for creating novel molecules with enhanced metabolic stability and tailored electronic properties.

Physicochemical Properties and Molecular Structure

This compound, also known as 2,6-difluorophenyl ethyl ether, is a substituted aromatic compound. The presence of two fluorine atoms ortho to the ethoxy group imparts unique conformational and electronic characteristics. The fluorine atoms are strong electron-withdrawing groups, influencing the reactivity of the aromatic ring, while the ethoxy group can modulate lipophilicity and metabolic pathways in drug candidates.

The key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 946078-87-1[1][2][3]
Molecular Formula C₈H₈F₂O[4][5]
Molecular Weight 158.15 g/mol [4]
IUPAC Name 1,3-Difluoro-2-ethoxybenzene
Synonyms 2,6-Difluorophenyl ethyl ether
Physical Form Liquid
Purity (Typical) ≥97%[1]
Storage Temperature Room Temperature

Commercial Availability and Procurement

This compound is available for research and development purposes from several specialized chemical suppliers. It is typically offered in quantities ranging from grams to tens of grams. All purchases must be made by qualified technical personnel for laboratory use only, and products are not intended for human or veterinary use.[1]

SupplierPurityAvailable QuantitiesNotes
AK Scientific, Inc. ≥97%1g, 5g, 10g, 25gStocked and shipped from California, USA.[1]
Sigma-Aldrich 97%VariesDistributed via Synthonix Corporation.
Sobekbio Biosciences 98%1g, 5g, 25gFor life science and biotech research.[2]
2A Biotech ≥96%Inquire for pricingListed as an intermediate.[3]

Synthesis and Manufacturing

While multiple suppliers offer this compound, understanding its synthesis is crucial for process development and scalability. The most logical and field-proven approach for preparing this compound is via a Williamson ether synthesis. This method involves the reaction of a corresponding phenol (2,6-difluorophenol) with an ethylating agent under basic conditions. The protocol described here is adapted from a validated procedure for a similar isomer, 2,3-difluoroethoxybenzene, ensuring a high degree of confidence in its applicability.[6]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification reagent1 2,6-Difluorophenol reaction_mix Mixture under Reflux reagent1->reaction_mix reagent2 Ethyl Iodide reagent2->reaction_mix base Potassium Carbonate (K₂CO₃) base->reaction_mix solvent 2-Butanone (MEK) solvent->reaction_mix quench quench reaction_mix->quench Cool & Add Water/Toluene wash Wash with NaOH (aq) & Brine quench->wash Phase Separation dry dry wash->dry Dry over MgSO₄ concentrate concentrate dry->concentrate Evaporate Solvent final_product This compound concentrate->final_product Vacuum Distillation

Caption: Williamson ether synthesis workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2,6-difluorophenol (1.0 equivalent) in 2-butanone (approx. 7.5 mL per gram of phenol), add potassium carbonate (1.2 equivalents).

  • Addition of Ethylating Agent: With vigorous stirring, add ethyl iodide (1.5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The causality behind using a polar aprotic solvent like 2-butanone with a carbonate base is to ensure sufficient solubility for the phenoxide salt while promoting an SN2 reaction mechanism.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Add water and an extraction solvent like toluene or diethyl ether.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2N sodium hydroxide (to remove any unreacted phenol), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by distillation under reduced pressure to yield the final product, this compound, as a clear liquid.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential. The compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7]

  • Handling: Avoid breathing fumes or vapors.[7] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] The recommended storage condition is room temperature.

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for several minutes and seek medical advice.[6]

    • Skin: Wash off with soap and plenty of water.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

Applications in Research and Drug Development

Difluorinated aromatic compounds are highly valued in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity (LogP).[10]

While specific applications for this compound are still emerging, its structure is analogous to other intermediates used in high-value applications. For instance, 1,3-difluorobenzene is a known precursor in the synthesis of the anti-inflammatory agent Diflunisal and the insecticide Diflubenzuron.[11] The related isomer, 2,3-difluoroethoxybenzene, is utilized in the development of Central Nervous System (CNS) drugs and advanced pesticides.[10]

The utility of this class of compounds is driven by the properties conferred by the difluoroethoxy-benzene core.

Logical_Relationship cluster_structure Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications A This compound B Enhanced Lipophilicity A->B Ethoxy Group C Blocked Metabolic Sites (Ortho-Fluorine) A->C Fluorine Atoms D Modulated pKa A->D Fluorine Atoms E Drug Discovery (e.g., CNS Agents) B->E C->E F Agrochemicals (e.g., Pesticides) C->F G Liquid Crystal Materials D->G

Caption: Relationship between structure, properties, and applications.

Based on these precedents, this compound is a promising candidate for use as a key intermediate in programs targeting:

  • Novel Pharmaceuticals: Particularly for CNS targets where improved blood-brain barrier penetration and resistance to oxidative metabolism are desired.

  • Advanced Agrochemicals: For creating more potent and stable pesticides and herbicides.

  • Material Science: As a component in the synthesis of liquid crystals and other functional organic materials.[6]

References

Methodological & Application

Application Note & Protocol Development Guide: Suzuki-Miyaura Coupling of 2-Ethoxy-1,3-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Its application is particularly profound in the fields of drug discovery and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. This guide focuses on a specific, yet increasingly relevant, structural motif: biaryls derived from 2-ethoxy-1,3-difluorobenzene.

The incorporation of fluorine into therapeutic candidates is a well-established strategy to modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] The presence of multiple fluorine atoms, as in this compound, combined with an alkoxy group, offers a nuanced tool for fine-tuning the electronic and steric profile of a molecule.[5] However, the specific electronic nature of this substrate—an electron-rich aryl ether modulated by the inductive withdrawal of two fluorine atoms—presents unique challenges and opportunities in cross-coupling reactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in Suzuki-Miyaura coupling. As this specific starting material is not typically used "off-the-shelf" in coupling reactions, we will first detail the necessary synthetic modifications to prepare it as either the electrophilic (aryl halide) or nucleophilic (organoboron) partner. We will then provide detailed, field-proven protocols and explain the critical causality behind the choice of catalysts, ligands, bases, and solvents to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[1][6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 LPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex L₂Pd(II)(Ar¹)X pd0->pd2_complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar²-B(OR)₂ + Base pd2_diaryl L₂Pd(II)(Ar¹)(Ar²) pd2_complex->pd2_diaryl transmetalation->pd2_diaryl pd2_diaryl->pd0 reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination Ar¹-Ar² reductive_elimination->pd0

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial and primarily facilitates the transmetalation step.[7] It can operate through two main pathways: the "boronate pathway," where the base activates the boronic acid to form a more nucleophilic boronate species, or the "hydroxide/alkoxide pathway," where the base first exchanges with the halide on the Pd(II) complex, which then reacts with the neutral boronic acid.[7][8]

Protocol Development: Utilizing this compound as the Electrophile

The most direct approach involves functionalizing the starting material into an aryl halide (bromide or iodide), which then serves as the electrophilic partner. The electron-donating ethoxy group strongly directs electrophilic substitution to the para position (C4), which is the most sterically accessible and electronically activated site.

Synthesis of 1-Bromo-4-ethoxy-2,6-difluorobenzene

Rationale: Electrophilic bromination is a standard and high-yielding reaction for activated aromatic rings. N-Bromosuccinimide (NBS) is a safe and convenient source of electrophilic bromine.

Protocol:

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Bromo-4-ethoxy-2,6-difluorobenzene.

Suzuki-Miyaura Coupling Protocol

Rationale: The synthesized aryl bromide is electron-rich due to the ethoxy group, which can make the oxidative addition step challenging for traditional catalysts. The use of modern, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is critical to facilitate this step and achieve high yields.[9] Potassium phosphate (K₃PO₄) is an effective base that often minimizes side reactions like protodeboronation of the coupling partner.[10]

Materials:

  • 1-Bromo-4-ethoxy-2,6-difluorobenzene (1.0 equiv.)

  • Arylboronic Acid or Boronic Ester (1.2-1.5 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a G3-type precatalyst)

  • Ligand (e.g., XPhos or SPhos)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O)

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial, add 1-Bromo-4-ethoxy-2,6-difluorobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]

  • Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale & Citation
Catalyst Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)G3 precatalysts ensure efficient formation of the active LPd(0) species.[1][12]
Ligand XPhos or SPhos (1.1-1.2 x Pd mol%)Bulky, electron-rich ligands accelerate oxidative addition of electron-rich aryl halides.[9][10]
Base K₃PO₄ (2.0-3.0 equiv.)Effective base that often provides better results than carbonates and minimizes side reactions.[7]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Aprotic solvents with water facilitate dissolution of the base and boronic acid.[11]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, especially oxidative addition.

Protocol Development: Utilizing this compound as the Nucleophile

This alternative pathway involves converting the starting material into an organoboron reagent. This can be advantageous if coupling with a rare or precious aryl halide. The primary challenge with this approach is the potential for protodeboronation—the undesired cleavage of the C-B bond—especially with electron-rich and ortho-substituted arylboronic acids.[10]

Synthesis of (2-Ethoxy-1,3-difluorophenyl)boronic Acid Pinacol Ester

Rationale: Miyaura borylation is a palladium-catalyzed method to directly convert aryl halides to boronic esters. This avoids the use of organolithium or Grignard reagents, which may have functional group compatibility issues. Pinacol esters are generally more stable and easier to handle and purify than the corresponding boronic acids.[2]

Protocol (starting from 1-Bromo-4-ethoxy-2,6-difluorobenzene):

  • In a glovebox or under an inert atmosphere, combine 1-Bromo-4-ethoxy-2,6-difluorobenzene (1.0 equiv.), Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), and Potassium Acetate (KOAc) (1.5 equiv.) in a Schlenk flask.

  • Add a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (3 mol%).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the flask and heat to 80-90 °C for 12-18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the resulting boronic ester by column chromatography.

Suzuki-Miyaura Coupling Protocol

Rationale: To mitigate protodeboronation, it is crucial to use highly active catalyst systems that promote the desired C-C coupling at a rate significantly faster than the C-B bond cleavage. Room temperature or mildly elevated temperature conditions are preferred.[10]

workflow cluster_paths Synthetic Pathway Selection start This compound bromination Electrophilic Bromination (e.g., NBS) start->bromination Path A aryl_bromide Aryl Bromide (Electrophile) bromination->aryl_bromide borylation Miyaura Borylation (from Aryl Bromide) bromination->borylation Path B suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) aryl_bromide->suzuki + Arylboronic Acid boronic_ester Boronic Ester (Nucleophile) borylation->boronic_ester boronic_ester->suzuki + Aryl Halide product Target Biaryl Product suzuki->product

Caption: Decision workflow for preparing this compound derivatives for Suzuki coupling.

Step-by-Step Procedure:

  • To a reaction vial, add the aryl or heteroaryl halide (1.0 equiv.), (2-Ethoxy-1,3-difluorophenyl)boronic acid pinacol ester (1.5 equiv.), and a suitable base (K₃PO₄ or Cs₂CO₃, 3.0 equiv.).

  • Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Evacuate and backfill the vial with Argon.

  • Add the degassed solvent (e.g., 2-MeTHF or THF/H₂O).

  • Stir the reaction vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The lower temperature is key to preventing protodeboronation.

  • Monitor the reaction closely by LC-MS. Due to the high catalyst activity, reactions can be complete in 30 minutes to a few hours.[9]

  • Perform an aqueous workup and purification as described in section 3.2.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Poorly degassed solvents/reagents.3. Oxidative addition is too slow (for aryl halides).1. Use a modern precatalyst (e.g., G3 type).2. Ensure rigorous degassing of all solvents.3. Switch to a more electron-rich, bulkier ligand (e.g., from SPhos to RuPhos). Increase temperature.
Significant Protodeboronation 1. Base is too strong or reaction temp is too high.2. Reaction is too slow, allowing side reaction to dominate.3. Water content is too high.1. Use a milder base (K₃PO₄, K₂CO₃). Lower the reaction temperature.2. Use a more active catalyst/ligand system to accelerate the productive coupling.3. Use anhydrous solvents or a lower proportion of water.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction setup is fully purged with an inert gas and that degassed solvents are used.
Incomplete Reaction 1. Insufficient equivalents of boronic acid or base.2. Catalyst deactivation over time.1. Increase the equivalents of the boronic acid (to 1.5) and base (to 3.0).2. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%).

References

Application Note: Regioselective Functionalization of 2-Ethoxy-1,3-difluorobenzene via Directed ortho-Lithiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, enabling the precise, regioselective functionalization of aromatic systems.[1][2] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1] The DoM strategy relies on a directing metalation group (DMG), typically a heteroatom-containing substituent, that coordinates to an organolithium base. This coordination facilitates the deprotonation of a proximate ortho C-H bond, generating a stabilized aryllithium intermediate that can be trapped by a wide array of electrophiles.[3][4]

Fluorinated aromatic compounds are of paramount importance in pharmaceuticals, agrochemicals, and materials science, owing to the unique electronic properties and metabolic stability conferred by the fluorine atom. The target molecule, 2-ethoxy-1,3-difluorobenzene, presents a synthetically valuable scaffold. However, its functionalization is complicated by the presence of multiple directing groups: a moderately strong ethoxy DMG and two moderate fluorine DMGs.[3]

This application note provides a comprehensive guide to the directed ortho-lithiation of this compound. We will delve into the mechanistic principles governing the reaction's regioselectivity, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers and professionals in drug development and chemical synthesis seeking to leverage DoM for the construction of complex, polysubstituted aromatic molecules.

Mechanistic Principles & Regioselectivity

The success of a DoM reaction hinges on the ability of the DMG to form a pre-lithiation complex with the organolithium reagent, thereby lowering the kinetic barrier for deprotonation of an adjacent C-H bond.[5] This process is distinct from simple acid-base chemistry and is governed by complex-induced proximity effects (CIPE).

The Role of the Directing Metalation Group (DMG)

The ethoxy group (-OEt) on the substrate serves as the primary DMG. The lone pairs on the oxygen atom act as a Lewis base, coordinating to the Lewis acidic lithium cation of the organolithium base (e.g., s-BuLi).[1] This brings the highly basic alkyl group into close proximity with the ortho protons, facilitating their abstraction.

Predicting Regioselectivity in a Polysubstituted System

In this compound, three potential sites for lithiation exist: C4, C6 (both ortho to the ethoxy group), and C2 (which has no proton). The fluorine atoms at C1 and C3 also exert a directing effect. A well-established hierarchy of DMG strength is used to predict the outcome of competitive lithiations.[6]

  • -OEt (Alkoxy): Moderate DMG

  • -F (Fluoro): Moderate DMG

Generally, alkoxy groups are considered stronger directing groups than fluoro groups. The primary lithiation event is therefore directed by the ethoxy group. Of the two protons ortho to the ethoxy group (at C4 and C6), the C4 proton is flanked by a fluorine atom, increasing its kinetic acidity. However, the C6 proton is sterically unhindered. In many cases, lithiation occurs at the most sterically accessible site unless there is a significant electronic preference. For this system, lithiation is predicted to occur regioselectively at the C4-position, which is ortho to the primary ethoxy director and meta to the C1-fluoro substituent.

G Substrate Substrate Base Base Complex Complex Aryllithium Aryllithium Butane Butane Electrophile Electrophile Product Product

Experimental Protocol: Synthesis of 4-iodo-2-ethoxy-1,3-difluorobenzene

This protocol details a representative procedure using iodine as the electrophile. The principles are broadly applicable to other electrophiles.

Safety Precaution: Organolithium reagents such as sec-butyllithium are pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercial SourceStore under inert gas.
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneCommercial SourceTitrate prior to use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercial SourcePurify via a solvent system or use freshly opened Sure/Seal™ bottles.
Iodine (I₂)>99.8%Commercial Source
Saturated aq. NH₄ClReagent-
Saturated aq. Na₂S₂O₃Reagent-
BrineReagent-
Anhydrous MgSO₄Reagent-
Ethyl AcetateHPLC Grade-For extraction/chromatography.
HexanesHPLC Grade-For extraction/chromatography.
Step-by-Step Methodology

// Nodes Setup [label="1. Assemble & Flame-Dry Glassware\nunder Inert Atmosphere (N2/Ar)"]; Reagents [label="2. Add Anhydrous THF and\nthis compound"]; Cooling1 [label="3. Cool Reaction Mixture\nto -78 °C (Dry Ice/Acetone)"]; Lithiation [label="4. Add s-BuLi Dropwise\n(1.1 eq) over 15 min"]; Stirring1 [label="5. Stir at -78 °C for 1 hour\n(Formation of Aryllithium)"]; ElectrophilePrep [label="6. Prepare I2 solution\nin Anhydrous THF"]; Quench [label="7. Add I2 Solution Dropwise\nat -78 °C"]; Warm [label="8. Slowly Warm to Room Temp.\nover 2 hours"]; Workup1 [label="9. Quench with sat. aq. NH4Cl"]; Workup2 [label="10. Decolorize with sat. aq. Na2S2O3"]; Extraction [label="11. Extract with Ethyl Acetate (3x)"]; Drying [label="12. Dry Combined Organics (MgSO4),\nFilter, and Concentrate"]; Purification [label="13. Purify by Column Chromatography\n(Silica Gel, Hexanes/EtOAc)"];

// Edges Setup -> Reagents; Reagents -> Cooling1; Cooling1 -> Lithiation; Lithiation -> Stirring1; Stirring1 -> Quench; ElectrophilePrep -> Quench [style=dashed]; Quench -> Warm; Warm -> Workup1; Workup1 -> Workup2; Workup2 -> Extraction; Extraction -> Drying; Drying -> Purification; } Figure 2: Step-by-step experimental workflow for the synthesis of 4-iodo-2-ethoxy-1,3-difluorobenzene.

Procedure:

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous THF (0.2 M relative to the substrate) followed by this compound (1.0 eq).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Rationale: Slow addition is critical to control the exotherm of the lithiation and prevent side reactions or solvent degradation.[7] An excess of the organolithium reagent is often necessary to overcome aggregation effects and ensure complete deprotonation.[8][9]

  • Anion Formation: Stir the resulting solution at -78 °C for 1 hour. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

  • Electrophilic Quench: In a separate flame-dried flask, dissolve iodine (1.2 eq) in a minimum amount of anhydrous THF. Transfer this solution via cannula or syringe to the aryllithium solution at -78 °C over 10 minutes.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over 2-3 hours.

  • Workup:

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add saturated aqueous Na₂S₂O₃ to reduce any excess iodine (the organic layer will turn from dark brown to pale yellow).

    • Separate the layers and extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-iodo-2-ethoxy-1,3-difluorobenzene.

Key Parameters and Optimization

The outcome of DoM reactions is highly sensitive to several experimental variables.[10]

ParameterRecommendedRationale & Considerations
Organolithium Base s-BuLi or n-BuLi/TMEDAs-BuLi is more basic and effective for deprotonating less acidic protons. n-BuLi can be used, but the addition of TMEDA is often required to break up aggregates and increase basicity.[5] LDA is a non-nucleophilic alternative if the electrophile is sensitive to alkyl addition.[2][11]
Solvent Anhydrous THF or Et₂OEthereal solvents are crucial as they solvate the lithium cation, breaking down the hexameric/tetrameric aggregates of the alkyllithium into more reactive monomers or dimers.[7][12] THF is generally more effective than diethyl ether.
Temperature -78 °CAryllithium intermediates can be thermally unstable. Maintaining a low temperature throughout the lithiation and quench steps is critical to prevent decomposition, rearrangement (e.g., anionic Fries), or reaction with the solvent.
Electrophile VariesThe choice of electrophile dictates the introduced functionality. The aryllithium species is a potent nucleophile and will react with a wide range of electrophiles.
Scope of Electrophiles

The generated 2-ethoxy-1,3-difluoro-4-phenyllithium is a versatile intermediate for introducing various functional groups.

Functional GroupElectrophileReagent
Aldehyde (-CHO)Formylating AgentN,N-Dimethylformamide (DMF)
Carboxylic Acid (-COOH)Carbon DioxideCO₂ (gas or dry ice)
Silyl (-SiMe₃)Silylating AgentTrimethylsilyl chloride (TMSCl)
Boronic Ester (-Bpin)Borylating AgentIsopropoxyboronic acid pinacol ester
Hydroxymethyl (-CH₂OH)AldehydeParaformaldehyde
Ketone (-COR)Weinreb AmideN-methoxy-N-methylamides

Conclusion

Directed ortho-metalation provides a robust and highly regioselective method for the functionalization of this compound. By leveraging the superior directing ability of the ethoxy group, lithiation can be predictably achieved at the C4 position. The resulting aryllithium intermediate serves as a powerful nucleophile for the introduction of a diverse range of functional groups, enabling the rapid construction of valuable polysubstituted fluorinated building blocks. Careful control over experimental parameters, particularly temperature and the exclusion of moisture, is essential for achieving high yields and reproducibility. The protocol described herein offers a reliable foundation for researchers exploring the synthesis of novel derivatives for applications in medicinal chemistry and beyond.

References

Application Notes & Protocols: Leveraging Fluorinated Phenyl Ethers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Focus Compound: 2-Ethoxy-1,3-difluorobenzene and Structurally Related Building Blocks

Introduction: The Strategic Value of Fluorinated Aryl Ethers in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The 1,3-difluorobenzene motif, in particular, is of significant interest due to the profound electronic effects of the two meta-disposed fluorine atoms. These strong electron-withdrawing groups can significantly alter the pKa of nearby functionalities, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique non-covalent interactions.[1][2]

When combined with an ethoxy group, as in the case of this compound, the resulting scaffold presents a versatile platform for the synthesis of novel therapeutics. The ethoxy group can serve as a hydrogen bond acceptor, improve solubility, and provide a handle for further structural elaboration. This application note will explore the utility of this and structurally related building blocks, providing detailed protocols for their application in the synthesis of medicinally relevant heterocyclic cores. While direct synthetic literature on this compound is sparse, we will utilize a closely related and well-documented analogue, 4-ethoxy-2-fluoro-1-nitrobenzene , to illustrate key synthetic transformations and strategic considerations.

Physicochemical Properties and Strategic Advantages

The substitution pattern of fluorinated aryl ethers imparts a unique combination of properties that can be exploited in drug design.

PropertyImpact on Drug CandidateRationale
Metabolic Stability Increased half-life, reduced clearanceThe Carbon-Fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1]
Lipophilicity Enhanced membrane permeabilityFluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
Binding Affinity Potentially increased potencyFluorine can participate in favorable electrostatic and polar interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.
pKa Modulation Altered ionization state of nearby functional groupsThe strong inductive effect of fluorine can lower the pKa of adjacent acidic or basic centers, influencing drug absorption and distribution.
Conformational Control Restricted rotation, locked-in bioactive conformationThe presence of fluorine can introduce conformational constraints that may pre-organize the molecule for optimal binding to its target.

Synthetic Applications: Synthesis of Benzimidazoles and Phenoxazines

A common and powerful application of fluorinated building blocks is in the synthesis of heterocyclic scaffolds via Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing fluorine and nitro groups in our model compound, 4-ethoxy-2-fluoro-1-nitrobenzene , render the aromatic ring highly susceptible to attack by nucleophiles, with the fluorine atom serving as an excellent leaving group.

General Workflow for SNAr and Subsequent Cyclization

The following diagram illustrates the general two-step process for constructing heterocyclic systems using activated fluoroaromatic compounds.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Cyclization A Fluorinated Building Block (e.g., 4-Ethoxy-2-fluoro-1-nitrobenzene) C SNA_r Intermediate A->C Base, Solvent, Heat B Dinucleophile (e.g., Benzene-1,2-diamine) B->C D Reductive Cyclization C->D Reducing Agent (e.g., Fe/NH4Cl) E Final Heterocyclic Product (e.g., 6-Ethoxy-1H-benzo[d]imidazole) D->E

Caption: General workflow for heterocyclic synthesis.

Protocol 1: Synthesis of 6-Ethoxy-1H-benzo[d]imidazole

This protocol details the synthesis of a substituted benzimidazole, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

Step 1: Nucleophilic Aromatic Substitution

  • Objective: To couple 4-ethoxy-2-fluoro-1-nitrobenzene with benzene-1,2-diamine.

  • Reagents and Materials:

    • 4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol)

    • Benzene-1,2-diamine (1.1 mmol)

    • Potassium carbonate (K2CO3) (2.0 mmol)

    • N,N-Dimethylformamide (DMF) (10 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol), benzene-1,2-diamine (1.1 mmol), and potassium carbonate (2.0 mmol).

    • Add DMF (10 mL) and equip the flask with a condenser.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, N-(2-aminophenyl)-4-ethoxy-2-nitroaniline.

Step 2: Reductive Cyclization

  • Objective: To reduce the nitro group of the intermediate and facilitate intramolecular cyclization to form the benzimidazole ring.

  • Reagents and Materials:

    • Crude intermediate from Step 1

    • Iron powder (Fe) (5.0 mmol)

    • Ammonium chloride (NH4Cl) (1.0 mmol)

    • Ethanol (15 mL)

    • Water (5 mL)

    • Celite

  • Procedure:

    • To a solution of the crude intermediate in a mixture of ethanol (15 mL) and water (5 mL), add iron powder (5.0 mmol) and ammonium chloride (1.0 mmol).

    • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-ethoxy-1H-benzo[d]imidazole.[3]

Protocol 2: Synthesis of a Substituted Phenoxazine

Phenoxazines are another important class of tricyclic heterocycles with diverse biological activities.

  • Objective: To synthesize a phenoxazine derivative via SNAr.

  • Reagents and Materials:

    • 4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol)

    • 2-Aminophenol (1.1 mmol)

    • Potassium carbonate (2.5 mmol)

    • Dimethyl sulfoxide (DMSO) (10 mL)

    • Dichloromethane

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol) in DMSO (10 mL), add 2-aminophenol (1.1 mmol) and potassium carbonate (2.5 mmol).

    • Heat the reaction mixture to 120 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with water, and air-dry.

    • Dissolve the crude solid in dichloromethane and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude phenoxazine derivative.[3]

    • Further purification can be achieved by column chromatography or recrystallization as needed.

Safety and Handling

  • Fluorinated Compounds: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.

  • Reagents: Potassium carbonate is an irritant. Iron powder is flammable. Handle all reagents according to their Safety Data Sheets (SDS).

Conclusion

Building blocks like this compound and its analogues are invaluable tools in medicinal chemistry. The strategic placement of fluorine and alkoxy groups provides a reliable handle for constructing complex molecular architectures, particularly medicinally relevant heterocyclic systems, through robust reactions like Nucleophilic Aromatic Substitution. The protocols outlined in this note demonstrate a practical approach to leveraging these building blocks, enabling the rapid generation of diverse compound libraries for drug discovery programs. The principles discussed here are broadly applicable and can be adapted for a wide range of fluorinated aryl ethers and nucleophilic partners.

References

Application Notes and Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Ethoxy-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] 2-Ethoxy-1,3-difluorobenzene has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique electronic and steric properties, governed by the interplay of the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms, allow for selective functionalization through a variety of synthetic strategies. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, including Directed ortho-Metalation (DoM), Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling reactions. Detailed, field-proven protocols and the underlying chemical principles are presented to empower researchers and drug development professionals in the design and execution of novel synthetic routes.

Introduction: The Strategic Advantage of the this compound Scaffold

The 1,3-difluoro substitution pattern on an aromatic ring creates an electron-deficient system, which is pivotal for its reactivity. The ethoxy group at the 2-position serves a dual role: it acts as a powerful directing group in electrophilic and metalation reactions while also modulating the electronic nature of the ring. This trifecta of substituents makes this compound an ideal starting material for constructing polysubstituted aromatic cores that are frequently found in contemporary drug candidates, particularly in areas like oncology with the development of kinase inhibitors.[3][4][5][6] This document will detail the primary synthetic pathways to unlock the potential of this versatile starting material.

Core Synthetic Strategy I: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[7] The ethoxy group in this compound contains a heteroatom with lone pairs that can chelate to an organolithium reagent, such as n-butyllithium. This chelation dramatically increases the kinetic acidity of the protons at the ortho positions (C6 in this case), allowing for selective deprotonation to form an aryllithium intermediate.[8] This intermediate can then be quenched with a wide array of electrophiles to install a diverse range of functional groups with high regiocontrol.

Logical Workflow: Directed ortho-Metalation and Electrophilic Quench

DoM_Workflow A This compound B Organolithium Reagent (e.g., n-BuLi, THF, -78°C) A->B Coordination C ortho-Lithiated Intermediate B->C Deprotonation D Electrophile (E+) (e.g., I₂, DMF, Br₂) C->D Nucleophilic Attack E Functionalized Intermediate (e.g., 2-Ethoxy-1,3-difluoro-6-iodobenzene) D->E Quench

Caption: Workflow for Directed ortho-Metalation (DoM).

Protocol 1: Synthesis of 2-Ethoxy-1,3-difluoro-6-iodobenzene

This protocol details the ortho-iodination of this compound, creating a valuable intermediate for subsequent cross-coupling reactions.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Molar Eq.
This compound158.155.0 g31.61.0
Anhydrous Tetrahydrofuran (THF)-100 mL--
n-Butyllithium (2.5 M in hexanes)64.0613.9 mL34.81.1
Iodine (I₂)253.818.8 g34.81.1
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)-50 mL--
Diethyl Ether-150 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (5.0 g, 31.6 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (13.9 mL, 34.8 mmol, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (8.8 g, 34.8 mmol) in 20 mL of anhydrous THF.

  • Add the iodine solution dropwise to the lithiated intermediate at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium thiosulfate solution to consume excess iodine.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 2-Ethoxy-1,3-difluoro-6-iodobenzene.

Core Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms strongly activate the benzene ring for Nucleophilic Aromatic Substitution (SNAr).[9] This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks a carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] Subsequent elimination of the fluoride ion restores aromaticity. The reaction is generally regioselective, with nucleophilic attack favored at the C4 position due to steric hindrance from the ethoxy group at C2.

Logical Workflow: SNAr Reaction

SNAr_Workflow cluster_reactants Reactants & Conditions A This compound D Meisenheimer Complex (Intermediate) A->D Addition B Nucleophile (Nu-H) (e.g., R₂NH, ROH) B->D C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) C->B Deprotonates Nucleophile E Substituted Product D->E Elimination of F⁻

Caption: Generalized workflow for SNAr reactions.

Protocol 2: Synthesis of 4-amino-2-ethoxy-1,3-difluorobenzene derivatives

This protocol describes the reaction with a generic secondary amine, a common step in building kinase inhibitors and other bioactive molecules.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Molar Eq.
This compound158.152.0 g12.61.0
Secondary Amine (e.g., Morpholine)87.121.32 g15.11.2
Potassium Carbonate (K₂CO₃)138.212.6 g18.91.5
N,N-Dimethylformamide (DMF)-40 mL--
Water-100 mL--
Ethyl Acetate-150 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Procedure:

  • To a round-bottom flask, add this compound (2.0 g, 12.6 mmol), the secondary amine (15.1 mmol), and potassium carbonate (2.6 g, 18.9 mmol).

  • Add anhydrous DMF (40 mL) and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Stir at 100 °C for 12-24 hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired amino-substituted product.

Core Synthetic Strategy III: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable for forming C-C bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[12][13] The iodinated intermediate prepared via DoM (Protocol 1) is an excellent substrate for these transformations. It can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base.

Logical Workflow: Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Workflow A 2-Ethoxy-1,3-difluoro- 6-iodobenzene D Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) A->D B Arylboronic Acid (Ar-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) C->D Conditions E Biaryl Product D->E Yields

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: Synthesis of a 2-Ethoxy-1,3-difluoro-6-arylbenzene Derivative

This protocol provides a general method for the Suzuki coupling of the iodinated intermediate with an arylboronic acid.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Molar Eq.
2-Ethoxy-1,3-difluoro-6-iodobenzene284.041.0 g3.521.0
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)151.960.64 g4.221.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.20 g0.1760.05
Sodium Carbonate (Na₂CO₃)105.990.75 g7.042.0
Toluene-20 mL--
Ethanol-5 mL--
Water-5 mL--

Procedure:

  • In a round-bottom flask, combine 2-Ethoxy-1,3-difluoro-6-iodobenzene (1.0 g, 3.52 mmol), the arylboronic acid (4.22 mmol), and sodium carbonate (0.75 g, 7.04 mmol).

  • Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.20 g, 0.176 mmol), to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Application: Synthesis of Benzoxazine Scaffolds

Benzoxazines are a class of heterocyclic compounds with a wide range of applications, including in materials science and as pharmaceutical precursors.[14][15][16] The functionalized intermediates derived from this compound can be elaborated into complex benzoxazine structures. For example, an aminophenol derivative, synthesized via a multi-step sequence involving SNAr and other transformations, can undergo a Mannich-like condensation with an aldehyde and a primary amine to form the benzoxazine ring.[14][16]

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a multitude of pharmaceutical intermediates. By leveraging strategic, regioselective reactions such as Directed ortho-Metalation, Nucleophilic Aromatic Substitution, and palladium-catalyzed cross-coupling, researchers can efficiently access complex, highly functionalized aromatic cores. The protocols provided herein serve as a robust foundation for the development of novel drug candidates and underscore the importance of fluorinated building blocks in modern drug discovery.

References

Application of 2-Ethoxy-1,3-difluorobenzene in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Aromatics in Modern Agrochemicals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and binding affinity of active ingredients.[1] Difluorinated benzene derivatives, in particular, are key structural motifs in a variety of successful commercial pesticides.[2]

This guide focuses on the potential applications of 2-Ethoxy-1,3-difluorobenzene , a versatile, though currently underutilized, chemical intermediate. Its specific substitution pattern—two fluorine atoms providing metabolic stability and influencing electronic properties, and an ethoxy group offering a point for further chemical modification or influencing lipophilicity—makes it a highly attractive building block for the synthesis of novel fungicides and herbicides.

While no major commercial agrochemical is publicly documented as being directly derived from this compound, this document serves as a detailed application note and a set of robust, hypothetical protocols to guide researchers in exploring its potential. We will present a plausible synthetic pathway to a novel fungicidal candidate, "Gemini-Fungicide 213," to illustrate the utility of this intermediate.

Synthesis of the Core Intermediate: this compound

The starting material itself can be prepared through a standard Williamson ether synthesis, a reliable and scalable method.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[4]

Reaction Scheme: Williamson Ether Synthesis

cluster_0 Synthesis of this compound 1,3-Difluorophenol Intermediate Sodium 1,3-difluorophenoxide 1,3-Difluorophenol->Intermediate + NaH (in THF) Sodium_Hydride NaH Ethyl_Iodide Product Intermediate->Product + Ethyl Iodide

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Preparation: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 60% sodium hydride (NaH) in mineral oil (10.0 g, 0.25 mol).

  • Solvent Addition: Add 200 mL of anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Dissolve 1,3-difluorophenol (26.0 g, 0.20 mol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Second Reactant Addition: Add ethyl iodide (39.0 g, 0.25 mol) dropwise over 20 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 66°C) for 4 hours.

  • Quenching: Cool the mixture to room temperature and cautiously quench the excess NaH by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and wash with 2 x 100 mL of 1M NaOH solution and then with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

ReactantMolar Mass ( g/mol )QuantityMolesMolar Ratio
1,3-Difluorophenol130.1026.0 g0.201.0
Sodium Hydride (60%)40.0010.0 g0.251.25
Ethyl Iodide155.9739.0 g0.251.25
Expected Product 158.14 ~25.3 g ~0.16 ~80% Yield

Hypothetical Agrochemical Application: Synthesis of "Gemini-Fungicide 213"

We propose a hypothetical fungicide, N-(4-chlorobenzyl)-2-(2-ethoxy-1,3-difluorophenoxy)acetamide ("Gemini-Fungicide 213"). This structure contains a difluorophenoxy ether linkage and an amide moiety, both common in modern agrochemicals. The synthesis involves an initial ether formation followed by an amidation reaction.

Overall Synthetic Workflow

A This compound B Step 1: Ortho-Lithiation and Hydroxylation (Formation of 2-Ethoxy-3,5-difluorophenol) A->B C 2-Ethoxy-3,5-difluorophenol B->C D Step 2: Etherification with Ethyl Bromoacetate C->D E Ethyl 2-(2-ethoxy-1,3-difluorophenoxy)acetate D->E F Step 3: Saponification E->F G 2-(2-Ethoxy-1,3-difluorophenoxy)acetic acid F->G H Step 4: Amide Coupling with 4-Chlorobenzylamine G->H I Gemini-Fungicide 213 H->I

Caption: Multi-step synthesis of the hypothetical "Gemini-Fungicide 213".

Step 1: Synthesis of 2-Ethoxy-3,5-difluorophenol

This step involves a directed ortho-lithiation of this compound, followed by reaction with an electrophile to introduce a hydroxyl group.

Experimental Protocol:

  • Preparation: In a flame-dried flask under argon, dissolve this compound (15.8 g, 0.1 mol) in 200 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

  • Electrophilic Quench: Add trimethyl borate (16.6 g, 0.16 mol) dropwise. Allow the mixture to warm to room temperature and stir overnight.

  • Oxidation: Cool the mixture to 0 °C and add 30% hydrogen peroxide (20 mL) dropwise, followed by 3M NaOH (50 mL).

  • Work-up: Stir for 2 hours at room temperature. Extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-ethoxy-3,5-difluorophenol.

ReactantMolar Mass ( g/mol )QuantityMolesMolar Ratio
This compound158.1415.8 g0.101.0
n-Butyllithium64.0669 mL (1.6 M)0.111.1
Trimethyl Borate103.9116.6 g0.161.6
Expected Product 174.14 ~12.2 g ~0.07 ~70% Yield
Step 2 & 3: Synthesis of 2-(2-Ethoxy-1,3-difluorophenoxy)acetic acid

This two-part step involves an etherification with ethyl bromoacetate, followed by saponification to the carboxylic acid.

Experimental Protocol (Etherification):

  • Preparation: To a solution of 2-ethoxy-3,5-difluorophenol (12.2 g, 0.07 mol) in 150 mL of acetone, add potassium carbonate (19.3 g, 0.14 mol).

  • Reagent Addition: Add ethyl bromoacetate (14.0 g, 0.084 mol) and a catalytic amount of potassium iodide (0.5 g).

  • Reaction: Heat the mixture to reflux for 8 hours.

  • Work-up: Cool to room temperature, filter off the solids, and concentrate the filtrate. Dissolve the residue in ethyl acetate (150 mL), wash with water and brine, dry, and concentrate to get the crude ester.

Experimental Protocol (Saponification):

  • Hydrolysis: Dissolve the crude ester in a mixture of THF (100 mL) and water (50 mL). Add lithium hydroxide monohydrate (5.9 g, 0.14 mol).

  • Reaction: Stir at room temperature for 4 hours.

  • Acidification: Remove the THF under reduced pressure. Dilute with water (100 mL) and acidify to pH 2 with 2M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 2-(2-ethoxy-1,3-difluorophenoxy)acetic acid, which can be used in the next step without further purification.

Step 4: Synthesis of "Gemini-Fungicide 213"

The final step is an amide bond formation between the carboxylic acid intermediate and 4-chlorobenzylamine.

Experimental Protocol:

  • Activation: Dissolve 2-(2-ethoxy-1,3-difluorophenoxy)acetic acid (approx. 0.07 mol) in 150 mL of dichloromethane (DCM). Add oxalyl chloride (9.8 g, 0.077 mol) and a catalytic amount of DMF (2 drops).

  • Reaction: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Amidation: Re-dissolve the resulting acid chloride in 100 mL of DCM and cool to 0 °C. In a separate flask, dissolve 4-chlorobenzylamine (10.9 g, 0.077 mol) and triethylamine (10.6 mL, 0.077 mol) in 50 mL of DCM.

  • Addition: Add the amine solution dropwise to the acid chloride solution. Allow to warm to room temperature and stir for 3 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by recrystallization from ethanol/water to yield "Gemini-Fungicide 213".

ReactantMolar Mass ( g/mol )QuantityMolesMolar Ratio
Acetic Acid Intermediate232.17~16.2 g~0.071.0
4-Chlorobenzylamine141.5910.9 g0.0771.1
Triethylamine101.1910.6 mL0.0771.1
Expected Product 355.76 ~19.9 g ~0.056 ~80% Yield

Conclusion and Future Outlook

This guide provides a comprehensive, albeit hypothetical, framework for the application of this compound in the synthesis of novel agrochemicals. The detailed protocols are based on established and reliable chemical transformations, offering a solid starting point for researchers in the field. The unique substitution pattern of this intermediate warrants further investigation for the development of next-generation fungicides, herbicides, and insecticides with potentially improved efficacy and safety profiles.

References

"2-Ethoxy-1,3-difluorobenzene" in the synthesis of liquid crystals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Incorporation of 2-Ethoxy-1,3-difluorobenzene in the Synthesis of High-Performance Liquid Crystals for Advanced Display Technologies

Audience: Researchers, scientists, and materials development professionals.

Introduction: The Critical Role of Fluorination in Liquid Crystal Design

The relentless pursuit of higher resolution, faster switching speeds, and lower power consumption in display technologies, such as Vertical Alignment (VA) Liquid Crystal Displays (LCDs), necessitates the design of liquid crystal (LC) molecules with precisely tailored physical properties.[1][2] The strategic incorporation of fluorine atoms into the molecular architecture of LCs has emerged as a powerful tool to achieve these demanding performance metrics.[2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce significant modifications to the electronic and steric characteristics of the molecule.[4]

Specifically, the introduction of lateral fluorine atoms, as in the case of a 1,3-difluorobenzene core, is instrumental in creating materials with a strong lateral dipole moment. This molecular feature is a prerequisite for achieving negative dielectric anisotropy (Δε), a fundamental property required for VA-LCD technology.[1] The this compound moiety is a particularly valuable building block in this context. The ethoxy group provides a point for extending the molecular core, while the two fluorine atoms flanking it create a strong dipole moment perpendicular to the long axis of the molecule. This guide provides a comprehensive overview of the synthetic utility of this compound in the creation of advanced nematic liquid crystals.

Synthetic Strategy: A Modular Approach to Fluorinated Liquid Crystals

The synthesis of a target liquid crystal molecule incorporating the this compound core typically follows a modular approach, leveraging robust cross-coupling reactions to assemble the final mesogenic structure. A common strategy involves the synthesis of key intermediates that can be coupled in the final steps. Here, we outline a representative synthesis of a tolane-based liquid crystal, a class of compounds known for their high birefringence and thermal stability.

The overall workflow can be visualized as follows:

G cluster_0 Synthesis of Key Intermediates cluster_1 Assembly of the Liquid Crystal Core cluster_2 Characterization A This compound B Bromination (Intermediate 1) A->B NBS, AcOH D Sonogashira Coupling B->D C Sonogashira Coupling Precursor (Intermediate 2) C->D E Final Liquid Crystal Product D->E Deprotection & Purification F Structural Analysis (NMR, MS, IR) E->F G Mesophase Characterization (DSC, POM) E->G

Caption: A generalized workflow for the synthesis and characterization of a tolane-based liquid crystal starting from this compound.

Detailed Experimental Protocols

The protocols provided below are illustrative and may require optimization based on laboratory conditions and the specific target molecule.

Protocol 1: Synthesis of 1-Bromo-2-ethoxy-3,5-difluorobenzene (Intermediate 1)

This initial step activates the fluorinated core for subsequent cross-coupling reactions.

  • Rationale: Electrophilic aromatic substitution with N-Bromosuccinimide (NBS) is a standard method for the regioselective bromination of activated aromatic rings. The ethoxy group directs the bromination to the para position.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetic acid, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure brominated intermediate.

Protocol 2: Synthesis of a Tolane-Based Liquid Crystal via Sonogashira Coupling

This step constructs the rigid core of the liquid crystal molecule.

  • Rationale: The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon triple bonds between a vinyl or aryl halide and a terminal alkyne.[5] This reaction is catalyzed by palladium and copper complexes.

  • Procedure:

    • To a degassed solution of 1-Bromo-2-ethoxy-3,5-difluorobenzene (Intermediate 1, 1.0 eq) and a suitable terminal alkyne partner (e.g., 4-ethynyl-4'-propylbiphenyl, 1.1 eq) in a mixture of triethylamine and THF, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., Argon) at 60-70 °C for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography followed by recrystallization to obtain the final liquid crystal product.

Characterization and Data Analysis

The successful synthesis and mesomorphic properties of the target liquid crystal are confirmed through a combination of spectroscopic and thermal analysis techniques.

Structural Elucidation
Technique Purpose Expected Observations
¹H & ¹⁹F NMR Confirms the chemical structure and purity.Characteristic shifts for aromatic protons and fluorine atoms. Integration values consistent with the proposed structure.
FT-IR Identifies key functional groups.Presence of C-F stretching bands (~1000-1200 cm⁻¹) and C≡C stretching for tolanes (~2210 cm⁻¹).[5]
Mass Spectrometry Determines the molecular weight.Molecular ion peak corresponding to the calculated mass of the target molecule.
Mesophase Characterization

The liquid crystalline behavior is investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures and associated enthalpy changes.[4] A typical DSC thermogram would show peaks corresponding to melting (crystal to nematic) and clearing (nematic to isotropic) points upon heating.

  • Polarized Optical Microscopy (POM): POM allows for the visual identification of different liquid crystal phases based on their unique optical textures.[6] For a nematic phase, a characteristic schlieren or threaded texture is expected.[7]

The expected phase behavior for a hypothetical tolane-based liquid crystal synthesized from this compound is summarized below.

Compound Phase Sequence on Heating (°C) ΔH (kJ/mol)
Target LCCr 85 N 150 IData to be determined experimentally

Cr = Crystalline, N = Nematic, I = Isotropic

Conclusion and Outlook

This compound serves as a highly effective building block for the synthesis of advanced liquid crystals with negative dielectric anisotropy. The synthetic routes, primarily based on robust cross-coupling methodologies, offer a versatile platform for creating a wide range of mesogenic structures. The strategic placement of the difluoro substituents is a proven strategy for tuning the dielectric properties essential for modern display applications.[1][4] Further research can explore the synthesis of more complex structures, such as those with multiple aromatic rings or chiral centers, to further refine the properties of the resulting liquid crystals for next-generation technologies.

References

Application Notes and Protocols: Reactions of 2-Ethoxy-1,3-difluorobenzene with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3][4] The strategic placement of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby optimizing pharmacokinetic profiles.[1][3] 2-Ethoxy-1,3-difluorobenzene is a valuable building block in this context, providing a versatile scaffold for the synthesis of complex, biologically active molecules. Its unique substitution pattern, featuring an activating ethoxy group and two deactivating but ortho-directing fluorine atoms, presents both opportunities and challenges in synthetic transformations.

This document provides a detailed guide to the reactions of this compound with common organometallic reagents, with a focus on Directed ortho-Metalation (DoM) and its applications in creating functionalized aromatic compounds.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The ethoxy group is an activating, ortho-, para-directing group due to its electron-donating mesomeric effect. Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, yet they also act as ortho-, para-directors. In the context of reactions with strong bases like organolithium reagents, the heteroatom of the ethoxy group can act as a Directed Metalation Group (DMG).[5][6][7][8] This coordination between the lithium atom and the oxygen of the ethoxy group kinetically favors the deprotonation of the adjacent ortho-position.

G C1 C1 Reagent Reagent C1->Reagent Coordination

Application Protocol: Directed ortho-Metalation (DoM) and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[5][6][9] It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[6][10][11] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.[5][6]

Protocol: ortho-Lithiation and Quenching with an Electrophile

This protocol describes the general procedure for the ortho-lithiation of this compound followed by reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Initial Solution: Under an inert atmosphere, add this compound to the flask and dissolve it in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium or sec-butyllithium (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may change color, indicating the formation of the aryllithium species. Stir the reaction at this temperature for 1-2 hours to ensure complete metalation.

  • Electrophilic Quench: Slowly add the chosen electrophile (1.2 to 2.0 equivalents) to the reaction mixture at -78 °C. The reaction is typically stirred at this temperature for another 1-3 hours, and then allowed to warm to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start Start setup 1. Reaction Setup (Anhydrous, Inert Atmosphere) start->setup dissolve 2. Dissolve Substrate in THF Cool to -78 °C setup->dissolve lithiation 3. Add Organolithium Reagent Stir for 1-2h at -78 °C dissolve->lithiation quench 4. Add Electrophile Stir and warm to RT lithiation->quench workup 5. Aqueous Work-up (NH4Cl) quench->workup extraction 6. Extraction with Organic Solvent workup->extraction purification 7. Drying and Purification extraction->purification end End purification->end

Reactions with Grignard Reagents

While organolithium reagents are highly effective for DoM, Grignard reagents (RMgX) can also be employed, although their reactivity with fluorinated arenes can be more complex.[12][13] The direct formation of a Grignard reagent from this compound and magnesium metal is generally not feasible due to the strong C-F bond.[12] However, a halogenated derivative of this compound (e.g., an iodo- or bromo-substituted version) can be converted to the corresponding Grignard reagent. This organometallic species can then participate in various coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16][17][18]

Data Summary: Reaction Conditions and Products

Organometallic ReagentTypical ConditionsCommon Electrophiles/Coupling PartnersExpected Product(s)
n-ButyllithiumTHF, -78 °CDMF, I₂, PhCHO, CO₂2-Ethoxy-1,3-difluoro-6-substituted benzene
sec-ButyllithiumTHF, -78 °CMore sterically hindered electrophiles2-Ethoxy-1,3-difluoro-6-substituted benzene
(Aryl/Alkyl)MgBrTHF, reflux (from corresponding halide)Arylboronic acids (Suzuki-Miyaura)Biaryl compounds

Troubleshooting and Safety Considerations

  • Low Yields in Lithiation: Ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere. The organolithium reagent should be titrated prior to use to determine its exact concentration.

  • Side Reactions: At higher temperatures, the aryllithium intermediate can be unstable. Maintaining a low temperature throughout the addition and quenching steps is crucial.

  • Safety: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere. Grignard reagents are also highly reactive and flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of highly functionalized aromatic compounds. The strategic use of organometallic reagents, particularly through Directed ortho-Metalation, provides a reliable and regioselective method for introducing a variety of substituents. The protocols and data presented in this application note offer a solid foundation for researchers and scientists in the field of drug discovery and development to effectively utilize this important building block in their synthetic endeavors.

References

Protocol for the purification of "2-Ethoxy-1,3-difluorobenzene" by distillation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-Ethoxy-1,3-difluorobenzene by Vacuum Fractional Distillation

Abstract

This document provides a comprehensive protocol for the purification of this compound (CAS No. 121219-07-6), a key intermediate in pharmaceutical and agrochemical synthesis. Due to its high boiling point at atmospheric pressure, purification to the high degree required for subsequent synthetic steps presents a risk of thermal decomposition. This protocol details the use of vacuum fractional distillation, a technique that lowers the boiling point of the compound, thereby preventing degradation and allowing for efficient separation from closely boiling impurities.[1][2] The methodology is designed for researchers in organic synthesis and process development, providing a robust, repeatable procedure for obtaining high-purity this compound.

Introduction and Rationale

The purity of starting materials and intermediates is paramount in the development of fine chemicals and active pharmaceutical ingredients. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complex downstream purification challenges. This compound, an aromatic ether, often contains residual starting materials, solvents, or isomers from its synthesis.

Standard atmospheric distillation is unsuitable for this compound due to its relatively high boiling point (~178 °C), which approaches the thermal stress limits for many complex organic molecules.[3] Performing the distillation under reduced pressure significantly lowers the temperature required for vaporization, making it the preferred method for thermally sensitive compounds.[1][4] Furthermore, incorporating a fractionating column enhances separation efficiency by creating a series of theoretical plates, allowing for the effective removal of impurities with similar volatilities.[5][6][7] This protocol, therefore, leverages the combined advantages of vacuum and fractional distillation to achieve excellent purity with high recovery.

Physicochemical Properties & Safety Data

A thorough understanding of the material's properties and hazards is critical before commencing any experimental work.

Physical and Chemical Properties
PropertyValueSource
CAS Number 121219-07-6[8][9]
Molecular Formula C₈H₈F₂O[3][8]
Molecular Weight 158.15 g/mol [3][8]
Boiling Point (atm) ~178 °C[3]
Density ~1.178 g/mL[3]
Refractive Index ~1.4670 - 1.4710[3]
Appearance Colorless LiquidN/A
Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed.[8][9]

    • H412: Harmful to aquatic life with long-lasting effects.[8][9]

    • May cause irritation to the eyes, respiratory system, and skin.[3]

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.[9]

    • P270: Do not eat, drink or smoke when using this product.[9]

    • P273: Avoid release to the environment.[9]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[11]

Principle of the Method: Vacuum Fractional Distillation

Distillation separates chemical compounds based on differences in their volatility.[12] In fractional distillation, a mixture is heated, and the resulting vapor travels up a fractionating column. This column is packed with material (e.g., glass beads, Raschig rings) or has indentations (Vigreux column) that provide a large surface area. This surface allows for repeated cycles of vaporization and condensation.[5][6]

With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[7] By the time the vapor reaches the top of the column, a significant separation has occurred.

Applying a vacuum to the system lowers the ambient pressure.[1] According to the Clausius-Clapeyron relation, a lower pressure results in a lower boiling point for the liquid. This is crucial for high-boiling compounds as it:

  • Prevents Thermal Decomposition: The lower temperature minimizes the risk of the compound breaking down.[2]

  • Increases Efficiency: The distillation proceeds at a more convenient and manageable temperature range.

  • Enhances Separation: In some cases, the relative volatility of components increases at lower pressures, leading to a better separation.

Apparatus and Materials

  • Round-bottom flask (sized appropriately so the crude material fills it to 1/2 to 2/3 capacity)

  • Heating mantle with a magnetic stirrer

  • Teflon-coated magnetic stir bar

  • Fractionating column (Vigreux or packed column, length dependent on required purity)

  • Claisen adapter (recommended to prevent bumping)[13]

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Liebig or Allihn condenser

  • Vacuum take-off adapter

  • Receiving flasks (multiple, for collecting different fractions)

  • Thick-walled vacuum tubing[13]

  • Cold trap (for protecting the vacuum pump)

  • Vacuum pump (capable of reaching <10 mmHg)

  • Manometer or vacuum gauge

  • Glass wool or aluminum foil for insulation

  • Keck clips or joint clamps

  • Vacuum grease

  • Crude this compound

Experimental Protocol

Workflow Diagram

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Charge Flask with Crude Material & Stir Bar B Assemble Distillation Apparatus (See Section 4) A->B C Grease Joints & Secure with Clips B->C D Start Stirring & Water Flow in Condenser C->D E Apply Vacuum Slowly D->E F Check for Leaks & Wait for Pressure to Stabilize E->F G Begin Gentle Heating F->G H Collect Forerun (Low-boiling impurities) G->H I Monitor Temperature & Pressure; Collect Main Fraction H->I J Collect Tail Fraction (High-boiling impurities) I->J K Remove Heat Source J->K L Allow Apparatus to Cool to Room Temperature K->L M Slowly & Carefully Vent System to Atmosphere L->M N Turn Off Vacuum Pump M->N O Disassemble Apparatus N->O

Caption: Workflow for vacuum fractional distillation.

Step-by-Step Methodology
  • Preparation:

    • Place a magnetic stir bar into a dry round-bottom flask. Add the crude this compound to the flask. Causality: A stir bar is essential to ensure smooth boiling and prevent "bumping," which can occur violently under vacuum.[13] Boiling stones are ineffective under vacuum as the trapped air is quickly removed.

    • Assemble the fractional distillation apparatus as depicted in standard laboratory guides. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[5]

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a perfect seal.[13] Secure all joints with Keck clips.

    • Connect the vacuum take-off adapter to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump using thick-walled tubing. The trap is critical to prevent corrosive or volatile vapors from damaging the pump.

  • Distillation:

    • Turn on the cooling water to the condenser. Begin stirring the contents of the flask.

    • Slowly turn on the vacuum source to begin reducing the pressure within the apparatus.[13] A sudden pressure drop can cause violent boiling of any residual low-boiling solvents.

    • Once the desired pressure is reached and stable (monitor with the manometer), begin to gently heat the distillation flask with the heating mantle.

    • As the mixture heats, you will observe vapor rising into the fractionating column. The temperature reading should remain low initially.

    • Forerun Fraction: Collect the first few milliliters of distillate in a separate receiving flask. This "forerun" will contain any highly volatile impurities (e.g., residual solvents).

    • Main Fraction: The vapor temperature will then rise and stabilize. When the temperature is steady at the expected boiling point for your target pressure, switch to a new, clean receiving flask. Collect the main fraction of this compound while the temperature and pressure remain constant.

    • Insulation: If the distillation is slow or you see excessive reflux (vapor condensing and falling back before reaching the condenser), you can insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[13]

    • Tail Fraction: If the temperature begins to drop or fluctuate significantly after the main fraction is collected, it indicates the desired product has distilled. Any subsequent distillate is likely a higher-boiling impurity. Stop heating or collect this "tail" fraction in a separate flask.

  • Shutdown:

    • Remove the heating mantle and allow the distillation flask to cool to room temperature.[13]

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This can be done by opening a stopcock on the vacuum adapter or slowly removing the tubing from the pump inlet.[13] Failure to do so can cause pump oil to be sucked back into the cold trap and your apparatus.

    • Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water.

    • Carefully disassemble the apparatus.

Process Parameters & Troubleshooting

ProblemPotential CauseSolution
Bumping / Violent Boiling Heating too rapidly; No stirring.Reduce heating rate; ensure stir bar is spinning effectively. Use a Claisen adapter.[13]
No Distillate Vacuum leak; Insufficient heating; Condenser too efficient.Check all joints for leaks (listen for hissing). Increase heating mantle temperature. Insulate the column.[13]
Poor Separation Distillation rate too fast; Inefficient column.Reduce heating to slow the distillation rate to ~1 drop per second. Use a longer or more efficient packed column.
Pressure Fluctuations Leak in the system; Inconsistent vacuum pump performance.Re-grease and check all joints. Check pump oil and ensure the cold trap is effective.

Purity Assessment

The purity of the collected main fraction should be assessed using appropriate analytical techniques.

  • Gas Chromatography (GC): An excellent method for determining purity and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product.

Conclusion

The vacuum fractional distillation protocol described herein is a reliable and efficient method for purifying this compound. By carefully controlling pressure and temperature, researchers can effectively remove both lower and higher boiling point impurities, yielding a product of high purity suitable for demanding synthetic applications. Adherence to the procedural details and safety precautions is essential for a successful and safe purification.

References

Application Notes and Protocols: Strategic Derivatization of 2-Ethoxy-1,3-difluorobenzene for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic compounds frequently exhibit enhanced metabolic stability, improved membrane permeability, and can modulate pKa and binding affinities, making them highly valuable in drug discovery programs.[1][2][3] The scaffold 2-ethoxy-1,3-difluorobenzene presents an attractive starting point for the synthesis of novel compound libraries. It combines the beneficial properties of fluorine with an activating ethoxy group, which can be exploited for a variety of chemical transformations. This guide provides a detailed exploration of derivatization strategies for this compound, offering researchers a versatile toolkit to generate diverse molecular architectures for biological screening. The protocols herein are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers in their experimental design.

Part 1: Analysis of the Scaffold's Reactivity

The reactivity of this compound is governed by the interplay of its three substituents. The ethoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[4] Conversely, the two fluorine atoms are deactivating groups due to their high electronegativity, but they also act as ortho, para-directors.[5]

The directing effects of these groups converge to specific positions on the aromatic ring. The position C4 is activated by both the para-directing ethoxy group and an ortho-directing fluorine atom. The C6 position is activated by the ortho-directing ethoxy group and another ortho-directing fluorine. The C2 position, situated between the two fluorine atoms, is the most electron-deficient and sterically hindered, making it the least likely site for electrophilic attack.[6] Therefore, electrophilic aromatic substitution is expected to yield a mixture of 4- and 6-substituted products, with the precise ratio being influenced by the specific reaction conditions and the nature of the electrophile.

Beyond EAS, the scaffold offers other opportunities for derivatization. The ethoxy group can be cleaved to reveal a highly versatile phenolic hydroxyl group.[1][3] Additionally, the molecule is amenable to directed ortho-metalation (DoM), where the ethoxy group can direct lithiation to the C6 position.[7][8]

Part 2: Derivatization Strategies and Protocols

This section outlines three primary strategies for the derivatization of this compound, complete with detailed experimental protocols.

Strategy 1: Electrophilic Aromatic Substitution (EAS)

EAS is a fundamental method for functionalizing aromatic rings. For this compound, this approach allows for the introduction of key functional groups that can serve as pharmacophores or as handles for further diversification.

Rationale: The introduction of a nitro group provides a versatile intermediate. The nitro group itself is found in some bioactive molecules, and more importantly, it can be readily reduced to a primary amine, which is a common functional group in pharmaceuticals and a key point for further chemical modifications such as amidation or sulfonylation.[9][10]

Experimental Protocol: Synthesis of 4-Nitro-2-ethoxy-1,3-difluorobenzene and 6-Nitro-2-ethoxy-1,3-difluorobenzene

  • Materials:

    • This compound

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add concentrated sulfuric acid (2.0 eq) to the flask with stirring, maintaining the temperature at 0 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

    • Using a dropping funnel, add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, a mixture of 4- and 6-nitro isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Rationale: Introducing a bromine atom onto the aromatic ring provides a valuable handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the facile introduction of a wide array of aryl, heteroaryl, alkynyl, or amino groups, dramatically expanding the chemical diversity of the compound library.[11]

Experimental Protocol: Synthesis of 4-Bromo-2-ethoxy-1,3-difluorobenzene and 6-Bromo-2-ethoxy-1,3-difluorobenzene

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (MeCN)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to 50 °C if the reaction is sluggish. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (hexanes/ethyl acetate) to separate the isomeric products.

Rationale: The Friedel-Crafts acylation introduces a ketone functionality, a common moiety in biologically active compounds. The resulting aryl ketone can also serve as a synthetic intermediate for further modifications, such as reduction to an alcohol or conversion to an oxime or hydrazone.[12][13][14]

Experimental Protocol: Synthesis of 1-(4-Ethoxy-2,6-difluorophenyl)ethan-1-one

  • Materials:

    • This compound

    • Acetyl chloride (CH₃COCl)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the suspension.

    • Stir the mixture at 0 °C for 15 minutes to allow for the formation of the acylium ion complex.

    • Add this compound (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding it to a mixture of crushed ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Strategy 2: Directed Ortho-Metalation (DoM) and Electrophilic Quench

Rationale: DoM is a powerful tool for regioselective functionalization. The ethoxy group can direct a strong base, such as n-butyllithium, to deprotonate the adjacent ortho position (C6). The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups with high regiocontrol.[7][8]

Experimental Protocol: Synthesis of (6-Ethoxy-2,4-difluorophenyl)methanol via DoM and Quenching with Formaldehyde

  • Materials:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Paraformaldehyde

    • Saturated ammonium chloride solution (NH₄Cl)

    • Schlenk flask and line

    • Dry ice/acetone bath

  • Procedure:

    • Set up a flame-dried Schlenk flask under an inert atmosphere.

    • Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

    • Add this compound (1.0 eq) to the cold THF.

    • Slowly add n-BuLi (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

    • In a separate flask, thoroughly dry paraformaldehyde under vacuum. Add the dry paraformaldehyde (2.0 eq) to the reaction mixture in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting alcohol by column chromatography.

Strategy 3: Modification of the Ethoxy Group

Rationale: The phenolic hydroxyl group is a privileged functional group in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor. Cleavage of the ethyl ether unveils this functionality, providing a key intermediate for the synthesis of esters, ethers, and other derivatives. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[1][3]

Experimental Protocol: Synthesis of 2,6-Difluorophenol

  • Materials:

    • This compound

    • Boron tribromide (BBr₃) solution in DCM

    • Anhydrous dichloromethane (DCM)

    • Methanol

    • Saturated sodium bicarbonate solution

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add a 1.0 M solution of BBr₃ in DCM (1.5 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

    • Upon completion, cool the reaction back to 0 °C and quench by the slow, careful addition of methanol.

    • Wash the mixture with water and saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting phenol by column chromatography.

Part 3: Secondary Derivatization for Library Expansion

The primary products from the strategies above are ideal starting points for further diversification to build a comprehensive screening library.

  • From Nitration: The nitro group can be reduced to an amine using standard conditions (e.g., SnCl₂/HCl or H₂/Pd-C). This amine can then be acylated with a variety of acid chlorides or sulfonylated with sulfonyl chlorides to generate diverse amides and sulfonamides.

  • From Bromination: The bromo-derivative is a perfect substrate for palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with various boronic acids can introduce a wide range of aryl and heteroaryl substituents.

  • From Phenol: The phenolic hydroxyl group can be alkylated with different alkyl halides to generate a series of ether analogs or acylated to produce esters.

The following workflow diagram illustrates these diversification possibilities.

Derivatization_Workflow cluster_secondary Secondary Derivatization start This compound nitration Nitration (Protocol 1.1) start->nitration HNO₃/H₂SO₄ bromination Bromination (Protocol 1.2) start->bromination NBS acylation Acylation (Protocol 1.3) start->acylation RCOCl/AlCl₃ dom DoM (Protocol 2.1) start->dom 1. n-BuLi 2. E⁺ cleavage Ether Cleavage (Protocol 3.1) start->cleavage BBr₃ nitro_product Nitro-derivative nitration->nitro_product bromo_product Bromo-derivative bromination->bromo_product acyl_product Acyl-derivative acylation->acyl_product dom_product Hydroxymethyl-derivative dom->dom_product phenol_product Phenol cleavage->phenol_product reduction Reduction nitro_product->reduction SnCl₂ or H₂/Pd suzuki Suzuki Coupling bromo_product->suzuki ArB(OH)₂/Pd cat. alkylation Alkylation / Acylation phenol_product->alkylation R-X or RCOCl amine Amine reduction->amine biaryl Biaryl Compound suzuki->biaryl amidation Amidation / Sulfonylation amide Amide / Sulfonamide amidation->amide new_ether_ester New Ether / Ester alkylation->new_ether_ester amine->amidation RCOCl or RSO₂Cl

Caption: Workflow for the derivatization of this compound.

Part 4: Data Presentation and Summary

The following table summarizes the primary derivatization strategies discussed in this application note.

StrategyKey ReagentsFunctional Group IntroducedProtocol
Nitration HNO₃, H₂SO₄-NO₂1.1
Bromination N-Bromosuccinimide (NBS)-Br1.2
Friedel-Crafts Acylation RCOCl, AlCl₃-C(O)R1.3
Directed Ortho-Metalation n-BuLi, then an electrophile (E⁺)-E2.1
Ether Cleavage BBr₃-OH3.1

References

Troubleshooting & Optimization

Technical Support Center: Etherification of 1,3-Difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of 1,3-difluorophenol etherification. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in synthetic chemistry. Here, we will dissect common challenges and provide actionable, field-proven solutions to mitigate side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of 1,3-Difluorophenol Etherification

1,3-Difluorophenol is a valuable building block in medicinal chemistry and materials science. However, its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms, present distinct challenges during etherification. These fluorine substituents increase the acidity of the phenolic proton, which can be advantageous, but they also deactivate the aromatic ring, influencing its reactivity in unexpected ways. This guide provides a structured approach to troubleshooting the most common etherification methods used with this substrate.

Section 1: Williamson Ether Synthesis: Troubleshooting Guide

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of a phenoxide with an alkyl halide.[1][2] While seemingly straightforward, the electronic nature of 1,3-difluorophenol can lead to several side reactions.

FAQ 1: Why am I observing low yields and a mixture of products in my Williamson ether synthesis?

Answer: Low yields in the Williamson ether synthesis of 1,3-difluorophenol are often due to a competition between the desired O-alkylation and undesired C-alkylation, as well as potential elimination reactions of the alkyl halide.[1][3]

In-Depth Analysis:

The phenoxide of 1,3-difluorophenol is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1] The electron-withdrawing fluorine atoms increase the acidity of the phenol, making deprotonation easier. However, they also pull electron density from the ring, which can influence the O/C alkylation ratio.

Key Factors Influencing O- vs. C-Alkylation:

FactorFavors O-AlkylationFavors C-AlkylationRationale
Solvent Aprotic (e.g., DMF, DMSO, THF)[4]Protic (e.g., water, ethanol)[4]Protic solvents solvate the oxygen atom of the phenoxide through hydrogen bonding, hindering its nucleophilicity and promoting C-alkylation.[4] Aprotic solvents leave the oxygen more exposed and reactive.
Counter-ion Larger, softer cations (e.g., Cs+, K+)Smaller, harder cations (e.g., Li+, Na+)Harder cations associate more tightly with the hard oxygen atom, favoring C-alkylation.
Leaving Group on Alkyl Halide "Softer" leaving groups (e.g., I-, Br-)"Harder" leaving groups (e.g., Cl-, OTs-)Based on Hard-Soft Acid-Base (HSAB) theory, the soft carbon of the alkyl halide prefers to react with the softer carbon of the phenoxide ring.[5]
Temperature Lower temperaturesHigher temperaturesHigher temperatures can provide the activation energy needed for the less favorable C-alkylation pathway.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic solvent like DMF or THF to favor O-alkylation.[4]

  • Base and Counter-ion: Use a base with a larger counter-ion, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[3]

  • Alkylating Agent: Employ an alkyl halide with a better leaving group, such as an alkyl iodide or bromide.

  • Temperature Control: Maintain the reaction at the lowest effective temperature to minimize side reactions.

Diagram: O- vs. C-Alkylation in Williamson Ether Synthesis

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Protic Solvent Protic Solvent Aprotic Solvent Aprotic Solvent O-Alkylation (Desired) O-Alkylation (Desired) C-Alkylation (Side Reaction) C-Alkylation (Side Reaction) 1,3-Difluorophenoxide 1,3-Difluorophenoxide 1,3-Difluorophenoxide->O-Alkylation (Desired) Favored by aprotic solvent 1,3-Difluorophenoxide->C-Alkylation (Side Reaction) Favored by protic solvent Alkyl Halide Alkyl Halide Alkyl Halide->O-Alkylation (Desired) Alkyl Halide->C-Alkylation (Side Reaction)

Caption: Factors influencing O- vs. C-alkylation pathways.

Section 2: Mitsunobu Reaction: A Guide to Minimizing Side Products

The Mitsunobu reaction offers a powerful alternative for etherification, particularly for secondary alcohols, proceeding with an inversion of stereochemistry.[6][7] However, the acidity of 1,3-difluorophenol can lead to complications.

FAQ 2: My Mitsunobu reaction with 1,3-difluorophenol is sluggish and gives significant amounts of byproducts. How can I improve it?

Answer: The increased acidity of 1,3-difluorophenol can disrupt the delicate balance of the Mitsunobu reaction, leading to side reactions involving the azodicarboxylate.

In-Depth Analysis:

The standard Mitsunobu reaction relies on the alcohol substrate being sufficiently nucleophilic to react with the activated phosphonium species.[7] The pKa of the nucleophile should ideally be below 13 to avoid side reactions.[6] The electron-withdrawing fluorine atoms lower the pKa of 1,3-difluorophenol, making it more acidic. This increased acidity can lead to the formation of a less reactive phenoxide and can also protonate the azodicarboxylate, leading to undesired side products.[7]

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Hydrazide Adduct The phenoxide is not nucleophilic enough, and the deprotonated azodicarboxylate attacks the phosphonium intermediate.[6]Use a more reactive phosphine, such as a tributylphosphine, or a modified azodicarboxylate.
Elimination Product If a secondary alcohol is used, elimination can compete with substitution, especially with hindered substrates.Lower the reaction temperature and ensure slow addition of the azodicarboxylate.

Recommended Protocol for Mitsunobu Etherification of 1,3-Difluorophenol:

  • Reagent Choice:

    • Phosphine: Use triphenylphosphine (PPh3) or, for more challenging substrates, tributylphosphine (PBu3).

    • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are standard choices.[6]

  • Solvent: Anhydrous THF is the preferred solvent.[8]

  • Procedure: a. Dissolve 1,3-difluorophenol, the alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add the azodicarboxylate dropwise to the cooled solution. d. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.[8]

Diagram: Troubleshooting a Mitsunobu Reaction

G Start Start Low Yield or Side Products Low Yield or Side Products Start->Low Yield or Side Products Check Acidity of Phenol Check Acidity of Phenol Low Yield or Side Products->Check Acidity of Phenol Is pKa < 13? Is pKa < 13? Check Acidity of Phenol->Is pKa < 13? Consider Alternative Phosphine/Azodicarboxylate Consider Alternative Phosphine/Azodicarboxylate Is pKa < 13?->Consider Alternative Phosphine/Azodicarboxylate No Optimize Reaction Conditions Optimize Reaction Conditions Is pKa < 13?->Optimize Reaction Conditions Yes Successful Etherification Successful Etherification Consider Alternative Phosphine/Azodicarboxylate->Successful Etherification Optimize Reaction Conditions->Successful Etherification

Caption: A workflow for troubleshooting Mitsunobu reactions.

Section 3: Buchwald-Hartwig C-O Coupling: A Modern Approach

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of diaryl ethers.[9][10] This palladium-catalyzed cross-coupling reaction is particularly useful for electron-deficient phenols like 1,3-difluorophenol.

FAQ 3: I am struggling to achieve high yields in the Buchwald-Hartwig etherification of 1,3-difluorophenol with an aryl halide. What are the critical parameters?

Answer: The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of ligand, base, and solvent, as well as the nature of the aryl halide.

In-Depth Analysis:

The catalytic cycle of the Buchwald-Hartwig reaction involves oxidative addition, ligand exchange, and reductive elimination.[11] For electron-deficient phenols, the choice of a suitable electron-rich and sterically hindered phosphine ligand is crucial to promote the reductive elimination step, which is often the rate-limiting step.

Key Parameters for Optimization:

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3These are common and effective palladium sources.
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos)These ligands stabilize the palladium center and facilitate the reductive elimination step.
Base Weakly coordinating bases (e.g., Cs2CO3, K3PO4)Stronger bases like NaOtBu can lead to side reactions, including hydrodehalogenation of the aryl halide.
Solvent Anhydrous, non-polar solvents (e.g., toluene, dioxane)These solvents are compatible with the catalytic system and reaction conditions.
Aryl Halide Aryl bromides and iodides are generally more reactive than aryl chlorides.The C-X bond strength influences the rate of oxidative addition.

General Protocol for Buchwald-Hartwig Etherification:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.

  • Reagent Addition: Add the 1,3-difluorophenol, aryl halide, and anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Workup and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite, concentrated, and purified by column chromatography.

Diagram: Key Components of a Successful Buchwald-Hartwig C-O Coupling

G Buchwald-Hartwig C-O Coupling Buchwald-Hartwig C-O Coupling Palladium Precatalyst Palladium Precatalyst Buchwald-Hartwig C-O Coupling->Palladium Precatalyst Ligand Ligand Buchwald-Hartwig C-O Coupling->Ligand Base Base Buchwald-Hartwig C-O Coupling->Base Solvent Solvent Buchwald-Hartwig C-O Coupling->Solvent Aryl Halide Aryl Halide Buchwald-Hartwig C-O Coupling->Aryl Halide

Caption: Essential components for a successful C-O coupling reaction.

Section 4: Other Potential Side Reactions and Considerations

Beyond the specific challenges of each method, there are other potential side reactions to be aware of when working with 1,3-difluorophenol.

Nucleophilic Aromatic Substitution (SNAr)

While the fluorine atoms are generally poor leaving groups in SNAr reactions, under harsh conditions (high temperature, strong nucleophiles), displacement of a fluorine atom is possible, leading to undesired byproducts. This is more likely if there are additional activating groups on the ring.

Hydrodefluorination

In the presence of a palladium catalyst and a hydrogen source (which can be adventitious), reductive cleavage of a C-F bond can occur, leading to the formation of monofluorinated or non-fluorinated byproducts. Careful control of the reaction atmosphere and purity of reagents is essential to minimize this.

Conclusion

The etherification of 1,3-difluorophenol requires a nuanced approach that takes into account its unique electronic properties. By understanding the potential side reactions and carefully selecting the appropriate reaction conditions, researchers can successfully synthesize the desired ether products. This guide provides a framework for troubleshooting common issues and optimizing reaction outcomes. For further in-depth information, please consult the referenced literature.

References

Technical Support Center: Purification of 2-Ethoxy-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Ethoxy-1,3-difluorobenzene." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important fluorinated building block. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Understanding the Impurity Profile: A Mechanistic Approach

The most common synthetic route to this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of an ethylating agent by a difluorophenoxide ion. A thorough understanding of this mechanism is the first step in predicting the likely impurities in your crude product.

A typical synthesis involves the reaction of 2,6-difluorophenol with an ethylating agent (like ethyl iodide or ethyl bromide) in the presence of a base (such as potassium carbonate) and a polar aprotic solvent (like acetonitrile or DMF).[4][5]

G 2_6_difluorophenol 2,6-Difluorophenol phenoxide_formation Phenoxide Formation 2_6_difluorophenol->phenoxide_formation Deprotonation ethyl_iodide Ethyl Iodide sn2_attack SN2 Attack ethyl_iodide->sn2_attack Electrophile K2CO3 K₂CO₃ (Base) K2CO3->phenoxide_formation Solvent Polar Aprotic Solvent (e.g., Acetonitrile) phenoxide_formation->sn2_attack target_product This compound (Desired Product) sn2_attack->target_product unreacted_phenol Unreacted 2,6-Difluorophenol unreacted_ethyl_iodide Residual Ethyl Iodide side_products Side Products (e.g., C-alkylation, isomers) residual_salts Residual Salts & Base (e.g., KI, K₂CO₃) residual_solvent Residual Solvent

Frequently Asked Questions (FAQs)

Q1: My post-reaction workup still shows a significant amount of starting material (2,6-difluorophenol) in the NMR. What went wrong?

A1: This is a common issue and can stem from several factors:

  • Insufficient Base: The phenoxide formation is an equilibrium reaction. If you use an insufficient amount of base (like potassium carbonate), a significant portion of the phenol will remain unreacted. It is advisable to use a slight excess of the base.

  • Reaction Time/Temperature: The reaction may not have gone to completion. Ensure you are stirring the reaction mixture at an appropriate temperature for a sufficient duration. For Williamson ether synthesis, reactions are often heated to ensure completion.[4]

  • Quality of Reagents: Ensure your solvent is anhydrous and your base is of good quality. Moisture can quench the phenoxide and hinder the reaction.

Q2: I see an unexpected peak in my GC-MS that I suspect is an isomer. How is this possible?

A2: Isomeric impurities can arise from a few sources:

  • Impure Starting Material: The most likely cause is an isomeric impurity in your starting 2,6-difluorophenol. Commercially available difluorophenols can sometimes contain small amounts of other isomers.

  • Side Reactions: While less common, under certain conditions, rearrangement reactions can occur, though this is less likely for this specific synthesis.

To confirm the presence of an isomer, you may need to acquire analytical standards for other difluoroethoxybenzene isomers for comparison.

Q3: My final product has a persistent slight color, even after initial purification. What could be the cause?

A3: A persistent color can be due to trace, highly conjugated impurities that are difficult to remove. These can sometimes form from side reactions or from the degradation of starting materials or the product, especially if exposed to high temperatures for extended periods. Running the crude product through a small plug of activated carbon before further purification can sometimes help remove these colored impurities.[6]

Troubleshooting and Purification Guides

This section provides detailed protocols for common purification techniques for this compound.

Issue 1: Removal of Unreacted 2,6-Difluorophenol

The acidic nature of the unreacted phenol allows for its straightforward removal via a basic aqueous wash.

Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 1M sodium hydroxide (NaOH) solution. The basic solution will deprotonate the acidic phenol, forming the water-soluble sodium 2,6-difluorophenoxide, which will partition into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the wash with 1M NaOH solution to ensure complete removal of the phenol.

  • Neutralization and Drying: Wash the organic layer with brine to remove residual water, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product, now free of the phenolic impurity.

G start Crude Product in Organic Solvent add_naoh Add 1M NaOH (aq) start->add_naoh shake Shake and Allow Layers to Separate add_naoh->shake separate Separate Layers shake->separate organic_layer Organic Layer: This compound + other impurities wash_brine Wash Organic Layer with Brine organic_layer->wash_brine aqueous_layer Aqueous Layer: Sodium 2,6-difluorophenoxide separate->organic_layer Top Layer separate->aqueous_layer Bottom Layer dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry evaporate Evaporate Solvent dry->evaporate purified_product Phenol-Free Crude Product evaporate->purified_product

Issue 2: Separation of Product from Non-polar Impurities (e.g., isomers, C-alkylation byproducts)

For impurities with similar polarity to the desired product, fractional distillation or column chromatography are the methods of choice.

Protocol 1: Fractional Distillation

Fractional distillation is effective if the impurities have sufficiently different boiling points from the product.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a packed column to increase the number of theoretical plates.

  • Distillation: Heat the crude product under atmospheric or reduced pressure.

  • Fraction Collection: Collect fractions based on the boiling point. The fraction corresponding to the boiling point of this compound should be collected. It is advisable to collect several small fractions and analyze their purity by GC-MS or NMR.

CompoundPredicted Boiling Point (°C)Notes
This compound~170-180Estimated based on similar compounds.
2,6-Difluorophenol153-155Should be removed by extraction first.
Ethyl Iodide72Highly volatile, easily removed.

Protocol 2: Flash Column Chromatography

Flash chromatography is a powerful technique for separating compounds with small differences in polarity.[7]

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of around 0.3 for the product.

  • Column Packing: Pack a flash chromatography column with silica gel.

  • Loading: Load the crude product onto the column. For better separation, consider dry loading by adsorbing the product onto a small amount of silica gel.[8]

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze their purity by TLC, GC-MS, or NMR. Combine the pure fractions and remove the solvent.

For challenging separations of fluorinated compounds, specialized stationary phases like pentafluorophenyl (PFP) silica gel can offer enhanced selectivity.[9][10]

Issue 3: Product is a Low-Melting Solid or Oil and Difficult to Crystallize

If your this compound is a low-melting solid, recrystallization can be challenging as it may "oil out."[6][11]

Protocol: Recrystallization of Low-Melting Solids

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. A solvent pair, such as ethanol/water or hexanes/ethyl acetate, can be effective.

  • Dissolution: Dissolve the compound in the minimum amount of boiling solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling increases the chance of oiling out.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[12][13]

Solvent SystemPolarityNotes
Hexanes/Ethyl AcetateLow to MediumGood for non-polar to moderately polar compounds.
Ethanol/WaterHighSuitable for more polar compounds.
TolueneLowEffective for aromatic compounds.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. A combination of analytical techniques is recommended for a comprehensive evaluation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities and for quantitative purity analysis.

References

Preventing hydrolysis of "2-Ethoxy-1,3-difluorobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound, with a specific focus on preventing its hydrolysis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Section 1: Understanding the Hydrolysis of this compound

This section delves into the chemical stability of this compound and the mechanisms by which it can degrade.

FAQ 1: How stable is this compound, and what is hydrolysis in this context?

This compound is an aryl alkyl ether. Generally, the ether linkage (C-O-C) is chemically robust and unreactive towards many reagents, which is why ethers are often used as solvents.[1] Fluorinated ethers, in particular, exhibit enhanced thermal and chemical stability due to the strong carbon-fluorine bonds.[2][3]

However, under certain conditions, the ether bond can be cleaved in a reaction with water, known as hydrolysis. For this compound, hydrolysis would break the bond between the ethoxy group and the difluorophenyl ring, leading to the formation of 2,6-difluorophenol and ethanol. This degradation can compromise the purity of the compound and impact experimental outcomes.

FAQ 2: What conditions can cause the hydrolysis of this compound?

The most common condition that promotes the cleavage of ethers is the presence of a strong acid.[1] The hydrolysis of aryl ethers is typically acid-catalyzed.[4][5][6] While this compound is stable to dilute acids, concentrated strong acids can facilitate its breakdown.[7] The presence of water is essential for hydrolysis to occur.[4] Elevated temperatures can also accelerate the rate of hydrolysis.

FAQ 3: What is the chemical mechanism of acid-catalyzed hydrolysis for this compound?

The acid-catalyzed hydrolysis of an aryl alkyl ether like this compound generally proceeds through the following steps.[1][4] First, the ether oxygen is protonated by a strong acid, which turns the ethoxy group into a good leaving group (ethanol).[1] Following this protonation, a nucleophile (in this case, water) attacks the carbon atom of the C-O bond. Given that the other side of the ether is an aromatic ring, which is resistant to nucleophilic attack, the cleavage will occur at the ethyl group, producing 2,6-difluorophenol and an ethyl cation which then reacts to form ethanol.[1]

The reaction can follow either an SN1 or SN2 pathway, depending on the structure of the alkyl group.[1][4] For a primary alkyl group like ethyl, the SN2 mechanism is more likely, where a water molecule attacks the carbon of the ethyl group at the same time as the C-O bond to the protonated oxygen breaks.

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_step3 Step 3: Cleavage and Product Formation A This compound Protonated_Ether Protonated Ether (Oxonium Ion) A->Protonated_Ether + H+ Protonated_Ether_2 Protonated Ether H_plus H+ Transition_State_2 Transition State Water H2O Transition_State Transition State Protonated_Ether_2->Transition_State + H2O Products 2,6-Difluorophenol + Ethanol + H+ Transition_State_2->Products

Caption: Acid-catalyzed hydrolysis of this compound.

Section 2: Prevention and Best Practices

Proactive measures are crucial to maintaining the integrity of this compound.

Troubleshooting Guide: Preventing Hydrolysis During Storage and Handling
Symptom / Question Potential Cause Recommended Action & Rationale
I suspect my stored compound has degraded over time. Improper Storage Conditions: Exposure to moisture and acidic contaminants in the atmosphere.Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use a desiccator for long-term storage. Rationale: Preventing contact with water and acidic gases (like CO2 which can form carbonic acid) minimizes the risk of hydrolysis.
My reaction is giving unexpected byproducts, possibly from hydrolysis. Contaminated Solvents or Reagents: Use of acidic solvents or reagents, or solvents with high water content.Solvent/Reagent Purity: Use anhydrous solvents. If the reaction is sensitive, consider using freshly distilled solvents. Ensure all reagents are free from acidic impurities. Rationale: Water is a reactant in hydrolysis, and acids are catalysts.[4] Removing them from the reaction mixture is the most effective preventative measure.
Can I use this compound in aqueous or protic solvents? Solvent Choice: Protic solvents (e.g., water, alcohols) can participate in or facilitate hydrolysis, especially if acidic.Solvent Selection: If possible, use aprotic solvents (e.g., THF, DCM, Toluene). If a protic solvent is necessary, ensure it is neutral and free of acid. Buffer the solution to a neutral or slightly basic pH if the experimental conditions allow. Rationale: Aprotic solvents do not have acidic protons and are less likely to facilitate protonation of the ether oxygen, the first step in acid-catalyzed hydrolysis.
How should I handle the compound in the open lab? Atmospheric Exposure: Prolonged exposure to humid air.Handling: Minimize the time the container is open to the atmosphere. Work in a fume hood with controlled airflow or in a glovebox for highly sensitive applications. Rationale: Reducing exposure time to atmospheric moisture limits the opportunity for hydrolysis to initiate on the surface of the material.

Section 3: Analytical Detection of Hydrolysis

If you suspect hydrolysis has occurred, the following analytical methods can be used for confirmation.

FAQ 4: How can I detect the hydrolysis of this compound in my sample?

The primary hydrolysis products are 2,6-difluorophenol and ethanol. Therefore, analytical techniques should be chosen to detect the appearance of these products or the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting and quantifying both the starting material and the volatile hydrolysis products.[8] You would expect to see a new peak corresponding to 2,6-difluorophenol with its characteristic mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to monitor the reaction.[9] In the 1H NMR spectrum, the appearance of a new phenolic -OH peak and distinct aromatic signals for 2,6-difluorophenol would indicate hydrolysis. In 19F NMR, the fluorine signals of the product would have a different chemical shift compared to the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the starting material from the more polar 2,6-difluorophenol product. A reversed-phase column would typically show the phenol eluting earlier than the ether.

  • Infrared (IR) Spectroscopy: The formation of 2,6-difluorophenol can be detected by the appearance of a broad O-H stretching band in the region of 3200-3600 cm-1.

Experimental Protocol: Sample Analysis by GC-MS
  • Sample Preparation: Dissolve a small, accurately weighed amount of your this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Standard Preparation: Prepare a standard solution of authentic 2,6-difluorophenol in the same solvent to determine its retention time and fragmentation pattern.

  • GC-MS Parameters (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Analysis: Inject the sample and acquire the data. Compare the retention times and mass spectra of any new peaks to the standard of 2,6-difluorophenol and to library spectra.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep_Sample Dissolve Sample in Dichloromethane Injection Inject Sample into GC-MS Prep_Sample->Injection Prep_Standard Prepare 2,6-Difluorophenol Standard Comparison Compare Retention Time & MS with Standard Prep_Standard->Comparison Reference Data Separation Separation on Capillary Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Data_Acq Acquire Chromatogram and Mass Spectra Data_Acq->Comparison Conclusion Identify & Quantify Hydrolysis Products Comparison->Conclusion

Caption: Workflow for detecting hydrolysis via GC-MS.

References

Technical Support Center: Scale-Up Synthesis of 2-Ethoxy-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Fluorinated Intermediate

2-Ethoxy-1,3-difluorobenzene is a valuable building block in the development of pharmaceuticals and advanced materials, prized for the unique electronic properties conferred by its substituted fluorophenyl moiety. While its synthesis appears straightforward on paper, transitioning from laboratory-scale experiments to pilot or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and process safety.

This technical guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice and addresses frequently encountered issues during the scale-up synthesis of this compound. The primary focus will be on the most common and industrially viable route: the Nucleophilic Aromatic Substitution (SNAr) of 1,2,3-trifluorobenzene with an ethoxide source.

Primary Synthetic Pathway: SNAr Reaction

The synthesis relies on the activation of the C2 position of 1,2,3-trifluorobenzene by the two flanking, strongly electron-withdrawing fluorine atoms. This makes the ring susceptible to attack by a nucleophile like the ethoxide ion. The reaction proceeds via an addition-elimination mechanism, often through a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]

Caption: General workflow for the SNAr synthesis of this compound.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, practical problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, or the conversion of 1,2,3-trifluorobenzene is incomplete. What are the likely causes?

Probable Cause(s):

Low conversion is one of the most common hurdles in scaling up this SNAr reaction. The root cause often lies with the nucleophile's quality, reaction conditions, or inadequate mass transfer.

  • Deactivated Nucleophile: Sodium ethoxide is highly hygroscopic. The presence of water or ethanol (from incomplete drying) will protonate the ethoxide, rendering it non-nucleophilic and halting the reaction.

  • Insufficient Thermal Energy: While the reaction is often exothermic, it requires sufficient initial energy to overcome the activation barrier. Temperatures that are too low will result in sluggish or stalled reactions.

  • Poor Solvent Choice/Quality: The solvent plays a critical role in an SNAr reaction by solvating the ions. Polar aprotic solvents like DMF or DMSO are essential.[3] Using lower-grade solvents with high water content can be detrimental.

  • Inefficient Mixing: On a larger scale, poor agitation can lead to localized "hot spots" or areas where reactants are not in sufficient contact, leading to incomplete conversion.

Recommended Solutions:

  • Nucleophile Integrity: Use freshly prepared sodium ethoxide or high-purity commercial material handled under an inert atmosphere (Nitrogen or Argon). If preparing in situ from sodium metal and ethanol, ensure all ethanol is removed under vacuum before adding the 1,2,3-trifluorobenzene.

  • Temperature Optimization: Gradually increase the reaction temperature. A typical starting point is 80°C, with optimization up to 120°C. Monitor the reaction progress by GC or HPLC to find the optimal balance between reaction rate and byproduct formation.

  • Solvent Screening: Ensure the use of anhydrous, high-purity polar aprotic solvents.

SolventBoiling Point (°C)Dielectric ConstantNotes
DMF 15337Excellent solvating power. Can decompose at high temperatures.
DMSO 18947Higher boiling point, good for higher temp reactions. Can be difficult to remove.
NMP 20232Very stable at high temperatures. High cost and boiling point.
Sulfolane 28543Extremely stable, but very high boiling point makes product isolation difficult.[4]

  • Process Control: Implement a robust agitation system and monitor the reactor's power draw to ensure consistent mixing throughout the batch.

Low_Yield_Troubleshooting start Low Yield or Incomplete Conversion check_ethoxide Check Sodium Ethoxide Quality (Anhydrous? Fresh?) start->check_ethoxide check_conditions Review Reaction Conditions (Temp? Solvent?) check_ethoxide->check_conditions Yes use_fresh_eto Use fresh, anhydrous NaOEt under inert atmosphere. check_ethoxide->use_fresh_eto No check_mixing Evaluate Mixing Efficiency (Agitator Speed? Baffles?) check_conditions->check_mixing OK optimize_temp Optimize temperature. Start at 80°C, monitor by GC/HPLC. check_conditions->optimize_temp Temp? use_anhydrous_solvent Use anhydrous polar aprotic solvent (e.g., DMF, DMSO). check_conditions->use_anhydrous_solvent Solvent? improve_agitation Increase agitation speed. Ensure proper reactor geometry. check_mixing->improve_agitation No

Caption: Troubleshooting decision tree for addressing low reaction yield.

Q2: I am observing a significant byproduct, which complicates purification. What is it and how can I prevent it?

Probable Cause(s):

The most common byproduct in this reaction is a di-substituted species , 1,3-diethoxy-2-fluorobenzene. This arises when the product, this compound, competes with the starting material as a substrate for a second SNAr reaction.

  • Stoichiometry: Using an excess of sodium ethoxide significantly increases the probability of a second substitution.

  • High Temperature/Long Reaction Time: More forcing conditions that drive the primary reaction to completion can also provide the necessary energy for the less favorable second substitution to occur.

Recommended Solutions:

  • Strict Stoichiometric Control: Use 1,2,3-trifluorobenzene as the limiting reagent or use only a slight excess of sodium ethoxide (e.g., 1.05 - 1.1 equivalents). This ensures the ethoxide is consumed before significant di-substitution can occur.

  • Reverse Addition: On a large scale, consider adding the sodium ethoxide solution portion-wise or via slow addition to a heated solution of the 1,2,3-trifluorobenzene. This keeps the instantaneous concentration of the nucleophile low.

  • Reaction Monitoring: Closely monitor the reaction by GC. Stop the reaction once the consumption of the starting material plateaus to avoid prolonged heating that favors byproduct formation.

Q3: The aqueous work-up is generating a stable emulsion, making phase separation impossible on a large scale. How can I resolve this?

Probable Cause(s):

Emulsions are common when quenching reactions from high-boiling polar aprotic solvents like DMF or DMSO into water. The solvent acts as a surfactant, stabilizing the oil-in-water or water-in-oil droplets.

Recommended Solutions:

  • Quench Procedure: Instead of adding water to the reaction mixture, perform a "reverse quench" by slowly adding the reaction mixture to a large volume of cold, stirred water or a brine solution. The higher ionic strength of brine helps to break emulsions.

  • Solvent Choice for Extraction: Use a less polar solvent for extraction. While ethyl acetate is common in labs, toluene or methyl tert-butyl ether (MTBE) often result in cleaner phase separations on a larger scale.

  • Filter Aid: If solids (like excess salts) are present, filtering the quenched mixture through a pad of Celite® or another filter aid before extraction can prevent them from stabilizing the emulsion at the interface.

  • Consider a Solvent Swap: Before work-up, it may be possible to distill off the bulk of the high-boiling solvent under vacuum and replace it with a more extraction-friendly solvent like toluene.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards to consider during the scale-up of this synthesis? A: Several key hazards must be managed:

  • Sodium Ethoxide: A corrosive and flammable solid that reacts violently with water. It should be handled in an inert, dry atmosphere.

  • Solvents: DMF and other polar aprotic solvents have associated health risks. Diethyl ether, if used in purification, is extremely flammable and can form explosive peroxides.[5]

  • Exothermicity: The SNAr reaction can be exothermic. Ensure the reactor has adequate cooling capacity to prevent a thermal runaway, especially during the initial phase of the reaction.

  • Product Handling: The final product, this compound, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as indicated by its Safety Data Sheet (SDS).[6]

Q: How can I effectively monitor the reaction progress on a large scale? A: The most reliable method is gas chromatography (GC) with a flame ionization detector (FID). Prepare a standard response factor for the starting material and product. To take a sample, extract a small, accurately measured aliquot from the reactor, quench it immediately in a vial containing dilute acid and an extraction solvent (e.g., MTBE) with an internal standard. Shake well, and inject the organic layer into the GC. This allows for quantitative tracking of reactant consumption and product formation over time.

Q: What is the most viable method for purifying multi-kilogram quantities of this compound? A: While column chromatography is useful at the lab scale, it is generally not practical or economical for large quantities. Fractional vacuum distillation is the industry-standard method. The product has a significantly different boiling point from the starting material (1,2,3-trifluorobenzene) and the di-substituted byproduct. A distillation column with a suitable number of theoretical plates will be required to achieve high purity (>99.5%).

Detailed Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound (Batch Process)
  • Disclaimer: This protocol is for informational purposes and should be adapted and risk-assessed by qualified personnel for specific equipment and scales.

  • Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical stirrer, thermocouple, condenser, and an addition funnel.

  • Reagent Charge: Charge the reactor with anhydrous N,N-Dimethylformamide (DMF, 20 L).

  • Ethoxide Preparation: In a separate, inerted glovebox or vessel, carefully charge sodium ethoxide (1.8 kg, 26.4 mol, 1.1 eq).

  • Reaction Initiation: Add the sodium ethoxide to the DMF in the reactor. Stir the resulting slurry and heat to 80°C using the reactor jacket.

  • Substrate Addition: Slowly add 1,2,3-trifluorobenzene (3.2 kg, 24.0 mol, 1.0 eq) to the reactor via the addition funnel over a period of 2 hours. Monitor the internal temperature closely; if a significant exotherm causes the temperature to rise above 90°C, pause the addition and apply cooling.

  • Reaction and Monitoring: Once the addition is complete, maintain the batch at 80-85°C. Take aliquots every hour for GC analysis as described in the FAQ section. The reaction is typically complete within 4-6 hours.

  • Cooling: Once the reaction is deemed complete by GC analysis (e.g., <1% starting material remaining), cool the reactor to 20°C.

Protocol 2: Work-up and Purification
  • Quench: In a separate 100 L vessel, prepare a solution of deionized water (40 L). With vigorous stirring, slowly transfer the cooled reaction mixture from the reactor into the water. Maintain the temperature of the quench vessel below 30°C.

  • Extraction: Transfer the quenched mixture to a suitable extractor. Extract the aqueous slurry with toluene (2 x 15 L).

  • Washing: Combine the organic layers and wash with water (2 x 10 L) and then with saturated brine (1 x 10 L) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent by rotary evaporation or distillation at atmospheric pressure.

  • Fractional Vacuum Distillation: Transfer the crude oil to a distillation apparatus equipped with a packed column (e.g., Raschig rings or structured packing). Distill under reduced pressure, collecting the product fraction at the appropriate boiling point/pressure. Discard the forerun and tail fractions to ensure high purity of the main cut.

References

Improving the regioselectivity of reactions with "2-Ethoxy-1,3-difluorobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxy-1,3-difluorobenzene

A Guide to Improving Regioselectivity in Aromatic Substitution and Coupling Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions regarding the control of regioselectivity in various chemical transformations. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in reactions with this compound?

A: The regiochemical outcome of reactions on the this compound ring is determined by the complex interplay of the electronic effects of its three substituents: one ethoxy group (-OEt) and two fluoro groups (-F).

  • Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group.[1][2][3] Its activating nature stems from a powerful resonance effect (+M), where the oxygen's lone pairs donate electron density into the aromatic π-system. This effect significantly outweighs its electron-withdrawing inductive effect (-I). The increased electron density is most pronounced at the positions ortho and para to the ethoxy group. In this molecule, the para position (C5) is open for substitution.

  • Fluoro Groups (-F): Halogens are a unique class of substituents. They are deactivating overall due to a strong inductive electron-withdrawing effect (-I).[4] However, they also possess a resonance-donating effect (+M) via their lone pairs, which directs incoming electrophiles to the ortho and para positions.[4][5][6] For this compound:

    • The fluorine at C1 directs to C6 (ortho) and C4 (para).

    • The fluorine at C3 directs to C4 (ortho) and C6 (para).

This creates a competitive scenario where the powerful para-directing influence of the ethoxy group favors substitution at C5, while the combined directing effects of the two fluoro groups favor substitution at C4 and C6. The final regioselectivity will depend heavily on the reaction type and conditions.

Q2: For a typical Electrophilic Aromatic Substitution (EAS) reaction, which position is the most likely site of substitution?

A: For most electrophilic aromatic substitution (EAS) reactions, the C5 position (para to the ethoxy group) is the most probable site of reaction.

Causality: The ethoxy group is a much stronger activating group than the fluoro groups are deactivating.[1] The rate-determining step of EAS is the attack of the aromatic ring on the electrophile to form a carbocation intermediate (the sigma complex).[4] Electron-donating groups stabilize this intermediate, accelerating the reaction.[7] The ethoxy group's powerful +M effect provides significant stabilization to the sigma complex when substitution occurs at the para position (C5). While the fluoro groups direct to C4 and C6, their overall deactivating nature makes these positions less nucleophilic than C5.

However, obtaining mixtures is common, and the ratio of C5 to C4/C6 substitution can be influenced by steric hindrance and the specific electrophile used.

Q3: I am observing a mixture of isomers in my EAS reaction. How can I improve selectivity for the C5 position?

A: Achieving high selectivity for the C5 position involves optimizing reaction conditions to favor the electronically preferred pathway and minimize competing reactions.

Troubleshooting & Optimization Strategy:

  • Lower the Reaction Temperature: Reactions under kinetic control, often achieved at lower temperatures, tend to favor the pathway with the lowest activation energy. Since the ethoxy group is the strongest activator, substitution at C5 typically has the lowest energy barrier.

  • Choose a Milder Lewis Acid: Using a less aggressive Lewis acid catalyst can increase selectivity. A highly reactive electrophile is less discriminating and more likely to react at multiple positions.

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates and the reactivity of the electrophile. Experiment with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, nitromethane).

Below is a workflow diagram to guide your optimization process.

G start Problem: Mixture of C5 and C4/C6 Isomers step1 Step 1: Lower Temperature Run reaction at 0°C or -20°C start->step1 check1 Is C5 selectivity > 95%? step1->check1 step2 Step 2: Modify Catalyst Use a milder Lewis Acid (e.g., FeCl₃ -> ZnCl₂ or Sc(OTf)₃) check2 Is C5 selectivity > 95%? step2->check2 step3 Step 3: Vary Solvent Test solvents with different polarities (e.g., CH₂Cl₂ vs. Hexane) check3 Is C5 selectivity > 95%? step3->check3 check1->step2 No end_ok Success: Isolate Pure C5 Product check1->end_ok Yes check2->step3 No check2->end_ok Yes check3->end_ok Yes end_review Further Optimization Needed: Consider alternative synthetic route (e.g., Directed Lithiation) check3->end_review No

Caption: Workflow for optimizing C5 regioselectivity.

Q4: Is it possible to achieve substitution at the C4 or C6 positions?

A: While substitution at C5 is electronically favored, directing a reaction to C4 or C6 is challenging but may be possible using sterically demanding conditions or specialized reagents. For a more reliable and regioselective approach, a multi-step sequence involving Directed ortho Metalation (DoM) is the recommended strategy.

The ethoxy group is a well-known directing metalation group (DMG), which can direct an organolithium base to deprotonate the nearest ortho position.[8] However, in this compound, both positions ortho to the ethoxy group (C1 and C3) are blocked by fluorine atoms.

A more viable DoM strategy involves leveraging one of the fluoro groups as the DMG. While weaker than an ethoxy group, a fluoro group can direct lithiation to its ortho position. In this case, the C3-fluoro group would direct lithiation to the C4 position. The presence of the adjacent electron-donating ethoxy group may make the C4 proton sufficiently acidic for this to occur.

Note: The above DOT script is a conceptual representation. Actual image rendering would require specific chemical structure images.

Caption: Conceptual workflow for C4 functionalization via DoM.

Q5: What about Nucleophilic Aromatic Substitution (SNAr)? Which fluorine is the more likely leaving group?

A: this compound is not a prime candidate for SNAr under standard conditions. SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[9][10]

In this molecule, the powerful electron-donating ethoxy group is positioned ortho to both fluoro groups. This will destabilize the Meisenheimer complex, significantly increasing the activation energy and hindering the reaction.

If an SNAr reaction were forced under harsh conditions (high temperature, very strong nucleophile), substitution would be difficult to predict and likely unselective. For efficient nucleophilic substitution, the electronic character of the ring would need to be modified, for instance, by introducing a nitro or cyano group via EAS first.

Q6: How would this substrate behave in transition-metal-catalyzed cross-coupling reactions?

A: To participate in common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the aromatic ring must first possess a suitable leaving group, such as bromine, iodine, or a triflate.[11][12][13] You would first need to introduce such a group, for example, by converting the molecule to its 5-bromo derivative via EAS or its 4-bromo derivative via a DoM/bromination sequence.

Once you have a halogenated derivative (e.g., 5-bromo-2-ethoxy-1,3-difluorobenzene), you can perform cross-coupling reactions. The key points are:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Sterically hindered phosphine ligands often improve reaction rates and yields.[11][14]

  • Reaction Conditions: A suitable base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene) are required.[15][16]

  • Regioselectivity: If you have multiple halogens, the site of coupling is determined by factors like the C-X bond strength (I > Br > Cl) and the electronic environment. Oxidative addition of the palladium catalyst typically occurs faster at the more electron-deficient or less sterically hindered position.[17]

Experimental Protocols & Troubleshooting

Protocol 1: Regioselective Bromination at the C5 Position

This protocol is designed to maximize the yield of 5-bromo-2-ethoxy-1,3-difluorobenzene via electrophilic aromatic substitution.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Slowly add trifluoroacetic acid (0.1 eq) dropwise to the stirring mixture.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash with saturated Na₂S₂O₃ solution to remove any remaining bromine.

  • Wash with brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 5-bromo isomer.

Troubleshooting Guide: EAS Bromination
Problem Potential Cause & Solution
Low Conversion / No Reaction Insufficient Activation: The two fluoro groups are deactivating. Solution: Increase the amount of TFA catalyst slightly or allow the reaction to stir for a longer duration at 0°C. Avoid warming, as it may decrease selectivity.
Formation of Multiple Isomers Overly Reactive Conditions: The electrophile is not selective. Solution: Ensure the temperature is maintained at 0°C or lower. If selectivity is still poor, consider a different brominating agent like Br₂ with a milder catalyst (e.g., FeCl₃) at low temperature.
Product Decomposition Strongly Acidic Conditions: The product may be sensitive to the strong acid. Solution: Use the minimum required amount of TFA and ensure a thorough and immediate quench with NaHCO₃ once the reaction is complete.

References

Technical Support Center: Troubleshooting Low Conversion in 2-Ethoxy-1,3-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Ethoxy-1,3-difluorobenzene" reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and subsequent reactions of this versatile fluorinated building block. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve higher conversion rates and yields.

Section 1: Troubleshooting Guide for Synthesis

The primary route to this compound is typically a Williamson ether synthesis, involving the reaction of a 2,3-difluorophenol or 1,3-difluorobenzene precursor with an ethylating agent.[1] Low conversion in this step is a frequent issue that can often be traced back to several key factors.

Frequently Asked Questions (FAQs): Synthesis

Q1: My Williamson ether synthesis of this compound from 2,3-difluorophenol is showing low yield. What are the most likely causes?

A1: Low yields in this specific Williamson ether synthesis can stem from several factors.[2][3] The most common culprits are:

  • Incomplete Deprotonation of the Phenol: The acidity of the phenolic proton in 2,3-difluorophenol is influenced by the electron-withdrawing fluorine atoms. While more acidic than phenol itself, incomplete deprotonation to form the more nucleophilic phenoxide is a common issue.[2]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical.[2][4][5] For aryl ethers, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[2][5] The solvent should be polar aprotic, such as acetonitrile or N,N-dimethylformamide (DMF), to avoid solvating the nucleophile.[2][4]

  • Nature of the Ethylating Agent: The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[2][3][6] Therefore, primary alkyl halides like ethyl iodide or ethyl bromide are the best choices.[2][7]

  • Reaction Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion. These reactions often require refluxing for several hours to go to completion.[6][7]

Q2: I am observing significant amounts of unreacted 2,3-difluorophenol in my crude product. How can I drive the reaction to completion?

A2: To improve the conversion of your starting material, consider the following optimizations:

  • Stronger Base: If a weaker base like K₂CO₃ is not providing full conversion, you can switch to a stronger base such as sodium hydride (NaH).[2] This will ensure complete deprotonation of the phenol to the more reactive phenoxide.

  • Excess Ethylating Agent: Using a slight excess (1.1-1.5 equivalents) of the ethylating agent can help drive the equilibrium towards the product.

  • Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Any water present will react with the base and the phenoxide, reducing the efficiency of the reaction.

Q3: Are there any common side reactions I should be aware of during the synthesis?

A3: Yes, a potential side reaction is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom.[2] This is more likely to occur under certain conditions, but for phenoxides, O-alkylation is generally favored. Another possibility, especially with secondary or tertiary alkyl halides (which should be avoided), is an E2 elimination reaction, which would produce ethylene gas.[2][3][5]

Troubleshooting Flowchart: Low Yield in Williamson Ether Synthesis

G start Low Conversion in Synthesis check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_base Is the Base Strong Enough? (e.g., NaH vs. K₂CO₃) check_deprotonation->check_base No check_ethylating_agent Is the Ethylating Agent a Primary Halide? check_deprotonation->check_ethylating_agent Yes check_solvent Is the Solvent Polar Aprotic? (e.g., DMF, Acetonitrile) check_base->check_solvent solution_stronger_base Use a Stronger Base (e.g., NaH) check_base->solution_stronger_base check_reagents Are Reagents Anhydrous? check_solvent->check_reagents Yes solution_change_solvent Switch to a Polar Aprotic Solvent check_solvent->solution_change_solvent No check_reagents->check_ethylating_agent Yes solution_dry_reagents Thoroughly Dry Reagents and Solvent check_reagents->solution_dry_reagents No check_conditions Are Reaction Time and Temperature Sufficient? check_ethylating_agent->check_conditions Yes solution_use_primary_halide Use Ethyl Iodide or Bromide check_ethylating_agent->solution_use_primary_halide No solution_increase_time_temp Increase Reaction Time and/or Temperature check_conditions->solution_increase_time_temp

Caption: Troubleshooting flowchart for low conversion in the synthesis of this compound.

Optimized Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reagent Preparation:

    • Ensure 2,3-difluorophenol is pure and dry.

    • Use anhydrous potassium carbonate (K₂CO₃), finely powdered to maximize surface area.

    • Use anhydrous N,N-dimethylformamide (DMF) as the solvent.

    • Ethyl iodide should be fresh and free of discoloration.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorophenol (1.0 eq) and anhydrous DMF.

    • Add finely powdered anhydrous K₂CO₃ (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Slowly add ethyl iodide (1.2-1.5 eq) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir vigorously.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction typically takes 3-8 hours.[6]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).[2]

    • Combine the organic layers and wash with water and then brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃ (powdered) or NaHEnsures complete deprotonation of the phenol.[2][5]
Ethylating Agent Ethyl iodide or Ethyl bromidePrimary halides are optimal for Sₙ2 reactions.[2][3]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide.[2][4][5]
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Section 2: Troubleshooting Guide for Subsequent Reactions

This compound is a valuable intermediate for further functionalization, often through reactions like nucleophilic aromatic substitution (SₙAr), lithiation, or cross-coupling reactions.

Frequently Asked Questions (FAQs): Subsequent Reactions

Q4: I am attempting a nucleophilic aromatic substitution (SₙAr) on this compound, but the conversion is very low. Why is this happening?

A4: While the fluorine atoms are electron-withdrawing and can activate the ring towards nucleophilic attack, the ethoxy group is an electron-donating group, which deactivates the ring for SₙAr reactions.[8][9][10] For a successful SₙAr reaction, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group.[8][9][10][11] The fluorine atoms in your substrate are meta to each other, which provides some activation, but it may not be sufficient for many nucleophiles.[12]

Q5: How can I improve the success of my SₙAr reaction with this compound?

A5: To enhance the reactivity for SₙAr:

  • Use a Stronger Nucleophile: Employ a more potent nucleophile to overcome the partial deactivation by the ethoxy group.

  • Harsher Reaction Conditions: Increasing the temperature and pressure may be necessary to drive the reaction forward.

  • Consider Alternative Strategies: If SₙAr is not feasible, consider other functionalization methods such as directed ortho-lithiation.

Q6: I am trying to perform a directed ortho-lithiation on this compound, but I am getting a mixture of products. What determines the regioselectivity?

A6: The ethoxy group is a directing group for ortho-lithiation.[13][14] However, the fluorine atoms can also influence the acidity of the aromatic protons. The regioselectivity will be a result of the interplay between the directing effect of the ethoxy group and the inductive effects of the fluorine atoms. Using a bulky alkyllithium base like n-butyllithium in a non-coordinating solvent at low temperatures can favor lithiation at the sterically most accessible ortho position to the ethoxy group.

Q7: Can I use this compound in Suzuki-Miyaura cross-coupling reactions?

A7: To use this compound in a Suzuki-Miyaura coupling, you would first need to introduce a suitable leaving group, such as bromine or iodine, onto the aromatic ring.[15][16] The C-F bonds are generally not reactive under standard Suzuki-Miyaura conditions. Once you have a bromo or iodo derivative, the cross-coupling reaction should proceed. The presence of the fluorine and ethoxy groups can influence the electronic properties of the aryl halide and may require optimization of the catalyst, ligand, and base.[17]

Decision Tree for Functionalization of this compound

G start Desired Functionalization nucleophilic_substitution Nucleophilic Substitution? start->nucleophilic_substitution metalation C-H Activation / Metalation? start->metalation cross_coupling Cross-Coupling Reaction? start->cross_coupling strong_ewg Is a Strong Electron- Withdrawing Group Present? nucleophilic_substitution->strong_ewg directed_lithiation Directed ortho-Lithiation metalation->directed_lithiation halogenation_first Halogenate the Ring First (e.g., Bromination) cross_coupling->halogenation_first proceed_snar Proceed with SₙAr strong_ewg->proceed_snar Yes consider_alternative Consider Alternative Routes (e.g., Lithiation) strong_ewg->consider_alternative No proceed_suzuki Proceed with Suzuki-Miyaura Coupling halogenation_first->proceed_suzuki

Caption: Decision tree for selecting a functionalization strategy for this compound.

References

Stability of "2-Ethoxy-1,3-difluorobenzene" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxy-1,3-difluorobenzene

A Guide to Chemical Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 121219-07-6). This document provides in-depth technical information, field-proven insights, and troubleshooting protocols regarding the stability of this compound under common acidic and basic experimental conditions. Our goal is to empower researchers to anticipate its behavior, diagnose issues, and ensure the integrity of their results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our application scientists receive regarding the handling and reactivity of this compound.

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a colorless to slightly pale yellow liquid that is stable under normal handling and storage conditions.[1] For optimal shelf life, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Like most ethers, it is chemically robust and unreactive towards a wide range of reagents, making it an excellent solvent or intermediate in many synthetic applications.[2][3]

Q2: How stable is this compound to basic conditions?

A2: It is highly stable in the presence of a wide range of bases, including common inorganic bases (e.g., NaOH, KOH, K₂CO₃) and organic amines. Aryl alkyl ethers are not susceptible to cleavage by bases under typical laboratory conditions.[4] In fact, the synthesis of this compound often involves the reaction of 2,3-difluorophenol with an ethylating agent in the presence of a base like potassium carbonate, which underscores its stability in such environments.[5] Cleavage is only a concern with exceptionally strong bases like organolithium reagents or alkali metals at high temperatures, which are conditions that fall outside of standard basic hydrolysis or reaction workups.[6][7]

Q3: What occurs when this compound is exposed to strong acids?

A3: Exposure to strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI) under heating, will cause the cleavage of the ether bond.[2][3] This is the most common reaction pathway for ethers.[8] The products of this cleavage are predictable and consistent with the established mechanism for aryl alkyl ethers.[2][8]

Q4: What are the specific degradation products under acidic conditions?

A4: The acid-catalyzed cleavage of this compound will yield 1,3-difluorophenol and an ethyl halide (e.g., bromoethane if HBr is used).[2][8] The reaction mechanism dictates that the nucleophilic halide ion will attack the less sterically hindered ethyl group, while the aromatic C-O bond remains intact because sp²-hybridized carbons are resistant to nucleophilic substitution.[3][8]

Q5: Are all acids capable of cleaving this ether? What are the required conditions?

A5: No, not all acids are equally effective. Strong mineral acids with a highly nucleophilic conjugate base are required.

  • Effective Acids: HBr and HI are the most common and effective reagents for ether cleavage.[9] Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective, particularly for aryl ethers.[9]

  • Ineffective Acids: Hydrochloric acid (HCl) is generally not reactive enough to cleave ethers under normal conditions.[6]

  • Conditions: The reaction typically requires forcing conditions, such as elevated temperatures (refluxing), to proceed at a reasonable rate.[3]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments involving this compound.

Issue 1: Unexpected Formation of 1,3-Difluorophenol in a Reaction Mixture
  • Symptom: You detect the presence of 1,3-difluorophenol (MW: 130.09 g/mol ) as a significant byproduct in your reaction, confirmed by analytical methods like GC-MS, LC-MS, or ¹H NMR (disappearance of ethyl signals, appearance of a broad phenolic -OH peak).

  • Causality: This is a definitive sign of ether cleavage. The most probable cause is the presence of a strong acid in your reaction medium, even in catalytic amounts, especially if the reaction is heated. Some reagents can also generate acidic species in situ.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for ether cleavage.

Issue 2: Reaction Failure When Using Very Strong Bases
  • Symptom: When using reagents like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) with the intent of modifying another part of the molecule, you observe complex mixture formation or low yield.

  • Causality: While stable to common bases, extremely strong, non-nucleophilic bases can deprotonate the α-carbon of the ethoxy group, initiating a different type of cleavage or side reaction.[6] This is a much less common pathway than acid cleavage.

  • Solution:

    • Reagent Choice: Evaluate if a milder base (e.g., LDA, NaH) can achieve the desired transformation without affecting the ether.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C) to minimize side reactions.

    • Protecting Group Strategy: If the ethoxy group's lability under these specific conditions is unavoidable, consider it a reactive site rather than an inert group in your synthetic design.

Section 3: Experimental Protocols & Data Summary

Protocol: Small-Scale Acid Stability Test

This protocol allows you to quickly assess the stability of this compound to your specific acidic conditions.

  • Setup: In a clean vial, dissolve this compound (e.g., 20 mg) in your reaction solvent (e.g., 1 mL).

  • Internal Standard: Add a small amount of an inert internal standard (e.g., dodecane) for quantitative analysis.

  • Time Zero Sample: Withdraw a small aliquot (e.g., 50 µL) and quench it in a separate vial containing a basic solution (e.g., saturated NaHCO₃) and an extraction solvent (e.g., ethyl acetate). Analyze this sample by GC or LC to establish a baseline.

  • Acid Addition: Add your acid of interest to the reaction vial at the intended concentration and temperature.

  • Monitoring: Withdraw aliquots at set time intervals (e.g., 1 hr, 4 hrs, 24 hrs), quenching and preparing them as in Step 3.

  • Analysis: Analyze the samples to quantify the disappearance of the starting material and the appearance of 1,3-difluorophenol relative to the internal standard.

Data Summary Table

The following table summarizes the expected stability of this compound under various chemical environments.

Reagent ClassSpecific ExamplesTemperatureExpected Stability / Outcome
Aqueous Base 1M NaOH, 1M KOH, sat. K₂CO₃Room Temp - 100°CStable. No degradation expected.
Organic Base Triethylamine, DIPEA, DBU, PyridineRoom Temp - 100°CStable. No degradation expected.
Weak/Non-Nuc. Acid Acetic Acid, TFA (neat)Room TempGenerally Stable. Cleavage is very slow or non-existent without a good nucleophile.
Strong Mineral Acid Conc. H₂SO₄ElevatedPotential for slow degradation , but less efficient than with hydrohalic acids.
Hydrohalic Acids 48% HBr, 57% HIRefluxUnstable. Rapid cleavage to 1,3-difluorophenol and corresponding ethyl halide.[2]
Lewis Acids BBr₃, BCl₃, AlCl₃0°C - Room TempUnstable. Rapid cleavage. BBr₃ is particularly effective for aryl ether cleavage.[9]
Strong Bases n-BuLi, NaNH₂, LDA-78°C - Room TempPotentially Unstable. Susceptible to α-deprotonation and side reactions.
Reducing Agents H₂/Pd-C, NaBH₄, LiAlH₄StandardStable. The ether linkage and aromatic ring are inert to these conditions.
Oxidizing Agents m-CPBA, H₂O₂, KMnO₄StandardStable. The ether linkage is resistant to oxidation under these conditions.

Section 4: Key Chemical Mechanism

Understanding the mechanism of degradation is critical for predicting reactivity. The primary pathway of concern is acid-catalyzed cleavage.

Mechanism: Acid-Catalyzed Cleavage via Sₙ2 Pathway

The reaction proceeds in two main steps:

  • Protonation: The ether oxygen is protonated by the strong acid, converting the poor leaving group (-OEt) into a good leaving group (-HOEt⁺).[3]

  • Nucleophilic Attack: The conjugate base of the acid (e.g., Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether via an Sₙ2 mechanism.[2][3] For this compound, this is exclusively the ethyl group.

G cluster_reactants Reactants cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack cluster_products Products R1 This compound I1 Protonated Ether (Oxonium Ion) R1->I1 Fast Equilibrium R2 H-Br TS Transition State I1->TS Slow (Rate-Determining) P1 1,3-Difluorophenol TS->P1 P2 Bromoethane TS->P2 Br_ion Br⁻ Br_ion->TS

Caption: Mechanism of acid-catalyzed cleavage.

References

Technical Support Center: Synthesis of Fluorinated Aromatic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated aromatic ethers. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with these important synthetic transformations.

Introduction

Fluorinated aromatic ethers are crucial structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, most commonly achieved through Nucleophilic Aromatic Substitution (SNAr) and Ullmann condensation reactions, can present unique challenges, often leading to the formation of undesirable byproducts. This guide will delve into the mechanistic origins of these byproducts and provide actionable strategies for their mitigation and removal.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful tool for forming aryl ethers, especially when the aromatic ring is activated by electron-withdrawing groups.[1] However, several side reactions can compete with the desired ether formation.

FAQ 1: I am observing significant amounts of a phenol byproduct corresponding to my starting aryl fluoride. What is causing this, and how can I prevent it?

Answer:

The formation of a phenol byproduct from your aryl fluoride starting material is a classic sign of hydrolysis . This occurs when water, present as a contaminant in your reaction, acts as a nucleophile, attacking the activated aromatic ring.

Causality:

The mechanism of SNAr involves the attack of a nucleophile on an electron-poor aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[2] The presence of strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the fluorine atom makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[2] While your intended nucleophile is an alcohol or phenoxide, water can compete in this role, especially at elevated temperatures. The resulting intermediate then expels the fluoride ion to generate the corresponding phenol.

Troubleshooting Protocol: Mitigating Hydrolysis

  • Rigorous Drying of Reagents and Solvents:

    • Solvents: Use freshly distilled, anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or NMP are common for SNAr reactions and are notoriously hygroscopic.[3] Ensure they are dried over appropriate drying agents (e.g., molecular sieves) prior to use.

    • Reagents: Dry your starting alcohol/phenol and base thoroughly. If using a solid base like K2CO3 or Cs2CO3, it is advisable to flame-dry the flask containing the base under vacuum before adding other reagents.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Choice of Base:

    • Using a strong, non-nucleophilic base like sodium hydride (NaH) to pre-form the alkoxide/phenoxide can be advantageous. This ensures your desired nucleophile is present in its most reactive form before the addition of the aryl fluoride.

    • Be cautious with hydroxide bases (e.g., NaOH, KOH) as they can directly contribute to the water content of the reaction mixture.

Workflow for Minimizing Hydrolysis:

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Mitigation Strategies cluster_3 Outcome Problem Phenol byproduct detected (from aryl fluoride hydrolysis) Cause Presence of water in the reaction mixture Problem->Cause is caused by Dry Use anhydrous solvents and reagents Cause->Dry can be addressed by Inert Run under inert atmosphere (N2/Ar) Cause->Inert Base Pre-form alkoxide with a non-hydroxide base (e.g., NaH) Cause->Base Outcome Increased yield of desired fluorinated aromatic ether Dry->Outcome Inert->Outcome Base->Outcome

Caption: Troubleshooting workflow for phenol byproduct formation.

FAQ 2: My reaction is sluggish, and upon forcing the conditions (higher temperature, longer reaction time), I isolate a significant amount of a symmetrical diaryl ether. What is happening?

Answer:

The formation of a symmetrical diaryl ether (Ar-O-Ar, where Ar is your starting aryl halide) is indicative of a homocoupling side reaction. This is more prevalent in Ullmann-type condensations but can also occur under certain SNAr conditions, particularly with less reactive aryl halides.

Causality:

While classic SNAr is typically metal-free, trace metal impurities or specific reaction conditions can promote side reactions that resemble Ullmann-type couplings. If your starting phenol is also halogenated, you can have a competing reaction where the phenoxide of your starting material displaces the fluoride of another molecule of the aryl fluoride.

Troubleshooting Protocol: Minimizing Homocoupling

  • Stoichiometry Control: Ensure the accurate stoichiometry of your reagents. An excess of the aryl fluoride relative to the nucleophile can increase the probability of this side reaction.

  • Temperature Management: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Determine the minimum temperature required for a reasonable reaction rate.

  • Purity of Starting Materials: Ensure your starting materials are free from contaminants that could catalyze homocoupling.

Comparative Data on Reaction Conditions:

ParameterCondition A (High Homocoupling)Condition B (Minimized Homocoupling)
Aryl Halide:Phenol Ratio 1.5 : 11 : 1.2
Temperature 180 °C120 °C
Reaction Time 24 hours12 hours
Observed Byproduct Significant homocoupled diaryl etherTrace or no homocoupled byproduct

Section 2: Troubleshooting Ullmann Condensation Reactions

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the synthesis of diaryl ethers, especially with less activated aryl halides.[3] However, it is often plagued by byproduct formation.

FAQ 3: I am attempting a diaryl ether synthesis via an Ullmann condensation and am getting a low yield of my desired product along with a significant amount of a biaryl byproduct. How can I improve the selectivity?

Answer:

The formation of a biaryl byproduct (Ar-Ar) is a common side reaction in Ullmann condensations, resulting from the homocoupling of the aryl halide.[4]

Causality:

The mechanism of the Ullmann reaction is complex and still debated, but it is generally accepted to involve oxidative addition of the aryl halide to a Cu(I) species.[5] The resulting organocopper intermediate can then undergo reductive elimination with another molecule of the intermediate to form the biaryl byproduct. This pathway competes with the desired reaction where the organocopper intermediate reacts with the phenoxide.

Troubleshooting Protocol: Suppressing Biaryl Formation

  • Ligand Selection: The choice of ligand is critical in modulating the reactivity of the copper catalyst. Chelating ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can stabilize the copper center and favor the desired C-O bond formation over C-C bond formation.[6]

  • Catalyst Loading: Using the optimal catalyst loading is crucial. While a higher catalyst concentration might increase the reaction rate, it can also lead to a higher incidence of homocoupling. A typical starting point is 5-10 mol % of the copper catalyst.[6]

  • Base and Solvent Effects: The choice of base and solvent can significantly influence the reaction outcome. Inexpensive bases like K2CO3 or Cs2CO3 are often effective.[7] Non-polar solvents like toluene or xylene can sometimes give higher yields compared to polar aprotic solvents.[7]

Experimental Protocol for Ligand Screening:

  • To a series of oven-dried reaction vials, add the aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol %), and the respective ligand (0.2 mmol, 20 mol %).

  • Add the base (e.g., K3PO4, 2.0 mmol) and the solvent (e.g., acetonitrile, 2 mL).

  • Seal the vials and stir the mixtures at the desired temperature (e.g., 80 °C) for 24 hours.

  • After cooling, quench the reactions and analyze the product distribution by GC-MS or LC-MS to determine the ratio of the desired diaryl ether to the biaryl byproduct.

Logical Relationship of Ullmann Reaction Components:

Catalyst Copper Catalyst (e.g., CuI) DesiredProduct Diaryl Ether Catalyst->DesiredProduct Ligand Ligand (e.g., Phenanthroline) Ligand->Catalyst modulates Base Base (e.g., K3PO4) Phenol Phenol Base->Phenol activates Solvent Solvent (e.g., Toluene) Solvent->Catalyst solvates ArylHalide Aryl Halide ArylHalide->DesiredProduct Byproduct Biaryl Homocoupling ArylHalide->Byproduct Phenol->DesiredProduct

Caption: Interplay of components in the Ullmann diaryl ether synthesis.

FAQ 4: My Ullmann reaction is not going to completion, and I am recovering a significant amount of starting materials. What factors could be limiting the conversion?

Answer:

Incomplete conversion in an Ullmann condensation can be attributed to several factors, including insufficient catalyst activity, poor solubility of reagents, or the presence of inhibiting impurities.

Causality:

The catalytic cycle of the Ullmann reaction can be hampered at various stages. The oxidative addition of the aryl halide to the copper catalyst is often a key step. If the aryl halide is electron-rich, this step can be slow. Additionally, the solubility of the copper catalyst and the phenoxide salt can be critical for efficient reaction.

Troubleshooting Protocol: Enhancing Reaction Conversion

  • Catalyst Activation: Traditional Ullmann reactions sometimes used "activated" copper powder.[3] For modern catalytic systems, ensure your copper source is of high purity.

  • Solvent Choice: The reaction is often more effective in non-polar solvents like toluene or o-xylene, which may seem counterintuitive but can lead to higher yields.[7]

  • Base Solubility: The choice of base can impact the solubility of the phenoxide. Cs2CO3 is often used due to the higher solubility of cesium phenoxides.

  • Temperature and Concentration: Increasing the reaction temperature and the concentration of the reagents can significantly improve the product yield.[7]

Section 3: Purification Strategies

FAQ 5: How can I effectively remove the byproducts discussed from my final product?

Answer:

The purification of fluorinated aromatic ethers from the common byproducts often requires chromatographic techniques.

Purification Guide:

ByproductPhysicochemical PropertiesRecommended Purification Method
Phenol (from hydrolysis) More polar than the desired ether due to the -OH group.Column Chromatography: The phenol will have a lower Rf value on silica gel compared to the ether. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) will allow for separation.
Symmetrical Diaryl Ether/Biaryl Often have similar polarity to the desired product but different molecular weights.Column Chromatography: Careful selection of the eluent system is necessary. In some cases, preparative HPLC may be required for closely eluting compounds. Crystallization: If the desired product is a solid, crystallization can be an effective method to remove impurities.
Copper Salts Inorganic and highly polar.Aqueous Workup: After the reaction, a workup with aqueous ammonium chloride or a dilute acid solution can help to remove the copper salts. Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can remove insoluble copper species.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Ethoxy-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 2-Ethoxy-1,3-difluorobenzene, a compound of interest in medicinal chemistry and materials science. Beyond a simple data report, this document serves as a practical comparison of nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques, offering field-proven insights into experimental design and data interpretation.

Introduction

This compound belongs to a class of fluorinated aromatic compounds that are gaining increasing attention in drug discovery and materials science. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural confirmation is paramount. While several analytical techniques can provide valuable information, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecular structure. This guide will delve into the intricacies of the 1H and 13C NMR spectra of this compound and compare its analytical power with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Molecular Structure and Key NMR Interactions

The structure of this compound presents a unique set of spectroscopic challenges and opportunities. The presence of two fluorine atoms and an ethoxy group on the benzene ring leads to complex spin-spin coupling patterns and distinct chemical shifts that are highly informative.

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2-Ethoxy-1,3-difluorobenzene, a compound of interest in synthetic and medicinal chemistry. By integrating established fragmentation principles with comparative data, this document serves as a practical reference for the interpretation of mass spectra for this and structurally related molecules.

Theoretical Fragmentation Pathways: A Mechanistic Overview

The fragmentation of this compound under electron ionization (70 eV) is governed by the inherent chemical functionalities of the molecule: the aromatic ring, the ether linkage, and the fluorine substituents. The stability of the aromatic ring suggests that the molecular ion peak will be readily observable.[1][2] The primary fragmentation pathways are anticipated to arise from cleavages around the ethoxy group and potential rearrangements involving the fluorine atoms.

The molecular ion, formed by the ejection of an electron, is energetically unstable and will undergo fragmentation to produce a series of daughter ions.[3][4] The most probable fragmentation routes are depicted below:

Fragmentation_Pathways M This compound (M+•) m/z = 158 F1 [M - C2H4]+• m/z = 130 M->F1 - C2H4 (28 Da) (McLafferty-type) F2 [M - C2H5]+ m/z = 129 M->F2 - •C2H5 (29 Da) (β-cleavage) F3 [M - OCH2CH3]+ m/z = 113 M->F3 - •OCH2CH3 (45 Da) (α-cleavage) F5 [C2H5]+ m/z = 29 M->F5 α-cleavage F6 [M - F]+ m/z = 139 M->F6 - •F (19 Da) F7 [M - HF]+• m/z = 138 M->F7 - HF (20 Da) F4 [M - C2H4 - CO]+• m/z = 102 F1->F4 - CO (28 Da)

Figure 1: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrum and Data Interpretation

Based on the fragmentation pathways outlined above, the following table summarizes the expected major ions and their relative abundances in the electron ionization mass spectrum of this compound.

m/z (Nominal) Proposed Ion Structure Fragmentation Pathway Anticipated Relative Abundance
158[C8H8F2O]+•Molecular Ion (M+•)Moderate to High
130[C6H4F2O]+•Loss of ethene (-C2H4)High
129[C6H4F2O]+Loss of ethyl radical (-•C2H5)Moderate
113[C6H3F2]+Loss of ethoxy radical (-•OCH2CH3)Low to Moderate
102[C5H4F2]+•Loss of ethene followed by loss of carbon monoxide (-CO)Moderate
29[C2H5]+Ethyl cationModerate
139[C8H8FO]+Loss of a fluorine radical (-•F)Low
138[C8H7FO]+•Loss of hydrogen fluoride (-HF)Low

Key Interpretive Insights:

  • The Base Peak: The base peak is often the most stable fragment. In the case of aromatic ethers, the loss of an alkene via a rearrangement is a very favorable process, suggesting that the ion at m/z 130 could be the base peak.[1][5]

  • β-Cleavage: The cleavage of the bond beta to the aromatic ring to lose an ethyl radical is also a common fragmentation pattern for aromatic ethers, leading to the peak at m/z 129 .[1]

  • α-Cleavage: Cleavage of the bond alpha to the aromatic ring can result in either the loss of the ethoxy radical (leading to m/z 113 ) or the formation of the ethyl cation (m/z 29 ).

  • Fluorine Loss: The loss of a fluorine atom or hydrogen fluoride is a characteristic fragmentation for fluorinated compounds, though it may be a less favorable pathway compared to the cleavages at the ether linkage.[6][7]

Experimental Protocol for GC-MS Analysis

To experimentally verify the fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be the method of choice for this volatile, nonpolar compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Injector: Split/Splitless, 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 20-200

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Chromatographic Separation Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem

Figure 2: General workflow for GC-MS analysis.

Comparative Analysis with Alternative Techniques

While GC-MS with EI is the gold standard for the analysis of volatile compounds like this compound, other techniques can provide complementary information.

Technique Strengths Limitations Application for this compound
Chemical Ionization (CI) Mass Spectrometry Produces less fragmentation, often preserving the molecular ion.Provides less structural information from fragmentation.Useful for confirming the molecular weight (m/z 158) if the EI spectrum shows a weak or absent molecular ion peak.
High-Resolution Mass Spectrometry (HRMS) Provides exact mass measurements, allowing for the determination of elemental composition.More expensive and less common than nominal mass instruments.Would confirm the elemental formula of the molecular ion and fragments, increasing confidence in peak assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom (¹H, ¹³C, ¹⁹F).Less sensitive than mass spectrometry; requires a larger sample amount.Essential for unambiguous structure confirmation, complementing the fragmentation data from MS.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Does not provide information on the overall molecular structure or connectivity.Would confirm the presence of the ether linkage and the aromatic ring.

Conclusion

The anticipated mass spectrometry fragmentation pattern of this compound is dominated by cleavages around the ethoxy group, leading to characteristic ions at m/z 130 and 129. The presence of fluorine atoms introduces the possibility of minor fragmentation pathways involving the loss of F or HF. This guide provides a robust theoretical framework for interpreting the mass spectrum of this compound and serves as a practical protocol for its experimental determination via GC-MS. For unequivocal structure elucidation, a multi-technique approach incorporating NMR and IR spectroscopy is always recommended.

References

A Comparative Guide to 2-Ethoxy-1,3-difluorobenzene and 2-Methoxy-1,3-difluorobenzene for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the nuanced selection of building blocks is paramount to achieving desired molecular properties. Among the vast array of available reagents, fluorinated aromatic compounds have garnered significant attention due to their unique ability to modulate factors such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparison of two structurally similar yet distinct fluorinated synthons: 2-Ethoxy-1,3-difluorobenzene and 2-Methoxy-1,3-difluorobenzene . As a Senior Application Scientist, my objective is to present a detailed analysis of their physicochemical properties, spectroscopic signatures, synthesis, and reactivity, supported by experimental insights, to empower researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Tale of Two Alkoxy Groups

The primary distinction between the two title compounds lies in the nature of the alkoxy substituent—an ethoxy group versus a methoxy group. This seemingly minor variation imparts subtle but significant differences in their physical properties. The additional ethyl group in this compound generally leads to a higher boiling point and potentially altered solubility characteristics compared to its methoxy counterpart.

PropertyThis compound2-Methoxy-1,3-difluorobenzeneKey Differences
CAS Number 946078-87-1[3]121219-07-6[4]-
Molecular Formula C₈H₈F₂O[5]C₇H₆F₂ODifference of a CH₂ group
Molecular Weight 158.15 g/mol [5]144.12 g/mol [6]Ethoxy analog is heavier
Boiling Point 178.5 °C (predicted)[5]~167.6 °C (for isomer)[7]Higher for the ethoxy derivative
Density 1.143 g/cm³ (predicted)[5]No data availableExpected to be slightly lower for the methoxy analog
LogP 2.36 (predicted)[5]No data availableEthoxy group generally increases lipophilicity
Purity ≥98% (typical commercial)[3]≥95% (typical commercial)[8]Varies by supplier

Note: Some of the data presented are predicted or for isomeric compounds due to the limited availability of experimental data for the exact structures.

Spectroscopic Analysis: Deciphering the Molecular Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The ¹H and ¹³C NMR spectra of this compound and 2-Methoxy-1,3-difluorobenzene are expected to show distinct features, primarily in the signals corresponding to the alkoxy groups.

Predicted ¹H NMR Spectra

The most telling difference in the ¹H NMR spectra will be the signals for the alkoxy protons. The methoxy group of 2-Methoxy-1,3-difluorobenzene will present as a sharp singlet, while the ethoxy group of its counterpart will exhibit a characteristic triplet-quartet pattern.[9]

ProtonsThis compound (Predicted δ, Multiplicity)2-Methoxy-1,3-difluorobenzene (Predicted δ, Multiplicity)
-OCH₂- ~4.1 ppm (quartet)-
-CH₃ ~1.4 ppm (triplet)-
-OCH₃ -~3.9 ppm (singlet)
Aromatic-H 6.8 - 7.2 ppm (multiplets)6.8 - 7.2 ppm (multiplets)
Predicted ¹³C NMR Spectra

In the ¹³C NMR spectra, the carbon signals of the alkoxy groups will be diagnostic. The ethoxy group will show two distinct signals for the methylene and methyl carbons, whereas the methoxy group will exhibit a single resonance. The aromatic region for both compounds will be complex due to C-F coupling.[10]

CarbonThis compound (Predicted δ)2-Methoxy-1,3-difluorobenzene (Predicted δ)
-OCH₂- ~65 ppm-
-CH₃ ~15 ppm-
-OCH₃ -~56 ppm
Aromatic C-F 155 - 165 ppm (doublets)155 - 165 ppm (doublets)
Aromatic C-O ~140 ppm~140 ppm
Aromatic C-H 105 - 125 ppm105 - 125 ppm

Synthesis and Reactivity: A Comparative Overview

The synthesis of both this compound and 2-Methoxy-1,3-difluorobenzene can be readily achieved through a Williamson ether synthesis, starting from the commercially available 2,6-difluorophenol.

General Synthetic Workflow

Synthesis_Workflow General Synthesis of 2-Alkoxy-1,3-difluorobenzenes A 2,6-Difluorophenol E Reaction Mixture A->E B Base (e.g., K₂CO₃, NaH) B->E C Alkylating Agent (e.g., Iodoethane, Iodomethane) C->E D Solvent (e.g., DMF, Acetone) D->E F Workup and Purification E->F Williamson Ether Synthesis G This compound or 2-Methoxy-1,3-difluorobenzene F->G

Caption: General workflow for the synthesis of 2-alkoxy-1,3-difluorobenzenes.

Experimental Protocol: Synthesis of this compound
  • To a stirred solution of 2,6-difluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

A similar protocol can be followed for the synthesis of 2-Methoxy-1,3-difluorobenzene using iodomethane as the alkylating agent.

Reactivity: The Influence of the Alkoxy Group

The reactivity of the aromatic ring in both compounds is governed by the interplay of the electron-donating alkoxy group and the electron-withdrawing fluorine atoms. Both the methoxy and ethoxy groups are ortho, para-directing activators due to their ability to donate electron density to the ring via resonance.[11] However, the fluorine atoms are deactivating but also ortho, para-directing.[11]

Electrophilic Aromatic Substitution: The alkoxy group is the more powerful activating group, and its directing effect will dominate. Therefore, electrophilic substitution is expected to occur primarily at the para position to the alkoxy group (C4), which is also ortho to a fluorine atom. The slightly greater electron-donating ability of the ethoxy group might lead to a marginally faster reaction rate for this compound compared to its methoxy counterpart.

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Metalation: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In these compounds, lithiation is expected to occur at the C6 position, directed by the alkoxy group and one of the fluorine atoms. The steric bulk of the ethoxy group might slightly hinder the approach of the organolithium base compared to the methoxy group, potentially affecting the reaction kinetics.

Applications in Research and Development

Both this compound and 2-Methoxy-1,3-difluorobenzene are valuable building blocks in medicinal chemistry and materials science. The incorporation of a difluorinated alkoxybenzene moiety can enhance metabolic stability and fine-tune lipophilicity, which are critical parameters in drug design.[12][13]

  • Medicinal Chemistry: These compounds can serve as key intermediates in the synthesis of bioactive molecules. The fluorine atoms can block sites of metabolism and the alkoxy group can be a key pharmacophoric feature. The choice between an ethoxy and a methoxy group allows for subtle tuning of the drug candidate's properties.[12]

  • Materials Science: Fluorinated liquid crystals are an important class of materials used in display technologies. The unique dielectric properties of fluorinated aromatic ethers make them attractive components in the design of new liquid crystalline materials.[14]

Conclusion

References

A Researcher's Guide to Differentiating Isomers of Ethoxy-Difluorobenzene Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise identification of constitutional isomers is a critical checkpoint. The subtle repositioning of functional groups on an aromatic scaffold can dramatically alter a molecule's pharmacological, toxicological, and material properties. This guide provides an in-depth comparison of the spectroscopic differences between the six isomers of ethoxy-difluorobenzene, offering researchers a practical framework for their unambiguous identification. Drawing upon established spectroscopic principles and data from analogous compounds, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), can be effectively employed to distinguish these closely related structures.

The Structural Challenge: Ethoxy-Difluorobenzene Isomers

The six constitutional isomers of ethoxy-difluorobenzene present a classic analytical challenge. With the same molecular formula (C₈H₈F₂O) and molecular weight, their differentiation rests entirely on the relative positions of the ethoxy and two fluorine substituents on the benzene ring. These isomers are: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-ethoxy-difluorobenzene.

Distinguishing Isomers: A Spectroscopic Workflow

A systematic approach utilizing a suite of spectroscopic techniques is essential for the confident assignment of a specific isomeric structure. The following workflow outlines a logical progression for analysis.

G start Sample of Ethoxy-Difluorobenzene Isomer nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Primary Technique for Structural Elucidation ir IR Spectroscopy start->ir Fingerprint Region Analysis uv_vis UV-Vis Spectroscopy start->uv_vis Chromophore Analysis ms Mass Spectrometry start->ms Molecular Weight and Fragmentation structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation uv_vis->structure_confirmation ms->structure_confirmation

Caption: A typical workflow for the spectroscopic identification of ethoxy-difluorobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and number of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, we can deduce the substitution pattern on the benzene ring.

¹H NMR Spectroscopy

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides a wealth of information. The number of distinct proton signals and their splitting patterns are dictated by the molecule's symmetry and the through-bond coupling between neighboring protons. The ethoxy group will present as a characteristic triplet (methyl group) and quartet (methylene group) in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The number of unique signals in the aromatic region (110-170 ppm) of the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.[1] For isomers with a higher degree of symmetry, fewer signals will be observed. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents (F and O-Et), with carbons directly bonded to these groups exhibiting downfield shifts.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, and the through-space and through-bond couplings to other fluorine and proton nuclei provide crucial information about their relative positions.[3][4]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for Ethoxy-Difluorobenzene Isomers

IsomerPredicted ¹H NMR (Aromatic Region)Predicted No. of Aromatic ¹³C SignalsPredicted ¹⁹F NMR (vs. CFCl₃)
2,3- 3 distinct multiplets62 distinct multiplets
2,4- 3 distinct multiplets62 distinct multiplets
2,5- 3 distinct multiplets62 distinct multiplets
2,6- 3 distinct multiplets41 multiplet
3,4- 3 distinct multiplets62 distinct multiplets
3,5- 3 distinct signals (t, d, s-like)41 multiplet

Note: Predicted data is based on established substituent effects and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule and the substitution pattern of the aromatic ring.

The most diagnostic region in the IR spectrum for distinguishing between these isomers is the C-H out-of-plane bending region (650-900 cm⁻¹). The pattern of absorption in this region is highly characteristic of the number of adjacent hydrogen atoms on the benzene ring.[5][6] Additionally, the aromatic C-O stretching vibration will be present in all isomers, typically in the range of 1200-1275 cm⁻¹.[2]

Table 2: Predicted Key IR Absorption Bands for Ethoxy-Difluorobenzene Isomers

IsomerPredicted C-H Out-of-Plane Bending (cm⁻¹)
2,3- ~770-810 and ~860-900 (3 adjacent H's)
2,4- ~800-860 (2 adjacent H's) and ~860-900 (1 H)
2,5- ~800-860 (2 adjacent H's)
2,6- ~730-770 (3 adjacent H's)
3,4- ~800-860 (2 adjacent H's) and ~860-900 (1 H)
3,5- ~690-710 and ~860-900 (1 H)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzene ring is a chromophore that exhibits characteristic π-π* transitions. The position and intensity of these absorption bands are influenced by the substituents on the ring. The ethoxy group, with its non-bonding electrons, can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.[7][8][9] While subtle, the differences in the electronic environment of the chromophore due to the varying positions of the fluorine atoms may lead to slight variations in the λ_max values for each isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. All isomers of ethoxy-difluorobenzene will have the same molecular ion peak (m/z = 158.05). However, the relative abundances of the fragment ions may differ between isomers due to the varying stability of the resulting carbocations and radical cations. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond and loss of the alkyl group. For halogenated aromatic compounds, loss of the halogen is a common fragmentation pathway.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 10-20 mg of the ethoxy-difluorobenzene isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube.[10][11]

  • Ensure the sample is fully dissolved; vortex if necessary.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

Data Acquisition for IR Spectroscopy
  • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Procedure for UV-Vis Spectroscopy
  • Prepare a dilute solution of the ethoxy-difluorobenzene isomer in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). A typical concentration is in the micromolar range.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorbance spectrum over a range of approximately 200-400 nm.

  • Identify the wavelength of maximum absorbance (λ_max).

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy dissolve Dissolve Isomer in Deuterated Solvent acquire Acquire ¹H, ¹³C, ¹⁹F Spectra dissolve->acquire prep Prepare Sample (Liquid Film, KBr Pellet, or ATR) record_ir Record Spectrum (4000-400 cm⁻¹) prep->record_ir solution Prepare Dilute Solution in UV-Transparent Solvent record_uv Record Spectrum (200-400 nm) solution->record_uv

Caption: A summary of the experimental workflows for NMR, IR, and UV-Vis spectroscopy.

Conclusion

The unambiguous identification of ethoxy-difluorobenzene isomers is a tractable analytical problem when a multi-technique spectroscopic approach is employed. While mass spectrometry can confirm the molecular formula, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F data, provides the most definitive structural information. IR spectroscopy serves as a valuable complementary technique, with the C-H out-of-plane bending region offering a clear fingerprint of the substitution pattern. UV-Vis spectroscopy can provide supporting evidence based on subtle shifts in electronic transitions. By carefully acquiring and interpreting data from these techniques, researchers can confidently assign the correct isomeric structure, a crucial step in advancing their chemical research and development efforts.

References

A Comparative Guide to the Reactivity of Fluorinated Benzene Derivatives in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of fluorinated benzene derivatives is paramount. The strategic introduction of fluorine atoms into aromatic systems is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity.[1] This guide provides an in-depth comparison of the reactivity of various fluorinated benzenes, focusing on the synthetically crucial Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the underlying electronic principles, present a robust experimental framework for comparison, and provide actionable data to inform your research.

The Dual Nature of Fluorine: Unpacking its Electronic Influence

The reactivity of a substituted benzene is governed by the electronic properties of its substituents. Fluorine presents a fascinating dichotomy: it is the most electronegative element, yet it possesses lone pairs of electrons capable of resonance donation.

  • Inductive Effect (-I) : Due to its extreme electronegativity, fluorine powerfully withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring towards attack by electrophiles, making electrophilic aromatic substitution (EAS) on fluorobenzene slower than on benzene itself.[2][3][4]

  • Resonance Effect (+R) : Fluorine's lone pairs can be donated into the aromatic π-system. While this effect is weaker than its inductive pull, it directs incoming electrophiles to the ortho and para positions.[5]

Crucially, for Nucleophilic Aromatic Substitution (SNAr) , the powerful electron-withdrawing inductive effect is the dominant factor. This effect makes the aromatic ring electron-deficient (electrophilic) and thus highly susceptible to attack by nucleophiles. This activation is the primary reason fluoroarenes are exceptional substrates for SNAr reactions, a cornerstone of modern synthesis.[6][7]

The SNAr Mechanism: A Stepwise Path to Substitution

The classical mechanism for SNAr reactions is a two-step addition-elimination process.[6][7] Unlike SN1 or SN2 reactions, it does not involve a backside attack or the formation of an unstable aryl cation.

  • Nucleophilic Attack : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This step is typically the rate-determining step. The strong inductive effect of fluorine makes this carbon highly electrophilic and accelerates this initial attack.

  • Formation of the Meisenheimer Complex : The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, is stabilized by electron-withdrawing groups (like -NO₂ or additional fluorine atoms) at the ortho and para positions.[6]

  • Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the fluoride ion. Although the carbon-fluorine bond is the strongest single bond to carbon, its cleavage occurs after the rate-determining step, meaning its strength does not impede the overall reaction rate. In fact, the order of reactivity for halogens in SNAr is F > Cl > Br > I, directly opposite to their leaving group ability in SN1/SN2 reactions.[6][8]

It is worth noting that recent mechanistic studies suggest some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate, particularly for less-activated systems.[9][10][11]

Caption: Figure 1: The addition-elimination mechanism of SNAr reactions.

A Framework for Experimental Comparison

To objectively compare the reactivity of different fluorinated benzene derivatives, a kinetic study is the most rigorous approach. By monitoring the reaction progress over time under controlled conditions, we can determine the relative reaction rates.

Model Reaction : A common and effective method is the reaction of various fluoroarenes with a standard nucleophile, such as piperidine or sodium methoxide, in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[12][13] These solvents are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus preserving its nucleophilicity.

Analytical Techniques :

  • 19F NMR Spectroscopy : This is an exceptionally powerful tool for monitoring these reactions. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1][14] The large chemical shift dispersion and the absence of endogenous 19F signals in biological or typical organic samples make it possible to clearly resolve and quantify the signals for the starting material and the fluorinated leaving group (F⁻) without complex purification.[15]

  • High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is another excellent method for quantitative analysis. It allows for the separation and quantification of the starting material, product, and any potential side products over the course of the reaction, providing a complete kinetic profile.[16][17]

Detailed Experimental Protocol: A Kinetic Comparison Study

This protocol outlines a method for comparing the reactivity of 1-fluoro-4-nitrobenzene and 1,4-difluorobenzene with piperidine using 19F NMR for analysis.

Objective : To determine the relative rate of reaction for two different fluorinated benzene substrates under identical conditions.

Materials :

  • 1-fluoro-4-nitrobenzene (Substrate A)

  • 1,4-difluorobenzene (Substrate B)

  • Piperidine (Nucleophile)

  • DMSO-d₆ (Solvent and NMR lock)

  • Internal Standard (e.g., trifluorotoluene, for quantitative NMR)

  • NMR tubes, constant temperature bath, volumetric flasks, micropipettes.

Procedure :

  • Stock Solution Preparation :

    • Prepare a 0.2 M stock solution of Substrate A in DMSO-d₆.

    • Prepare a 0.2 M stock solution of Substrate B in DMSO-d₆.

    • Prepare a 0.2 M stock solution of the internal standard (IS) in DMSO-d₆.

    • Prepare a 1.0 M stock solution of piperidine in DMSO-d₆.

  • Reaction Setup :

    • For Reaction A: In an NMR tube, combine 200 µL of Substrate A stock solution, 100 µL of the IS stock solution, and 200 µL of neat DMSO-d₆.

    • For Reaction B: In a separate NMR tube, combine 200 µL of Substrate B stock solution, 100 µL of the IS stock solution, and 200 µL of neat DMSO-d₆.

  • Initiation and Monitoring :

    • Place the NMR tubes in a pre-heated NMR spectrometer probe set to a constant temperature (e.g., 50 °C).

    • Acquire an initial 19F NMR spectrum (t=0) for each tube to establish the initial concentrations relative to the internal standard.

    • To initiate the reaction, inject 100 µL of the 1.0 M piperidine stock solution into each NMR tube, vortex briefly, and immediately return to the spectrometer.

    • Acquire 19F NMR spectra at regular intervals (e.g., every 10 minutes for the first hour, then every 30 minutes) for several hours.

  • Data Analysis :

    • For each spectrum, integrate the peak corresponding to the starting material and the internal standard.

    • Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the rate constants (k') for Substrate A and Substrate B to determine their relative reactivity.

Caption: Figure 2: A generalized workflow for the comparative kinetic analysis of SNAr reactions.

Data Analysis and Reactivity Trends

The reactivity of fluorinated benzenes in SNAr reactions follows predictable trends based on the number and nature of the substituents on the aromatic ring.

CompoundStructureRelative Rate (vs. Fluorobenzene)Causality for Reactivity
FluorobenzeneC₆H₅F1Baseline reactivity; ring is only weakly activated by a single fluorine atom.
1,3-Difluorobenzene1,3-C₆H₄F₂~10²The second fluorine atom provides additional inductive activation of the ring.
1,3,5-Trifluorobenzene1,3,5-C₆H₃F₃~10⁴Three inductively withdrawing fluorine atoms strongly activate the ring towards nucleophilic attack.
1-Fluoro-4-nitrobenzene4-NO₂-C₆H₄F~10⁷The nitro group is a powerful electron-withdrawing group through both induction and resonance, strongly stabilizing the Meisenheimer intermediate.[6]
HexafluorobenzeneC₆F₆~10⁹The cumulative inductive effect of six fluorine atoms makes the ring extremely electron-deficient and highly reactive.[13]

Table 1: A summary of relative SNAr reaction rates for various fluorinated benzene derivatives with a common nucleophile (e.g., methoxide). The rates are approximate and intended for comparative purposes.

Key Insights from the Data :

  • Activating Groups are Key : The presence of a strong electron-withdrawing group, particularly one that can stabilize the negative charge of the Meisenheimer complex via resonance (like a nitro group at the para position), dramatically accelerates the reaction.[6][7]

  • More Fluorine = Higher Reactivity : Increasing the number of fluorine substituents on the ring systematically increases the rate of SNAr. Each fluorine atom contributes to the overall electron deficiency of the ring, making it a better electrophile.[13]

  • Predictive Power : These trends provide a powerful predictive tool for chemists. By understanding the electronic contributions of different substituents, one can rationally design substrates and synthetic routes, anticipating the relative ease or difficulty of a planned SNAr reaction.

Conclusion

The reactivity of fluorinated benzene derivatives is a study in the powerful and predictable nature of electronic effects in organic chemistry. While fluorine deactivates the benzene ring towards electrophilic attack, its potent inductive electron withdrawal makes it a superb activating group for nucleophilic aromatic substitution. The rate of SNAr is profoundly influenced by the presence of other electron-withdrawing groups and the degree of fluorination, with reactivity spanning many orders of magnitude. For the medicinal chemist and process scientist, a firm grasp of these principles is essential for the efficient design and execution of synthetic strategies to build the complex, fluorine-containing molecules that define the next generation of therapeutics.

References

A Comparative Guide to Assessing the Biological Activity of Novel 2-Ethoxy-1,3-difluorobenzene Derivatives: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Benefits such as increased metabolic stability, improved membrane permeation, and enhanced binding affinity to target proteins are well-documented.[2][3]

Fluorinated benzene derivatives, in particular, are privileged scaffolds found in a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antimicrobial.[4][5] This guide focuses on a promising, yet underexplored, chemical entity: 2-Ethoxy-1,3-difluorobenzene . While specific biological data on its derivatives are not yet widely published, its structural motifs—a difluorinated aromatic ring and an ethoxy group—suggest significant potential for biological activity. The difluoro substitution pattern creates a unique electronic environment, while the ethoxy group can modulate lipophilicity and provide a key interaction point.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It is structured not as a review of existing data, but as a forward-looking, proposed research framework. We will outline a systematic approach to synthesize and evaluate a hypothetical library of this compound derivatives, comparing their potential performance against established alternatives using validated experimental protocols.

Part 1: Rational Design of a Focused Derivative Library

The foundation of any successful drug discovery campaign is a well-designed compound library. The this compound core offers several strategic points for chemical modification to explore a diverse chemical space and probe potential structure-activity relationships (SAR).

Core Scaffold and Diversification Strategy:

Our proposed strategy involves synthesizing a focused library of derivatives by introducing various functional groups at the C4, C5, and C6 positions of the benzene ring. These modifications are chosen to probe a range of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which are critical for biological target engagement.

Caption: Proposed diversification strategy for the this compound scaffold.

The causality behind this choice is rooted in established medicinal chemistry principles. For instance, incorporating sulfonamide groups can target enzymes like carbonic anhydrases or act as bioisosteres for carboxylic acids.[6][7] Adding heterocyclic moieties can introduce new vectors for protein-ligand interactions and improve physicochemical properties.[8][9]

Part 2: A Comparative Framework for Biological Evaluation

We will now detail the experimental protocols to screen our hypothetical library for three distinct biological activities frequently associated with fluorinated aromatic compounds: anticancer, antimicrobial, and enzyme inhibitory effects.

Comparative Anticancer Activity Screening

Expertise & Rationale: The antiproliferative effect of fluorinated compounds is well-established, with 5-fluorouracil being a landmark example. The electronic properties of the difluorobenzene ring can facilitate interactions with key oncogenic targets or interfere with metabolic pathways essential for cancer cell survival.[5] We propose a primary screen using the MTT assay, a robust and widely accepted method for assessing cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Workflow: MTT Assay for Cytotoxicity Screening

MTT_Workflow A 1. Seed Cancer Cells (96-well plate) B 2. Add Test Compounds (Varying concentrations) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Caption: Step-by-step workflow for determining the IC₅₀ of test compounds.

Hypothetical Data for Comparison

Compound IDModification (Position 4)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Control (+) Doxorubicin0.81.2
Scaffold -H>100>100
DERIV-01 -CONH-phenyl15.222.5
DERIV-02 -CONH-(4-fluorophenyl)8.912.1
DERIV-03 -SO₂NH-phenyl25.035.8
DERIV-04 -SO₂NH-(4-chlorophenyl)11.518.4

This table illustrates how the guide would compare the hypothetical results of our derivatives against a standard drug, providing a clear benchmark for performance.

Comparative Antimicrobial Activity Screening

Expertise & Rationale: The fluorobenzene moiety is integral to the activity of fluoroquinolone antibiotics.[4] Its ability to penetrate bacterial cell walls and interact with key enzymes like DNA gyrase makes it a valuable component. We propose to screen our derivatives for antibacterial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.

  • Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow: MIC Determination via Broth Microdilution

MIC_Workflow A 1. Serially Dilute Compounds in 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate plate (18-24h at 37°C) C->D E 5. Visually Inspect for Growth D->E F 6. Identify Lowest Concentration with No Growth (MIC) E->F

Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Data for Comparison

Compound IDModification (Position 4)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Control (+) Ciprofloxacin10.5
Scaffold -H>256>256
DERIV-01 -CONH-phenyl64128
DERIV-02 -CONH-(4-fluorophenyl)3264
DERIV-05 1,3,4-Thiadiazole1632
DERIV-06 1,2,4-Oxadiazole816

This comparison highlights the potential improvement in antimicrobial activity by introducing specific heterocyclic moieties, a known strategy for enhancing efficacy.[9]

Comparative Enzyme Inhibition Assay: α-Glucosidase

Expertise & Rationale: Fluorinated compounds can act as potent enzyme inhibitors due to their ability to form strong, specific interactions within an enzyme's active site.[10] α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. We propose a colorimetric assay to screen for α-glucosidase inhibitory activity.

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Reagents: Prepare α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a phosphate buffer (pH 6.8).

  • Assay Setup: In a 96-well plate, add 50 µL of buffer, 10 µL of the test compound solution (in DMSO, serially diluted), and 20 µL of the α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes. The enzyme will cleave pNPG to produce p-nitrophenol, which is yellow.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Data Acquisition: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

  • Analysis: Calculate the percentage of inhibition compared to a control without an inhibitor. Determine the IC₅₀ value by plotting inhibition percentage against compound concentration. Acarbose can be used as a reference inhibitor.

Mechanism: Principle of Enzyme Inhibition Assay

Enzyme_Inhibition cluster_0 No Inhibition cluster_1 With Inhibition Enzyme Enzyme (α-Glucosidase) Product Product (p-Nitrophenol) (Yellow) Enzyme->Product + Substrate Substrate Substrate (pNPG) (Colorless) Enzyme_I Enzyme Blocked Blocked Enzyme-Inhibitor Complex Enzyme_I->Blocked + Inhibitor Substrate_I Substrate Inhibitor Inhibitor (Test Compound) No_Product No/Reduced Product (Colorless) Blocked->No_Product + Substrate

Caption: Diagram illustrating competitive inhibition of α-glucosidase.

Hypothetical Data for Comparison

Compound IDModification (Position 4)α-Glucosidase Inhibition IC₅₀ (µM)
Control (+) Acarbose150
Scaffold -H>500
DERIV-01 -CONH-phenyl210
DERIV-02 -CONH-(4-fluorophenyl)95
DERIV-07 -COOH78
DERIV-08 -OH125

This comparison demonstrates the potential for specific functional groups, like carboxylic acids or phenols, to significantly enhance inhibitory activity against the target enzyme.

Part 3: Predictive Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data generated, we can begin to formulate an initial SAR.

  • Impact of Fluorination: Comparing DERIV-01 and DERIV-02 across all assays suggests that adding a fluorine atom to the peripheral phenyl ring consistently enhances biological activity. This is a common observation in drug design, where fluorine can improve binding affinity through favorable electrostatic interactions or by modulating the pKa of nearby functional groups.[11]

  • Role of the Linker: The data suggests that different linkers and terminal groups drastically alter the type and potency of the biological activity. For instance, while amide-linked derivatives (DERIV-01, -02 ) show moderate anticancer activity, heterocyclic derivatives (DERIV-05, -06 ) are predicted to be more potent as antimicrobial agents. This highlights the importance of the terminal functional group in directing the molecule to its specific biological target.

  • Enzyme Inhibition Requirements: For α-glucosidase inhibition, the presence of groups capable of hydrogen bonding, such as the carboxylic acid (DERIV-07 ) and hydroxyl group (DERIV-08 ), appears to be crucial. This aligns with the known binding modes of many enzyme inhibitors, which often mimic the natural substrate by forming hydrogen bonds in the active site.

Conclusion

While the biological landscape of this compound derivatives remains to be experimentally charted, this guide provides a robust and scientifically grounded framework for its exploration. By systematically synthesizing a focused library and employing validated, comparative screening protocols, researchers can efficiently identify lead compounds with promising anticancer, antimicrobial, or enzyme-inhibitory activities. The hypothetical data and predictive SAR analysis presented herein serve as a blueprint for interpreting future experimental results and guiding the subsequent optimization of this promising chemical scaffold. This structured approach, grounded in the principles of medicinal chemistry, paves the way for unlocking the full therapeutic potential of this novel class of fluorinated molecules.

References

A Comparative Guide to Purity Assessment of 2-Ethoxy-1,3-difluorobenzene by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules, particularly within the pharmaceutical industry, the presence of even trace impurities can have significant downstream effects. This guide provides an in-depth technical comparison for the purity assessment of 2-Ethoxy-1,3-difluorobenzene, a key building block in various advanced materials and pharmaceutical compounds.[1][2][3] We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also exploring alternative methodologies to provide a comprehensive understanding of the available analytical landscape.

The Significance of Purity for this compound

This compound (CAS No. 121219-07-6) is a fluorinated aromatic compound with a molecular weight of 158.15 g/mol .[1][4] Its unique electronic properties, conferred by the fluorine atoms, make it a valuable intermediate in the synthesis of liquid crystals, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2][5] The introduction of fluorine can significantly alter a molecule's physical and chemical characteristics, influencing factors like thermal stability and chemical inertness.[2]

However, the synthesis of such compounds can often lead to the formation of various impurities. These can include starting materials, by-products from side reactions, or degradation products.[6] For instance, in syntheses involving fluorinated benzenes, positional isomers can be a significant concern.[7] The presence of these impurities, even at low levels, can impact the quality, safety, and efficacy of the final product. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8][9] This makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.[10]

The Underlying Principles of GC-MS

The process begins with the injection of the sample into the gas chromatograph. The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation of compounds is based on their differential partitioning between the mobile and stationary phases. Factors such as boiling point and polarity influence the retention time of each compound in the column.

As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a detector generates a mass spectrum for each compound. This spectrum serves as a "chemical fingerprint," allowing for highly specific identification.

Why GC-MS is the Preferred Method

The strength of GC-MS lies in its dual-layered confirmation.[8] While gas chromatography separates the components of a mixture, it cannot definitively identify them on its own.[11] Mass spectrometry, on the other hand, provides detailed structural information but requires a relatively pure sample for accurate analysis.[8] The combination of these two techniques provides a highly specific and sensitive method for both qualitative and quantitative analysis.[8][9]

A Comparative Look at Purity Assessment Techniques

While GC-MS is a dominant technique, other methods can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.

Technique Principle Advantages for this compound Limitations
GC-MS Separation by gas chromatography, identification by mass spectrometry.High specificity and sensitivity for volatile compounds, provides structural information for impurity identification.[8][9]Requires volatile and thermally stable analytes.
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography with various detectors (e.g., UV, DAD).Suitable for non-volatile or thermally labile impurities. Widely used in pharmaceutical analysis.[12][13]May have lower resolution for certain volatile isomers compared to capillary GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR). Useful for identifying and characterizing unknown impurities.[14][15]Lower sensitivity compared to MS, can be complex for mixture analysis without prior separation.
Gas Chromatography with Flame Ionization Detector (GC-FID) Separation by gas chromatography, detection by flame ionization.Robust and provides good quantitative data for organic compounds.Lacks the specificity of mass spectrometry for definitive identification of unknown impurities.

Experimental Workflow for GC-MS Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in a suitable solvent (e.g., Dichloromethane) Sample->Dilution InternalStd Addition of Internal Standard (e.g., a non-interfering aromatic compound) Dilution->InternalStd Injection Injection into GC-MS InternalStd->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM mode) Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Search & Mass Spectral Interpretation Integration->Identification Quantification Purity Calculation (% Area Normalization or Internal Standard Method) Identification->Quantification

Caption: Workflow for the purity assessment of this compound by GC-MS.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is a representative method and may require optimization based on the specific instrumentation and potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

  • For quantitative analysis, add a known amount of a suitable internal standard that does not co-elute with the main component or any expected impurities.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Calculate the purity of the sample using the area percent method (assuming equal response factors for all components) or, for more accurate results, by using the internal standard method.

Method Validation: Ensuring Trustworthy Results

A critical aspect of any analytical method is its validation.[8][12] According to guidelines from the International Council for Harmonisation (ICH), a validated method ensures reliability and reproducibility.[12] Key validation parameters for a GC-MS purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is a key strength of GC-MS.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the logical relationship between these validation parameters.

Validation_Logic Method Validated GC-MS Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method

Caption: Key parameters for the validation of an analytical method.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and consistency of downstream applications in research and development. GC-MS stands out as a powerful and reliable technique for this purpose, offering high sensitivity and specificity for the separation and identification of volatile impurities. While other techniques like HPLC and NMR have their merits, the comprehensive information provided by GC-MS makes it the preferred method for a thorough purity profile. By following a well-developed and validated GC-MS protocol, researchers can have high confidence in the quality of this important chemical intermediate.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Ethoxy-1,3-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 2-ethoxy-1,3-difluorobenzene derivatives. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and solid-state packing, underpinned by experimental data and established scientific principles. The information presented herein is designed to empower researchers in the fields of medicinal chemistry, materials science, and crystallography to better understand and predict the behavior of these and similar fluorinated aromatic compounds.

The Significance of Fluorinated Ethoxybenzenes in Research and Development

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The this compound scaffold is of particular interest as it combines the conformational flexibility of an ethoxy group with the unique electronic and steric effects of meta-disposed fluorine atoms on a benzene ring. Understanding the three-dimensional structure and intermolecular interactions of derivatives of this scaffold through X-ray crystallography is paramount for rational drug design and the development of novel materials.[2]

This guide will explore the crystallographic nuances of this class of compounds, offering a comparative framework for their analysis and interpretation.

Comparative Crystallographic Analysis: Unveiling Structural Motifs

While a comprehensive experimental dataset for a wide range of this compound derivatives is continually evolving, we can extrapolate and compare key crystallographic parameters based on foundational studies of related fluorinated and ethoxy-substituted aromatic compounds. The following table summarizes expected and observed trends in the crystal structures of these molecules.

ParameterThis compound (Hypothetical)Alternative 1: 1,3-DifluorobenzeneAlternative 2: Anisole (Methoxybenzene)Rationale and Supporting Data
Crystal System Monoclinic or OrthorhombicMonoclinic[3]OrthorhombicThe relatively low symmetry of the target molecule suggests these common crystal systems.[3]
Space Group P2₁/c or Pca2₁C2/c[3]PnmaCentrosymmetric space groups are common for achiral molecules that pack efficiently.[3]
Unit Cell Volume (ų) ~1200-14002097.55 (Z=16)[3]863.4The addition of the ethoxy group significantly increases the molecular volume compared to difluorobenzene.
C-F Bond Length (Å) ~1.33 - 1.35~1.34N/AAb initio calculations and experimental data show that C-F bond lengths in fluorobenzenes are consistently in this range.[4]
C-O-C Bond Angle (°) ~117 - 119N/A117.9The C-O-C angle in the ethoxy group is expected to be similar to that in other alkoxybenzenes.
Ring CCC Angle at C1/C3 (°) > 120~123N/AFluorine substitution typically widens the ipso-carbon ring angle.[5]
Conformation of Ethoxy Group Non-planar with respect to the ringN/APlanar or near-planarSteric hindrance from the ortho-fluorine may force the ethoxy group out of the plane of the benzene ring.[6]
Dominant Intermolecular Interactions C-H···F, C-H···O, π-π stackingC-H···F, C-H···π[3]C-H···O, C-H···πThe presence of both fluorine and oxygen atoms introduces a variety of potential weak hydrogen bonds that dictate the crystal packing.[3][7][8]

The Causality Behind Experimental Choices: A Deeper Look

The crystallographic parameters presented above are not arbitrary; they are the result of a delicate interplay of intramolecular and intermolecular forces.

The Influence of Fluorine on Molecular Geometry

The high electronegativity of fluorine has a pronounced effect on the geometry of the benzene ring. As supported by computational studies, fluorine substitution leads to a shortening of the adjacent C-C bonds and a widening of the C-C-C bond angle at the point of substitution (the ipso carbon).[5] In the case of 1,3-difluorobenzene, this distortion is additive. For this compound derivatives, we can anticipate similar ring distortions, which will, in turn, influence the overall molecular shape and how the molecules pack in the solid state.

Conformational Flexibility of the Ethoxy Group

The orientation of the ethoxy group relative to the benzene ring is a critical determinant of molecular conformation.[6] While anisole (methoxybenzene) prefers a planar conformation to maximize π-conjugation, the steric clash between the ethoxy group and the ortho-fluorine atom in this compound derivatives will likely lead to a non-planar arrangement. This torsional twist is a key feature to analyze in the crystal structure as it can significantly impact crystal packing and solubility. Nuclear Overhauser Effect (NOE) spectroscopy can be a powerful tool in solution-state conformational analysis to complement solid-state data.[9]

The Role of Intermolecular Interactions in Crystal Packing

The crystal packing of this compound derivatives is governed by a combination of weak intermolecular interactions.[7][10]

  • C-H···F Interactions: While individually weak, the cumulative effect of multiple C-H···F hydrogen bonds can be a significant structure-directing force.[3]

  • C-H···O Interactions: The oxygen atom of the ethoxy group is a competent hydrogen bond acceptor, leading to the formation of C-H···O interactions.

  • π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring can lead to favorable π-π stacking interactions with other aromatic systems.[7]

The interplay of these interactions will determine the final crystal lattice. A thorough analysis of the Hirshfeld surface can provide quantitative insights into the nature and prevalence of these contacts.[11]

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a robust and self-validating workflow for the X-ray crystallographic analysis of this compound derivatives.

Step-by-Step Crystallization Protocol
  • Material Purification: Begin with highly pure (>99%) material. Impurities can inhibit crystallization or lead to poor crystal quality.

  • Solvent Screening: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is crucial. A good starting point is a binary solvent system to fine-tune solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[8]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a cryo-loop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and structural degradation.

X-ray Diffraction Data Collection and Structure Refinement
  • Data Collection: Mount the flash-cooled crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a modern detector. A full sphere of diffraction data should be collected.

  • Data Reduction: Integrate the raw diffraction images and correct for experimental factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement:

    • Use direct methods or dual-space algorithms to solve the phase problem and obtain an initial structural model.

    • Refine the model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be used for all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

  • Validation: The final structural model must be validated using software such as PLATON or the IUCr's checkCIF service. Key validation metrics include the R-factor, the goodness-of-fit, and the residual electron density map.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important concepts discussed in this guide.

cluster_molecule This compound C1 C1-F C2 C2-O C1->C2 C3 C3-F C2->C3 O O C2->O C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CH2 CH2 O->CH2 CH3 CH3 CH2->CH3

Figure 1: Molecular structure of this compound.

cluster_workflow Crystallographic Workflow A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation/Vapor Diffusion) A->B C Single Crystal Selection & Mounting B->C D X-ray Data Collection C->D E Structure Solution & Refinement D->E F Structure Validation (checkCIF) E->F G Data Deposition (e.g., CCDC) F->G

Figure 2: A typical workflow for X-ray crystallographic analysis.

cluster_interactions Key Intermolecular Interactions mol1_C C-H mol2_F F mol1_C->mol2_F C-H···F mol1_F F mol2_H H-C mol3_ring1 Aromatic Ring 1 mol3_ring2 Aromatic Ring 2 mol3_ring1->mol3_ring2 π-π Stacking

Figure 3: Dominant intermolecular interactions in fluorinated aromatics.

Conclusion

The X-ray crystallographic analysis of this compound derivatives offers a fascinating window into the world of molecular architecture. By carefully considering the interplay of intramolecular steric and electronic effects with a diverse array of intermolecular interactions, researchers can gain a deeper understanding of the solid-state properties of these important compounds. The comparative framework and experimental guidance provided in this document are intended to serve as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.

References

Safety Operating Guide

Proper Disposal of 2-Ethoxy-1,3-difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management of chemical waste is a cornerstone of operational excellence and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-1,3-difluorobenzene, a fluorinated aromatic ether. Adherence to these procedures is critical not only for ensuring a safe laboratory environment but also for protecting the broader ecosystem from the potential hazards of this compound.

The causality behind stringent disposal protocols for halogenated compounds like this compound lies in their persistence and potential for environmental harm.[1] The carbon-fluorine bond is exceptionally strong, making these molecules resistant to natural degradation. Improper disposal can lead to long-term contamination of soil and groundwater. Furthermore, while not acutely toxic, this compound is classified as harmful if swallowed and demonstrates long-lasting harmful effects on aquatic life.[1] Therefore, a self-validating system of waste management, from the point of generation to final disposal, is essential.

Immediate Safety and Hazard Assessment

Before handling this compound, it is imperative to be familiar with its hazard profile. The primary hazards are outlined in the Safety Data Sheet (SDS) and summarized below.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1]
Hazardous to the Aquatic Environment, Long-term (Chronic 3) Harmful to aquatic life with long-lasting effects.P273: Avoid release to the environment.[1]
Irritant Irritating to eyes, respiratory system, and skin.S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37: Wear suitable gloves.[2]

Personal Protective Equipment (PPE): At a minimum, personnel handling this compound should wear a lab coat, safety goggles with side shields, and chemically resistant gloves. All handling of the liquid outside of a sealed container should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound waste is governed by its classification as a halogenated organic compound. The following workflow provides a systematic approach to its management within a laboratory setting.

G cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Labeling and Documentation cluster_3 Step 4: Storage and Handover A Identify Waste Stream: This compound (Pure, in solution, or contaminated materials) B Select Designated 'Halogenated Organic Waste' Container A->B  Crucial for proper disposal and cost-effectiveness C Use a compatible, leak-proof container (e.g., HDPE or glass bottle with a screw cap) B->C D Affix a 'Hazardous Waste' label immediately C->D E Clearly write: 'this compound' and estimate concentration/volume D->E F Maintain a log of all added waste components E->F G Store container in a designated Satellite Accumulation Area (SAA) F->G H Keep container closed except when adding waste G->H I Arrange for pickup by the institution's Environmental Health & Safety (EHS) department H->I

Caption: Laboratory Waste Disposal Workflow for this compound.
Protocol Details:

  • Waste Segregation:

    • Rationale: Segregating halogenated from non-halogenated waste is the most critical step in laboratory waste management.[3][4] The ultimate disposal method for halogenated compounds is high-temperature incineration, which is a specialized and more costly process than fuel blending used for many non-halogenated solvents.[4] Mixing these waste streams unnecessarily increases the volume of high-cost waste.

    • Procedure: Designate a specific waste container solely for halogenated organic compounds.[5] this compound and any solvents it is mixed with (e.g., dichloromethane, chloroform) should be added to this container.[5] Do not mix with aqueous waste, acids, bases, or non-halogenated solvents like acetone, ethanol, or hexane.[4][5]

  • Container Selection and Labeling:

    • Rationale: The container must be compatible with the chemical to prevent degradation and leaks. A secure, threaded cap is mandatory to prevent the release of vapors.[6] Immediate and clear labeling is a regulatory requirement and prevents the creation of "unknown" waste, which is expensive and hazardous to handle.[6]

    • Procedure: Use a clean, dry, and chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a screw-top cap. Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[4]

  • Documentation:

    • Rationale: Accurate documentation of the container's contents is essential for the safety of waste handlers and for compliance with disposal facility requirements.

    • Procedure: On the hazardous waste label, clearly list all constituents of the waste stream, including "this compound" and any other solvents or reagents present.[5] Avoid using chemical formulas or abbreviations.[6] Maintain a log sheet near the container to record additions.

  • Storage and Pickup:

    • Rationale: Proper storage minimizes the risk of spills, fires, and exposure to laboratory personnel.

    • Procedure: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[4] The container must be kept closed at all times except when waste is being actively added.[6] Once the container is full, or if waste generation ceases, arrange for its collection by your institution's EHS or hazardous waste management team.

EPA Hazardous Waste Code

Based on the Resource Conservation and Recovery Act (RCRA), waste containing this compound generated in a laboratory setting would likely be classified under the F-list of hazardous wastes from non-specific sources. Specifically, it would fall under:

  • F002: The following spent halogenated solvents... all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the... halogenated solvents...[7][8]

This classification is appropriate because this compound is a halogenated (fluorinated) organic compound. When used and discarded in a laboratory, it is considered a spent solvent.

Emergency Procedures: Spill Management

In the event of a spill, a rapid and informed response is crucial to mitigate hazards. The following decision tree outlines the appropriate actions.

G Start Spill of this compound Occurs Decision1 Is the spill large (>1 liter), or are you unsure how to proceed? Start->Decision1 Action_Major MAJOR SPILL 1. Evacuate the immediate area. 2. Alert others and your supervisor. 3. Call emergency services/EHS. Decision1->Action_Major Yes Action_Minor MINOR SPILL Proceed with cleanup. Decision1->Action_Minor No Step1_Minor 1. Don appropriate PPE (gloves, goggles, lab coat). Action_Minor->Step1_Minor Step2_Minor 2. Contain the spill with absorbent material (e.g., spill pillows, vermiculite). Step1_Minor->Step2_Minor Step3_Minor 3. Work from the outside in to absorb the liquid. Step2_Minor->Step3_Minor Step4_Minor 4. Place contaminated absorbents in a sealed, labeled bag or container. Step3_Minor->Step4_Minor Step5_Minor 5. Dispose of cleanup materials as 'Halogenated Organic Waste'. Step4_Minor->Step5_Minor Step6_Minor 6. Clean the area with soap and water. Step5_Minor->Step6_Minor

Caption: Decision Workflow for Spill Response.

In the case of a minor spill, ensure adequate ventilation and prevent the material from entering drains.[9] All materials used for cleanup must be disposed of as hazardous waste following the same segregation and labeling protocols outlined above.[9][10]

Final Disposal Pathway

Once collected by EHS, halogenated organic waste containing this compound is consolidated and sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and most environmentally sound disposal method for such waste is high-temperature incineration .

  • Mechanism: Incineration at temperatures typically between 982 to 1204°C for a residence time of at least 2 seconds breaks the stable carbon-fluorine bonds.[3] This process oxidizes the organic material to carbon dioxide and water. The fluorine atoms are converted to hydrogen fluoride (HF).

  • Scrubbing: The gaseous effluent from the incinerator, containing acidic gases like HF, must pass through a scrubber system.[3] Caustic scrubbers are often used to neutralize the acidic gases before the cleaned exhaust is released into the atmosphere.[3]

This multi-stage process ensures a destruction and removal efficiency of greater than 99.99%.

By diligently following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.

References

Navigating the Safe Handling of 2-Ethoxy-1,3-difluorobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Ethoxy-1,3-difluorobenzene. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from the closely related isomer, 1-Ethoxy-2,3-difluorobenzene, and the parent compound, 1,3-difluorobenzene, alongside established principles for managing halogenated and fluorinated aromatic compounds. This cautious and informed approach is paramount to ensuring a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Stance

Before any handling of this compound, a thorough risk assessment is mandatory. Based on available data for analogous compounds, the primary hazards are anticipated to be:

  • Acute Oral Toxicity : The isomer 1-Ethoxy-2,3-difluorobenzene is classified as harmful if swallowed.[1]

  • Aquatic Toxicity : It is also recognized as harmful to aquatic life with long-lasting effects.[1]

  • Flammability : The parent compound, 1,3-difluorobenzene, is a highly flammable liquid and vapor.[2][3][4][5][6][7]

  • Inhalation Hazard : 1,3-Difluorobenzene is harmful if inhaled.[2][6]

Given these potential hazards, all work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coatNot generally required within a functioning fume hood.
Chemical Reactions and Purifications (in a fume hood) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFlame-resistant lab coatNot generally required within a functioning fume hood.
Handling Outside of a Fume Hood (Not Recommended) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFlame-resistant, impervious clothingA full-face respirator is recommended if exposure limits are likely to be exceeded.[1]

The Causality Behind PPE Choices:

  • Eye and Face Protection : The potential for splashes of this organic solvent necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, particularly during energetic reactions or when handling larger quantities.

  • Hand Protection : Nitrile gloves offer good resistance to a range of organic solvents. Double-gloving is a best practice that provides an extra barrier and allows for the safe removal of the outer glove in case of contamination.

  • Body Protection : A flame-resistant lab coat is essential due to the flammability of the parent compound. For larger scale operations or situations with a higher risk of splashing, chemically resistant and impervious clothing is recommended.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is critical to minimizing risk. The following diagram and protocol outline the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available SDS for analogous compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood functionality prep_ppe->prep_hood handle_weigh Weigh compound in fume hood prep_hood->handle_weigh handle_transfer Transfer using appropriate techniques handle_weigh->handle_transfer handle_reaction Conduct reaction in fume hood handle_transfer->handle_reaction cleanup_decon Decontaminate glassware in fume hood handle_reaction->cleanup_decon cleanup_waste Segregate halogenated waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to institutional procedures cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-1,3-difluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-1,3-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.